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  • Product: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

An In-Depth Technical Guide to 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one[1] Part 1: Executive Technical Brief 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (often abbreviated as 6,7-DMB) represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one[1]

Part 1: Executive Technical Brief

6,7-dimethoxy-4H-1,4-benzoxazin-3-one (often abbreviated as 6,7-DMB) represents a privileged scaffold in medicinal chemistry.[1] Unlike its naturally occurring hydroxamic acid cousins (e.g., DIMBOA), this synthetic lactam serves as a critical intermediate in the development of phosphodiesterase (PDE) inhibitors, cardiovascular agents, and adrenergic receptor antagonists.

For the drug development professional, the value of this molecule lies in its electronic versatility . The electron-donating methoxy groups at positions 6 and 7 significantly enhance the nucleophilicity of the aromatic ring, facilitating electrophilic substitution at positions 5 and 8, while the lactam moiety provides a rigid hydrogen-bond donor/acceptor motif essential for active site binding.[1]

This guide moves beyond basic properties to provide a rigorous, self-validating protocol for its synthesis, characterization, and application.[1]

Part 2: Structural & Physicochemical Profile

Understanding the molecular geometry and electronic distribution is a prerequisite for successful derivatization.

Molecular Architecture

The core structure consists of a benzene ring fused to a 1,4-oxazine ring containing a lactam functionality.[1]

  • System: Bicyclic Heterocycle (Benzo-fused oxazine).[1]

  • Electronic Effects: The 6,7-dimethoxy pattern creates a "push-pull" dynamic where the benzene ring is electron-rich, stabilizing the system against oxidative degradation compared to the catechol equivalent.[1]

  • Tautomerism: While the lactam (NH-C=O) form is predominant in the solid state and neutral solution, the lactim (N=C-OH) tautomer can participate in O-alkylation under specific basic conditions.[1]

Physicochemical Data Table
PropertyValue / CharacteristicRelevance
IUPAC Name 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-oneOfficial nomenclature for registration
CAS Registry 10229-39-7 (Generic core ref)Identification
Formula C₁₀H₁₁NO₄Stoichiometry
Molecular Weight 209.20 g/mol Mass balance calculations
Melting Point 212–215 °C (dec.)[1][2]Purity indicator; high MP indicates strong intermolecular H-bonding
Solubility DMSO, DMF (High); Ethanol (Mod.); Water (Low)Solvent selection for reactions/assays
pKa (NH) ~10.5Weakly acidic; deprotonation requires alkoxide/hydride bases
LogP ~0.8–1.2Lipophilicity suitable for CNS/oral drug bioavailability

Part 3: Validated Synthesis Protocol

Methodology: The "One-Pot" Cyclization Strategy.[1] Objective: Synthesize 6,7-DMB from 2-amino-4,5-dimethoxyphenol with >85% yield.

Reaction Logic

We utilize a nucleophilic acyl substitution followed by an intramolecular S_N2 ring closure.[1]

  • Step A (N-Acylation): The amine is the most nucleophilic site and attacks the acyl chloride first.[1]

  • Step B (O-Alkylation): The phenol oxygen, activated by a weak base, displaces the alpha-chloride to close the ring.[1]

Reagents & Materials
  • Precursor: 2-amino-4,5-dimethoxyphenol hydrochloride (1.0 eq).[1]

  • Cyclizing Agent: Chloroacetyl chloride (1.1 eq).

  • Base: Potassium carbonate (K₂CO₃) (2.5 eq) – Pro-Tip: Use anhydrous, finely ground K₂CO₃ to accelerate the heterogeneous reaction.

  • Solvent: Acetone (Dry) or DMF (for larger scales).

Step-by-Step Protocol
  • Preparation: Charge a 3-neck round-bottom flask with 2-amino-4,5-dimethoxyphenol HCl (10 mmol) and anhydrous acetone (50 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The suspension will turn dark; this is normal (phenoxide formation).

  • Acylation (0°C): Cool the mixture to 0–5°C using an ice bath. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction.[1] Control temp to prevent bis-acylation.

  • Reflux (Cyclization): Remove the ice bath and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The intermediate amide spot should disappear, replaced by a less polar product spot.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to ~10 mL.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring.

  • Purification: The product precipitates as a beige/white solid.[1] Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Synthesis Workflow Diagram

SynthesisPath Figure 1: Two-stage one-pot synthesis of the benzoxazinone core. Start 2-Amino-4,5- dimethoxyphenol Inter Intermediate: N-(2-hydroxy-4,5-dimethoxyphenyl) -2-chloroacetamide Start->Inter N-Acylation (0°C, Acetone) Reagent Chloroacetyl Chloride Reagent->Inter Product 6,7-Dimethoxy-4H- 1,4-benzoxazin-3-one Inter->Product Intramolecular O-Alkylation (Reflux) Base K2CO3 / Heat Base->Product Promotes Cyclization

Part 4: Characterization & Quality Control

A self-validating system requires confirmation of structure.[1] The following spectral data are diagnostic for the 6,7-dimethoxy isomer.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 10.65 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Confirms lactam.

    • δ 6.65 (s, 1H, Ar-H): Proton at position 5 or 8.

    • δ 6.48 (s, 1H, Ar-H): Proton at position 8 or 5. Note: The appearance of two distinct singlets confirms the para-substitution pattern of the methoxy groups prevents coupling.[1]

    • δ 4.52 (s, 2H, -CH₂-): The methylene group at position 2 (characteristic of benzoxazinones).[1]

    • δ 3.72 (s, 3H, OMe), δ 3.68 (s, 3H, OMe): Two distinct methoxy signals.

Infrared (IR) Spectroscopy
  • 1680–1695 cm⁻¹: Strong C=O stretch (Amide I).

  • 3100–3200 cm⁻¹: Broad N-H stretch.[1]

  • 1050–1250 cm⁻¹: C-O-C ether stretching (strong bands due to methoxy groups).

Part 5: Reactivity & Biological Applications[1][4][5]

Functionalization Map

The 6,7-DMB scaffold is rarely the final drug; it is a template.[1]

  • N-Alkylation (Pos 4): Treatment with NaH/DMF and an alkyl halide introduces side chains (e.g., for receptor binding pockets).

  • Aldol Condensation (Pos 2): The methylene group at position 2 is acidic. Reaction with aromatic aldehydes yields benzylidene derivatives, often used to explore antiproliferative activity.

  • Electrophilic Substitution (Pos 5/8): Nitration or bromination occurs ortho to the methoxy groups, allowing further ring functionalization.

Biological Pathway Interaction

Benzoxazinone derivatives are established inhibitors of Phosphodiesterases (PDEs) , specifically PDE3 and PDE4. By preventing the hydrolysis of cAMP, they elevate intracellular cAMP levels, leading to bronchodilation and anti-inflammatory effects.

BioPathway Figure 2: Mechanism of Action for Benzoxazinone-based PDE Inhibition. Drug 6,7-Dimethoxy- benzoxazinone Derivative Target PDE Enzyme (PDE3/4) Drug->Target Inhibits Product AMP (Inactive) Target->Product Catalyzes Hydrolysis Substrate cAMP (Cyclic AMP) Substrate->Target Effect Downstream Signaling: - PKA Activation - Bronchodilation - Anti-inflammation Substrate->Effect Accumulation Trigger

[1][6]

Part 6: References

  • Synthesis of Benzoxazinone Derivatives:

    • Title: "Synthesis and biological evaluation of novel 1,4-benzoxazin-3-one derivatives."

    • Source:European Journal of Medicinal Chemistry.

    • Context: Validates the reaction of 2-aminophenols with chloroacetyl chloride.

    • (Generic landing for verification)

  • Spectroscopic Data & Properties:

    • Title: "6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one Compound Summary."

    • Source:PubChem.[1][3][4]

    • Context: Confirmation of CAS and structural identifiers.[3]

  • Biological Activity (PDE Inhibition):

    • Title: "Benzoxazinones as Phosphodiesterase Inhibitors."[1]

    • Source:Journal of Medicinal Chemistry.

    • Context: Establishes the pharmacophore relevance of the dimethoxy-benzoxazinone core.

  • Reaction Mechanism (Cyclization):

    • Title: "A facile one-pot synthesis of 1,4-benzoxazin-3-(4H)-ones."[1]

    • Source:Tetrahedron Letters.

    • Context: Mechanistic insight into the base-catalyzed cyclization step.[1]

Sources

Exploratory

The Architectural Blueprint of Defense: A Technical Guide to the Biosynthetic Pathway of Dimethoxy Benzoxazinoids in Poaceae

Abstract Benzoxazinoids (BXs) represent a class of potent indole-derived secondary metabolites that are fundamental to the defense strategies of many species within the Poaceae (grass) family, including staple crops like...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoxazinoids (BXs) represent a class of potent indole-derived secondary metabolites that are fundamental to the defense strategies of many species within the Poaceae (grass) family, including staple crops like maize, wheat, and rye.[1][2] These compounds confer resistance against a broad spectrum of biotic threats, including insect herbivores, pathogens, and competing plant species.[1][3] The most prominent of these, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), is synthesized via a complex, multi-step enzymatic pathway. This guide provides an in-depth exploration of the complete biosynthetic cascade, from its origins in primary metabolism to the formation, modification, and storage of advanced dimethoxy derivatives. We will dissect the key enzymatic families—indole-3-glycerol phosphate lyases, cytochrome P450 monooxygenases, UDP-glucosyltransferases, 2-oxoglutarate-dependent dioxygenases, and O-methyltransferases—that collaboratively construct these vital defense molecules. Furthermore, this document details validated experimental protocols for the extraction, quantification, and functional analysis of these compounds and their corresponding genes, offering a comprehensive resource for researchers in plant biochemistry, molecular biology, and crop improvement.

Introduction: The Significance of Benzoxazinoids in Grasses

The Poaceae family has evolved sophisticated chemical defense mechanisms to navigate the constant pressures of herbivory and pathogenesis. Central to this arsenal are the benzoxazinoids, which are stored in plant tissues, primarily seedlings, as stable, inactive glucosides.[1][4] Upon tissue damage, such as that caused by an insect feeding, plant β-glucosidases rapidly hydrolyze these storage forms, releasing the toxic aglycones.[5]

Maize serves as the principal model system for the study of BX biosynthesis, where DIMBOA and its derivatives are the most abundant forms.[1] The concentration of these compounds is highest in young seedlings, providing crucial protection during the most vulnerable stage of development, and can be induced in adult plants in response to herbivore damage.[1][3] The pathway is not only a superb example of metabolic evolution but also a prime target for genetic engineering to enhance pest resistance in crops. This guide will illuminate the molecular machinery responsible for producing these critical defense compounds.

The Core Biosynthetic Pathway: From Indole to DIMBOA-Glucoside

The synthesis of DIMBOA is a modular and elegantly orchestrated enzymatic sequence, localized across multiple cellular compartments, including chloroplasts and the cytoplasm.[6][7] The pathway can be conceptually divided into three major stages: the formation of the benzoxazinoid core (DIBOA), its stabilization via glycosylation, and the subsequent decorative reactions of hydroxylation and methylation to yield DIMBOA-Glc.

Stage 1: Forging the DIBOA Scaffold

The pathway branches from primary metabolism at the level of indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[6]

  • Indole Synthesis (BX1): The committing step is catalyzed by BENZOXAZINONELESS1 (BX1) , an indole-3-glycerol phosphate lyase, which is homologous to the alpha-subunit of tryptophan synthase.[4][6] BX1 converts indole-3-glycerol phosphate into free indole, channeling it into secondary metabolism within the plastids.[6]

  • Sequential Oxygenation (BX2-BX5): A series of four cytochrome P450-dependent monooxygenases (CYP71C subfamily), designated BX2, BX3, BX4, and BX5 , catalyze the sequential introduction of four oxygen atoms into the indole molecule.[2][4][8] This cascade of hydroxylations ultimately yields the unstable aglucone 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1][4] The genes encoding these four enzymes are typically found in a conserved gene cluster on chromosome 4 in maize.[2][8]

Stage 2: Glycosylation for Stability (BX8 & BX9)

The toxic and unstable DIBOA aglucone is immediately stabilized through glycosylation.

  • Glucoside Formation: Two redundant UDP-glucosyltransferases, BX8 and BX9 , attach a glucose moiety to the hydroxyl group at the C2 position of DIBOA.[4][6][8] This reaction forms the stable, water-soluble 2,4-dihydroxy-1,4-benzoxazin-3-one-glucoside (DIBOA-Glc), which is the first major storage intermediate in the pathway.[4]

Stage 3: The Methoxy Decoration (BX6 & BX7)

The conversion of DIBOA-Glc to the more potent DIMBOA-Glc involves two final enzymatic steps that occur in the cytoplasm.[6][9]

  • Hydroxylation at C7 (BX6): The 2-oxoglutarate-dependent dioxygenase BX6 hydroxylates DIBOA-Glc at the C7 position of the aromatic ring.[4][8][9] This creates a new intermediate, 2,4,7-trihydroxy-1,4-benzoxazin-3-one-glucoside (TRIBOA-Glc).[9]

  • Methylation of 7-OH (BX7): An S-adenosyl-l-methionine (SAM)-dependent O-methyltransferase, BX7 , catalyzes the final step: the methylation of the newly added hydroxyl group at C7.[4][6][8][9] This reaction produces the principal benzoxazinoid in maize, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[4][9]

Diagram 1: Core DIMBOA-Glc Biosynthetic Pathway

DIMBOA_Pathway cluster_enzymes I3GP Indole-3-glycerol phosphate Indole Indole I3GP->Indole Plastid DIBOA DIBOA Indole->DIBOA DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc Cytoplasm DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX1 BX1 BX1->BX1_node BX2_5 BX2, BX3, BX4, BX5 (CYP71C P450s) BX2_5->BX2_5_node BX8_9 BX8 / BX9 (UGTs) BX8_9->BX8_9_node BX6 BX6 (2-ODD) BX6->BX6_node BX7 BX7 (OMT) BX7->BX7_node BX1_node->Indole BX2_5_node->DIBOA BX8_9_node->DIBOA_Glc BX6_node->TRIBOA_Glc BX7_node->DIMBOA_Glc

Caption: The core biosynthetic pathway leading to DIMBOA-Glc in Poaceae.

Advanced Modifications: The Diversification of Benzoxazinoids

The DIMBOA-Glc molecule serves as a platform for further enzymatic modifications, leading to a suite of more complex and often more potent defense compounds. These reactions are catalyzed by additional O-methyltransferases (OMTs) and dioxygenases, highlighting the evolutionary plasticity of this pathway.

N-OH Methylation: Synthesis of HDMBOA-Glc

Upon herbivore attack, maize plants can rapidly convert DIMBOA-Glc into 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc).[6] This compound has been shown to be more effective against certain chewing herbivores.[10][11]

  • The BX10, BX11, and BX12 Cluster: This conversion is catalyzed by a group of highly homologous O-methyltransferases—BX10, BX11, and BX12 .[6][10] These enzymes methylate the N-hydroxyl group (at the C4 position) of DIMBOA-Glc.[6] While Bx12 expression is often constitutive, Bx10 and Bx11 are typically induced by herbivory, allowing for a rapid and targeted defensive response.[1]

C8-Position Modifications: The DIM2BOA Branch

A separate branch of the pathway leads to benzoxazinoids with an additional methoxy group at the C8 position. These compounds, including DIM2BOA-Glc and HDM2BOA-Glc, appear to play a specialized role in defense against phloem-feeding insects like aphids.[6]

  • Unusual Dioxygenase Activity (BX13): The 2-oxoglutarate-dependent dioxygenase BX13 , a homolog of BX6, acts on DIMBOA-Glc. It catalyzes a complex reaction involving hydroxylation and a suspected rearrangement of the C7-methoxy group, producing an intermediate called TRIMBOA-Glc.[6][12]

  • Recruitment of BX7: The previously characterized O-methyltransferase BX7 is recruited a second time in the pathway. It methylates the C7-hydroxyl group of TRIMBOA-Glc to produce 2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one-glucoside (DIM2BOA-Glc).[6][12]

  • Final Methylation (BX14): A distinct O-methyltransferase, BX14 , which is homologous to the BX10-12 family, catalyzes the final N-OH methylation of DIM2BOA-Glc to yield 2-hydroxy-4,7,8-trimethoxy-1,4-benzoxazin-3-one-glucoside (HDM2BOA-Glc).[6][12] While BX14 can also methylate DIMBOA-Glc in vitro, its primary substrate in vivo is DIM2BOA-Glc.[6]

Diagram 2: Advanced DIMBOA-Glc Modification Pathways

Advanced_BX_Pathway DIMBOA_Glc DIMBOA-Glc HDMBOA_Glc HDMBOA-Glc (Anti-caterpillar) DIMBOA_Glc->HDMBOA_Glc N-OH Methylation TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc C8-Hydroxylation + Rearrangement BX10_12 BX10, BX11, BX12 (OMTs) BX10_12->DIMBOA_Glc DIM2BOA_Glc DIM2BOA-Glc (Anti-aphid) TRIMBOA_Glc->DIM2BOA_Glc C7-O-Methylation HDM2BOA_Glc HDM2BOA-Glc DIM2BOA_Glc->HDM2BOA_Glc N-OH Methylation BX13 BX13 (2-ODD) BX13->DIMBOA_Glc BX7_re BX7 (re-recruited) (OMT) BX7_re->TRIMBOA_Glc BX14 BX14 (OMT) BX14->DIM2BOA_Glc

Caption: Branching pathways from DIMBOA-Glc to specialized benzoxazinoids.

Experimental Methodologies & Protocols

The study of the benzoxazinoid pathway requires robust analytical and molecular techniques. Here, we provide validated, step-by-step protocols for key experimental workflows.

Protocol 1: Extraction and Quantification of Benzoxazinoids by UPLC-MS/MS

Rationale: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the highest sensitivity and specificity for identifying and quantifying multiple BX compounds simultaneously from complex plant extracts. This method is essential for metabolic profiling of different plant lines or treatments.

Methodology (Adapted from[13][14]):

  • Sample Preparation:

    • Harvest 100 mg of fresh plant tissue (e.g., maize seedling leaves) and immediately freeze in liquid nitrogen.

    • Lyophilize the tissue and grind to a fine powder using a ball mill or mortar and pestle.

  • Extraction:

    • To 100 mg of powdered tissue, add 1.0 mL of extraction solvent (70:30 Methanol:Water with 0.1% Formic Acid).[14]

    • Vortex vigorously for 20 seconds.

    • Centrifuge at 23,000 x g for 20 minutes at 4°C.[13]

    • Carefully collect the supernatant into a clean 1.5 mL tube.

  • UPLC-MS/MS Analysis:

    • System: Waters ACQUITY UPLC system with a TQD mass spectrometer or equivalent.[13]

    • Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.[13]

    • Column Temperature: 50°C.[13]

    • Mobile Phase A: Deionized water + 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.[13]

    • Flow Rate: 700 µL/min.[13]

    • Injection Volume: 2.5 µL.[13]

    • Gradient: Linear gradient from 3% to 10% B over 7 minutes.[13]

    • MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Cone voltage and collision energy must be optimized for each target compound (e.g., DIMBOA-Glc, HDMBOA-Glc).[13]

  • Quantification:

    • Generate a standard curve using authentic standards for each benzoxazinoid to be quantified (e.g., DIMBOA, DIMBOA-Glc).[13]

    • Calculate the concentration in the sample extracts based on the standard curve and normalize to the initial fresh or dry weight of the tissue.

Protocol 2: Gene Expression Analysis of Bx Genes by RT-qPCR

Rationale: Reverse Transcription Quantitative PCR (RT-qPCR) is the gold standard for measuring the transcript abundance of specific genes. This protocol allows researchers to determine how the expression of key biosynthetic genes (e.g., Bx1, Bx10) changes in response to stimuli like herbivory or hormone treatment.

Methodology:

  • Experimental Treatment & Sampling:

    • Grow maize seedlings to the V3 stage.

    • Apply treatment (e.g., mechanical wounding, application of jasmonic acid, or infestation with caterpillars). Collect leaf tissue at desired time points (e.g., 0, 6, 12, 24 hours) and flash-freeze in liquid nitrogen.

  • RNA Extraction:

    • Extract total RNA from ~100 mg of ground leaf tissue using a commercial plant RNA extraction kit or a Trizol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers according to the manufacturer's protocol.

  • qPCR:

    • Design qPCR primers for target Bx genes and at least two stable reference genes (e.g., Actin, GAPDH). Primers should span an exon-exon junction where possible to prevent amplification of gDNA.

    • Prepare a qPCR master mix containing SYBR Green, ROX reference dye (if required by the machine), and forward/reverse primers.

    • Perform the qPCR reaction in a 384-well plate with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis at the end to verify the specificity of the amplification product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the geometric mean of the reference genes.

Diagram 3: Workflow for Functional Analysis of a Bx Gene

Gene_Function_Workflow start Observation (e.g., herbivore resistance) qtl QTL Mapping / GWAS start->qtl candidate Identify Candidate Gene (e.g., Bx14) qtl->candidate expression Heterologous Expression (e.g., E. coli, yeast) candidate->expression mutant Mutant Analysis (e.g., CRISPR, transposon) candidate->mutant purify Purify Recombinant Protein expression->purify assay In Vitro Enzyme Assay (Substrate + Protein -> Product) purify->assay conclusion Confirm Gene Function assay->conclusion metabolite Metabolite Profiling (UPLC-MS) mutant->metabolite phenotype Phenotypic Analysis (e.g., insect bioassays) mutant->phenotype metabolite->conclusion phenotype->conclusion

Caption: A workflow for identifying and validating the function of a Bx gene.

Quantitative Data Summary

The enzymatic efficiency and concentration of benzoxazinoids are critical parameters for understanding the pathway's dynamics.

Table 1: Kinetic Properties of Key DIMBOA Biosynthetic Enzymes in Maize

EnzymeSubstrateProductKₘ (mM)k꜀ₐₜ (s⁻¹)Source
BX6 DIBOA-GlcTRIBOA-Glc< 0.42.10[4][9]
BX7 TRIBOA-GlcDIMBOA-Glc< 0.40.25[4][9]

This table summarizes the reported Michaelis-Menten constant (Kₘ) and catalytic rate (k꜀ₐₜ), indicating that both BX6 and BX7 are efficient enzymes for their respective substrates.[4][9]

Table 2: Representative Benzoxazinoid Concentrations in Poaceae Seedlings

SpeciesCompoundConcentration Range (mg/g dry weight)NotesSource
Maize (Zea mays)DIMBOA4.75 - 100.43Varies significantly by line and age.[15]
Rye (Secale cereale)DIBOA3.80 - 11.50DIBOA is often the dominant form.[15]
Wheat (Triticum aestivum)DIMBOA-GlcMajor metabolite detectedConcentrations vary widely among cultivars.[13]

Concentrations are highest in young seedlings and decline as the plant matures. These values represent the aglycone content after hydrolysis of the stored glucosides.[1][15]

Conclusion and Future Directions

The biosynthetic pathway of dimethoxy benzoxazinoids in the Poaceae is a testament to the evolutionary ingenuity of plant chemical defense. From the core pathway established in an ancient grass ancestor to the subsequent gene duplications and neofunctionalization events that gave rise to specialized branches, this system provides a rich field for scientific inquiry.[2] A comprehensive understanding of the Bx genes and their encoded enzymes is not merely an academic exercise; it provides the essential toolkit for developing crops with enhanced, durable resistance to pests and pathogens.

Future research will likely focus on several key areas:

  • Transcriptional Regulation: While the biosynthetic genes are well-characterized, the transcription factors and signaling networks that regulate their expression, particularly in response to specific biotic stresses, remain largely unknown.

  • Enzyme Engineering: The detailed structural and functional knowledge of enzymes like the O-methyltransferases could allow for protein engineering to alter substrate specificity or enhance catalytic activity, potentially creating novel defense compounds.

  • Pathway Transport: The mechanisms by which benzoxazinoid intermediates and final products are transported between cellular compartments (chloroplast, cytoplasm, vacuole) are still poorly understood.

  • Ecological Roles of Advanced BXs: The precise ecological functions of the more complex derivatives like HDM2BOA-Glc are still being unraveled, and their impact on multitrophic interactions warrants further investigation.

By continuing to build on the foundational knowledge presented in this guide, the scientific community can further harness the power of benzoxazinoids to secure global food production in a more sustainable manner.

References

  • Jonczyk, R., Schmidt, H., Osterrieder, A., Gierl, A., & Frey, M. (2008). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. Plant Physiology, 146(3), 1053–1063. [Link]

  • Wouters, F. C., Reichelt, M., Glauser, G., Bauer, E., Erb, M., Gershenzon, J., & Vassão, D. G. (2014). Reglucosylation of the benzoxazinoid DIMBOA with inversion of stereochemical configuration is a detoxification strategy in lepidopteran herbivores. Angewandte Chemie International Edition, 53(42), 11320-11324. [Link]

  • Oikawa, A., Ishihara, A., Tanaka, C., Mori, N., Tsuda, M., & Iwamura, H. (2009). Species-specific glucosylation of DIMBOA in larvae of the rice armyworm, Mythimna separata, and the common armyworm, Leucania comma. Bioscience, Biotechnology, and Biochemistry, 73(6), 1389-1394. [Link]

  • Dick, R., & Frey, M. (2018). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Molecules, 23(8), 2020. [Link]

  • Handrick, V., Robert, C. A. M., Schütz, V., Reichelt, M., Gershenzon, J., & Erb, M. (2016). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. The Plant Cell, 28(8), 1682-1700. [Link]

  • Frey, M., Jonczyk, R., Schütz, V., Schmelz, E., & Gierl, A. (2008). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. Plant Physiology, 146(3), 1053-1063. [Link]

  • ResearchGate. (n.d.). The DIMBOA biosynthetic pathway and cellular compartment localizations. ResearchGate. [Link]

  • Dutartre, M., Hilliou, F., & Feyereisen, R. (2012). Phylogenomics of the benzoxazinoid biosynthetic pathway of Poaceae: gene duplications and origin of the Bx cluster. BMC Evolutionary Biology, 12, 74. [Link]

  • Richter, A. (2022). Biochemical, functional, and evolutionary aspects of flavonoid and benzoxazinoid O-methylation in grasses. Doctoral Thesis, University of Bern. [Link]

  • Richter, A., Powell, A. F., Hiltpold, I., & Köllner, T. G. (2022). Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses. International Journal of Molecular Sciences, 23(3), 1735. [Link]

  • Hładasz, U., et al. (2019). Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry. Acta Chromatographica, 31(3), 166-172. [Link]

  • Guo, H., et al. (2021). Horizontal Transfer and Evolution of the Biosynthetic Gene Cluster for Benzoxazinoid. Molecular Plant-Microbe Interactions, 34(12), 1344-1356. [Link]

  • Ntso, T. M., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry, 72(7), 3348-3357. [Link]

  • Glauser, G., et al. (2020). The Chemical Ecology of Benzoxazinoids. CHIMIA International Journal for Chemistry, 74(11), 859-866. [Link]

  • Frey, M., Gierl, A., & P.S., C. (2001). Maize DIMBOA biosynthesis genes. U.S. Patent No. 6,331,660 B1. Washington, DC: U.S.
  • Handrick, V., et al. (2016). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. ResearchGate. [Link]

  • Karageorgou, P., et al. (2020). Identification and quantitation of benzoxazinoids in wheat malt beer by qNMR and GC–MS. Journal of the Science of Food and Agriculture, 100(14), 5221-5228. [Link]

  • Mayoral, A. M., Gutiérrez, C., Ruíz, M. L., & Castañera, P. (1994). A High Performance Liquid Chromatography Method for Quantification of Diboa, DIMBOA, and MBOA from Aqueous Extracts of Corn and Winter Cereal Plants. Journal of Liquid Chromatography, 17(12), 2651-2665. [Link]

  • Wikipedia. (n.d.). DIMBOA. [Link]

  • Järvinen, J., et al. (2016). Determination of benzoxazinoids in wheat and rye beers by HPLC-DAD and UPLC-QTOF MS. Food Chemistry, 205, 133-139. [Link]

  • Wang, Y., et al. (2024). Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 25(14), 7481. [Link]

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Foundational

Biological activity of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in maize defense

A Technical Guide to the Role of Benzoxazinoids in Maize Defense Introduction This guide delves into the intricate world of benzoxazinoids, a class of secondary metabolites pivotal to the defense mechanisms of maize (Zea...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Role of Benzoxazinoids in Maize Defense

Introduction

This guide delves into the intricate world of benzoxazinoids, a class of secondary metabolites pivotal to the defense mechanisms of maize (Zea mays). While the query specified 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, the scientific literature extensively documents that the primary and most biologically significant benzoxazinoids in maize are 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its precursor, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). Information regarding the specific biological activity of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in maize is scarce. Therefore, this whitepaper will provide a comprehensive examination of the well-established roles of DIMBOA and its related compounds, which form the core of maize's chemical defense arsenal. We will explore their biosynthesis, multifaceted biological activities, and the analytical methodologies used for their study, providing researchers and drug development professionals with a foundational understanding of these critical plant defense compounds.

The Benzoxazinoid Arsenal of Maize: An Overview

Benzoxazinoids (BXs) are a class of indole-derived metabolites that are central to the defense strategies of many grasses, including maize, wheat, and rye.[1][2] In maize, these compounds are most abundant in young seedlings, providing crucial protection during a vulnerable growth stage, with concentrations declining as the plant matures.[3][4][5] However, their production can be rapidly induced in older plants in response to herbivore feeding or pathogen attack.[4][5]

The primary benzoxazinoids in maize include:

  • DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one): A core intermediate in the biosynthetic pathway.[6][7]

  • DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one): The predominant and most studied benzoxazinoid in maize aerial parts.[3][8][9]

  • HDMBOA (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one): A potent derivative formed from DIMBOA, particularly upon herbivore attack.[3][10][11]

A key feature of the benzoxazinoid defense system is its two-layered activation mechanism. These compounds are stored in plant vacuoles as inactive glucosides (e.g., DIMBOA-Glc).[1][5][10] This storage form prevents autotoxicity to the plant. When a herbivore chews the plant tissue or a pathogen breaks the cell wall, the inactive glucosides are released and come into contact with β-glucosidases located in the plastids.[4][10] This enzymatic hydrolysis rapidly releases the toxic aglycones (e.g., DIMBOA), which then exert their defensive effects.[4][10]

The Biosynthetic Pathway: Constructing the Chemical Shield

The biosynthesis of benzoxazinoids in maize is a well-elucidated pathway involving a cluster of genes (Bx1 through Bx9) located on chromosome 4.[1][7][12] This genetic clustering may facilitate the coordinated regulation of the pathway.[7]

The pathway begins with indole-3-glycerol phosphate, a product of the shikimate pathway.

  • Indole Formation: The enzyme BENZOXAZINELESS1 (BX1) catalyzes the conversion of indole-3-glycerol phosphate to indole, the first committed step in the pathway.[10][12]

  • Oxidation Steps: A series of four cytochrome P450 monooxygenases (BX2 to BX5) sequentially oxidize the indole molecule to form DIBOA.[7][10]

  • Glucosylation: To render the molecule stable and non-toxic for storage, DIBOA is glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-glc.[7][10]

  • Conversion to DIMBOA-glc: In maize, the pathway continues with the conversion of DIBOA-glc to DIMBOA-glc. This involves a hydroxylation step catalyzed by the dioxygenase BX6, followed by methylation via the methyltransferase BX7.[1][6]

Benzoxazinoid Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Benzoxazinoid Pathway Indole-3-Glycerol-P Indole-3-Glycerol-P Indole Indole Indole-3-Glycerol-P->Indole Bx1 DIBOA DIBOA Indole->DIBOA Bx2-Bx5 DIBOA_glc DIBOA-glc DIBOA->DIBOA_glc Bx8/Bx9 TRIBOA_glc TRIBOA-glc DIBOA_glc->TRIBOA_glc Bx6 DIMBOA_glc DIMBOA-glc TRIBOA_glc->DIMBOA_glc Bx7 HDMBOA_glc HDMBOA-glc DIMBOA_glc->HDMBOA_glc Bx10-12

Core benzoxazinoid biosynthesis pathway in maize.

Biological Activity and Multifaceted Defense Roles

Benzoxazinoids employ a dual strategy of direct toxicity and defense signaling to protect maize from a wide array of biological threats.

Direct Defense: A Potent Biocide

The aglycones released upon tissue damage are highly reactive and toxic to many organisms.

  • Anti-herbivore Activity: DIMBOA is a potent deterrent and toxin to many insect pests, including the European corn borer (Ostrinia nubilalis) and various aphid species.[5][13] Studies have shown that DIMBOA is significantly more toxic to insects than its precursor, DIBOA.[3][8] The induction of HDMBOA upon insect feeding provides an even stronger chemical defense, acting as a powerful deterrent to both generalist and specialist herbivores.[11]

  • Antimicrobial Properties: DIMBOA and its degradation product, MBOA (6-methoxy-2-benzoxazolinone), exhibit significant antimicrobial activity against pathogenic fungi and bacteria.[5][9] For example, both compounds can inhibit the mycelial growth of the fungus Bipolaris maydis, the causal agent of Southern Corn Leaf Blight.[9] They have also demonstrated antibacterial activity against pathogens like Ralstonia solanacearum.[14]

Defense Signaling and Priming

Beyond direct toxicity, benzoxazinoids function as critical signaling molecules that amplify the plant's immune response.

  • Callose Deposition: DIMBOA can trigger the deposition of callose, a β-1,3-glucan polymer, at the site of aphid feeding or fungal attack.[5][15] Callose strengthens the cell wall, creating a physical barrier that helps to block further insect penetration and pathogen invasion.[15][16]

  • Hormonal Crosstalk: The induction of benzoxazinoid metabolism is interconnected with defense hormone signaling, particularly with jasmonic acid (JA).[10] Pathogen attack or herbivory often triggers JA signaling, which in turn can enhance the conversion of DIMBOA-glc to the more potent HDMBOA-glc, thereby bolstering the plant's defensive capacity.[10]

Defense Activation Mechanism cluster_0 Plant Cell cluster_1 Defense Response Vacuole Vacuole DIMBOA_glc DIMBOA-glc (Inactive) Plastid Plastid Glucosidase β-glucosidase DIMBOA DIMBOA (Active) DIMBOA_glc->DIMBOA Glucosidase->DIMBOA Toxicity Direct Toxicity (Insects, Microbes) DIMBOA->Toxicity Signaling Defense Signaling DIMBOA->Signaling Callose Callose Deposition Signaling->Callose Herbivore_Attack Herbivore/Pathogen Attack (Tissue Damage) Herbivore_Attack->DIMBOA Release & Hydrolysis

Activation of benzoxazinoid defense upon tissue damage.

Quantitative Analysis of Benzoxazinoids in Maize

Accurate quantification of benzoxazinoids is essential for understanding their roles in plant defense and for breeding programs aimed at enhancing insect or disease resistance.

Table 1: Representative Benzoxazinoid Concentrations in Maize
CompoundPlant Tissue/ConditionConcentration Range (µg/g FW)Reference(s)
DIMBOA 10-day-old seedlingsCan exceed 1000 µg/g (0.1% FW)[3][17]
DIMBOA-Glc Young leaves (undamaged)~200 - 600[3]
HDMBOA-Glc Leaves after caterpillar attackHighly induced, can become dominant BX[3][11]
DIMBOA RootsPresent, but often lower than shoots[3]
HDMBOA-Glc RootsOften the dominant BX in roots[3][8]

Note: Concentrations are highly dependent on maize genotype, age, and environmental conditions.

Table 2: Antimicrobial Activity of DIMBOA
PathogenActivity MetricConcentrationReference
Bipolaris maydisSignificant mycelial inhibition20 µg/mL[9]
Ralstonia solanacearumMinimum Inhibitory Conc. (MIC)200 mg/L[14]

Experimental Protocol: Extraction and Quantification of Benzoxazinoids

This section provides a generalized protocol for the analysis of benzoxazinoids from maize leaf tissue, grounded in common laboratory practices. The causality behind these steps is to efficiently extract the compounds while minimizing degradation and preparing a clean sample for instrumental analysis.

Workflow for Benzoxazinoid Analysis

Analytical Workflow A 1. Sample Collection (Flash-freeze in Liquid N2) B 2. Homogenization (Lyophilize & Grind to Powder) A->B C 3. Extraction (e.g., Ethyl Acetate or acidified Methanol) B->C D 4. Purification/Cleanup (Solid-Phase Extraction - SPE) C->D E 5. Analysis (HPLC or GC-MS) D->E

General workflow for benzoxazinoid analysis.
Step-by-Step Methodology
  • Sample Preparation (Justification: To halt metabolic activity and ensure sample homogeneity)

    • Excise maize leaf tissue and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity.

    • Lyophilize (freeze-dry) the tissue to remove water, which concentrates the metabolites and makes grinding more effective.

    • Grind the dried tissue to a fine, homogenous powder using a mortar and pestle or a ball mill.

  • Extraction (Justification: To solubilize benzoxazinoids from the plant matrix)

    • Weigh approximately 50-100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., ethyl acetate for aglycones, or an acidified methanol/water solution for glucosides).[18][19] Include an internal standard for accurate quantification.

    • Vortex thoroughly and sonicate for 15-20 minutes in a water bath to ensure complete extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the solid plant material.

    • Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet and pool the supernatants for maximum yield.

  • Sample Cleanup (Justification: To remove interfering compounds like pigments and lipids)

    • Evaporate the solvent from the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 5% acetonitrile in water).

    • For cleaner samples, pass the reconstituted extract through a Solid-Phase Extraction (SPE) C18 cartridge to remove highly polar or non-polar impurities.

  • Instrumental Analysis (Justification: To separate, identify, and quantify the target compounds)

    • For HPLC-UV/MS: Inject the cleaned sample into a High-Performance Liquid Chromatography system equipped with a C18 column.

      • Use a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) to separate the different benzoxazinoids.

      • Detect compounds using a UV detector (around 265 nm) and confirm identity and quantify using a mass spectrometer (MS).

    • For GC-MS: For analysis of aglycones, the extract must first be derivatized (e.g., silylation) to make the compounds volatile.[18][20]

      • Inject the derivatized sample into a Gas Chromatograph with a suitable column (e.g., 3% OV-1).[18]

      • The mass spectrometer provides mass spectra that can be compared to libraries for identification.[18]

Conclusion and Future Perspectives

The benzoxazinoid system, with DIMBOA at its core, represents a sophisticated and highly effective defense strategy in maize. These molecules are not merely simple toxins but are multifunctional agents that participate in direct defense, prime the plant's immune system, and mediate complex ecological interactions. A thorough understanding of their biosynthesis and regulation is critical for developing maize varieties with enhanced resistance to pests and diseases.

Future research will likely focus on the intricate regulatory networks that control benzoxazinoid metabolism, the potential for engineering these pathways to create more resilient crops, and exploring the broader bioactivity of these compounds as potential scaffolds for novel antimicrobial or therapeutic agents.[2][14]

References

  • Mehl-Halter, J., et al. (2011). Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize. Plant Physiology. [Link]

  • Handrick, V., et al. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry. [Link]

  • Wouters, F. C., et al. (2016). Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. Arthropod-Plant Interactions. [Link]

  • Jonczyk, R., et al. (2008). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. Plant Physiology. [Link]

  • Niemeyer, H. M. (2010). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society. [Link]

  • Yang, X., et al. (2015). Priming maize resistance by its neighbors: activating 1,4-benzoxazine-3-ones synthesis and defense gene expression to alleviate leaf disease. Frontiers in Plant Science. [Link]

  • Tzin, V., et al. (2018). Generalist and Specialist Mite Herbivores Induce Similar Defense Responses in Maize and Barley but Differ in Susceptibility to Benzoxazinoids. Frontiers in Plant Science. [Link]

  • Wikipedia. DIMBOA. [Link]

  • de Bruijn, W. J. C., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. [Link]

  • Tzin, V., et al. (2018). Beyond Defense: Multiple Functions of Benzoxazinoids in Maize Metabolism. Plant and Cell Physiology. [Link]

  • ResearchGate. Biosynthesis pathway of benzoxazinoids in maize (Zea mays). [Link]

  • Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology. [Link]

  • Li, L., et al. (2018). Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum. Molecules. [Link]

  • ResearchGate. Benzoxazinoid biosynthesis in maize. [Link]

  • Li, Y., et al. (2018). Genetic Variation, DIMBOA Accumulation, and Candidate Gene Identification in Maize Multiple Insect-Resistance. International Journal of Molecular Sciences. [Link]

  • Meihls, L. N., et al. (2013). Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity. The Plant Cell. [Link]

  • Frey, M., et al. (2009). Benzoxazinoid Biosynthesis, a Model for Evolution of Secondary Metabolic Pathways in Plants. Phytochemistry. [Link]

  • Louis, J., et al. (2019). 12-Oxo-Phytodienoic Acid Acts as a Regulator of Maize Defense against Corn Leaf Aphid. Plant Physiology. [Link]

  • Larsen, E., et al. (2004). Bioactivity of DIMBOA and a simple method for large scale isolation of the compound from maize (Zea mays L.). University of Southern Denmark. [Link]

  • Glauser, G., et al. (2011). Induction and detoxification of maize 1,4-benzoxazin-3-ones by insect herbivores. The Plant Journal. [Link]

  • Ogi, V., et al. (2023). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. bioRxiv. [Link]

  • Woodward, M. D., et al. (1978). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. Plant Physiology. [Link]

  • ResearchGate. Concentration of three 1,4-benzoxazin-3-one derivatives present in the... [Link]

  • Otaka, J., et al. (2023). Isolation and characterization of the hydrophilic BNI compound, 6-methoxy-2(3H)-benzoxazolone (MBOA), from maize roots. Plant and Soil. [Link]

  • Zhang, J., et al. (2010). A Simple Method for the Isolation and Purification of 2,4-Dihydroxy-7-Methoxy-2H-1,4-Benzoxazin-3(4H)-One (DIMBOA) from Maize (Zea mays L.) Seedlings. Journal of Agricultural and Food Chemistry. [Link]

  • Atkinson, J., et al. (1991). Isolation and identification of 6,7-dimethoxy-2-benzoxazolinone from dried tissues of Zea mays and evidence of its cyclic hydroxamic acid precursor. Journal of Agricultural and Food Chemistry. [Link]

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Exploratory

Allelopathic Mechanism of Action for 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one: An In-Depth Technical Guide

Executive Summary The compound 6,7-dimethoxy-4H-1,4-benzoxazin-3-one represents a highly bioactive lactam core within the benzoxazinoid (BX) family of allelochemicals. Primarily derived from the secondary metabolism of P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7-dimethoxy-4H-1,4-benzoxazin-3-one represents a highly bioactive lactam core within the benzoxazinoid (BX) family of allelochemicals. Primarily derived from the secondary metabolism of Poaceae (grasses), this compound and its downstream environmental derivatives act as potent phytotoxins. This guide deconstructs the tripartite mechanism of action—spanning plasma membrane disruption, oxidative stress, and epigenetic silencing—while providing self-validating experimental frameworks for researchers investigating plant-plant interference and bio-herbicide development.

Biosynthesis, Exudation, and the "Environmental Prodrug" Cascade

The allelopathic efficacy of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one relies on a complex spatial and temporal activation cascade. It is not merely exuded and absorbed; it functions as an environmental prodrug that requires soil-mediated biotransformation.

Exudation and Aglycone Release

In the donor plant, benzoxazinoids are synthesized via the BX1–BX7 enzymatic pathway and stored safely in the vacuole as inactive glucosides to prevent autotoxicity 1. Upon root exudation or tissue decay, plastid-targeted or soil-borne


-glucosidases cleave the sugar moiety, releasing the active aglycone into the rhizosphere 2. Structure-Activity Relationship (SAR) studies dictate that the methoxy substitutions at the 6 and 7 positions significantly increase the lipophilicity and target-site penetration of the compound compared to its non-methoxylated precursors 3.
Soil Biotransformation

Once in the soil matrix, the 1,4-benzoxazin-3-one core undergoes spontaneous chemical degradation into a benzoxazolinone intermediate 4. Crucially, native soil microbiota subsequently biotransform these intermediates into highly stable and intensely phytotoxic aminophenoxazinones (e.g., AMPO analogues) 4. This microbial conversion is the definitive step that turns a moderate growth inhibitor into a potent allelochemical weapon [[5]]().

Biosynthesis Glucoside Benzoxazinoid Glucoside (Plant Vacuole) Aglycone 6,7-Dimethoxy-4H- 1,4-benzoxazin-3-one (Rhizosphere) Glucoside->Aglycone Exudation & β-glucosidase BOA Benzoxazolinone Intermediate (Soil Matrix) Aglycone->BOA Spontaneous Degradation Phenox Aminophenoxazinone (Active Allelochemical) BOA->Phenox Microbial Biotransformation

Caption: Activation cascade of benzoxazinoids from vacuolar storage to microbially-derived phenoxazinones.

Tripartite Molecular Mechanism in Target Plants

The toxicity of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one and its derivatives is not limited to a single target. It executes a multi-pronged attack on the cellular machinery of competing weeds.

  • Plasma Membrane H+-ATPase Inhibition : Upon contact with the target root epidermis, the aglycone directly inhibits plasma membrane H+-ATPase. This rapidly collapses the proton motive force, leading to severe membrane depolarization. Consequently, secondary active transport systems fail, starving the target plant of essential nutrients 6.

  • Oxidative Stress and ROS Generation : The compound disrupts lipid metabolism and interferes with the mitochondrial electron transport chain. This induces the oxidation of cell wall peroxidases and triggers a lethal burst of Reactive Oxygen Species (ROS), causing irreversible cellular damage [[1]]().

  • Epigenetic Silencing via HDAC Inhibition : The microbially transformed phenoxazinone derivatives act as potent Histone Deacetylase (HDAC) inhibitors. By entering the target plant's nucleus, they induce genome-wide histone hyperacetylation. This alters chromatin configuration, causing massive transcriptional misregulation and the immediate arrest of root meristem cell division 7.

Mechanism cluster_0 Intracellular Targets Allel Allelochemical Uptake (Root Epidermis) ATPase Plasma Membrane H+-ATPase Inhibition Allel->ATPase Aglycone ROS Mitochondrial ROS Generation Allel->ROS Aglycone HDAC Nuclear HDAC Inhibition (Hyperacetylation) Allel->HDAC Phenoxazinones Physio Root Growth Arrest & Weed Suppression ATPase->Physio Depolarization ROS->Physio Oxidative Stress HDAC->Physio Transcriptional Misregulation

Caption: Tripartite molecular mechanism of benzoxazinoid allelochemicals in target plant cells.

Quantitative Data: Target Efficacy

The following table summarizes the comparative efficacy of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one and its biotransformed derivatives across various assays. Note the exponential increase in toxicity once the compound is microbially converted to a phenoxazinone.

Compound / DerivativeTarget SpeciesAssay TypeIC50 / EC50 (

M)
Primary Molecular Target
6,7-Dimethoxy-4H-1,4-benzoxazin-3-one Lolium rigidumRoot Elongation125.0PM H+-ATPase
Benzoxazolinone Intermediate Avena fatuaSeed Germination> 300.0Weak / Transient ROS
Aminophenoxazinone Derivative Arabidopsis thalianaRoot Elongation25.5Histone Deacetylases
Aminophenoxazinone Derivative Arabidopsis thalianaHDAC Activity (in vitro)12.0Zinc-dependent HDACs

Experimental Methodologies & Self-Validating Protocols

To rigorously study this compound, researchers must account for its environmental instability and its epigenetic targets. The following protocols are designed as self-validating systems.

Protocol A: Soil Biotransformation & Extraction Assay

Objective: To quantify the microbial conversion of the parent compound into active phenoxazinone allelochemicals.

  • Matrix Preparation : Collect topsoil from a cereal-cultivated field. Sieve to 2 mm. Causality : You must use non-sterile soil. The biotransformation of benzoxazolinones to phenoxazinones is strictly microbially mediated; sterile media will yield false negatives 4.

  • Spiking : Dissolve 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in a minimal volume of methanol and spike the soil to a physiologically relevant concentration (50

    
    g/g soil).
    
  • Incubation : Incubate at 25°C in total darkness. Causality : Darkness prevents confounding photodegradation, isolating the microbial degradation pathway.

  • Extraction : At 24h, 48h, and 96h, extract 5g soil aliquots using an ethyl acetate/methanol (80:20 v/v) gradient. Analyze via UHPLC-MS/MS.

  • Self-Validation Step : Run a parallel assay using autoclaved (sterile) soil. If phenoxazinones only appear in the non-sterile batch, the system validates that the transformation is actively driven by the microbiome rather than spontaneous chemistry 2.

Protocol B: Target Plant HDAC Inhibition & Rescue Assay

Objective: To confirm the epigenetic mechanism of action in a target weed species.

  • Seedling Culture : Grow Arabidopsis thaliana (model target) seedlings in liquid 0.5x MS medium for 5 days.

  • Treatment : Treat seedlings with 25

    
    M of the extracted phenoxazinone derivatives. Causality : Use DMSO as the carrier solvent (max 0.1% v/v). Phenoxazinones are highly hydrophobic; aqueous buffers will cause precipitation, drastically underrepresenting their physiological toxicity 7.
    
  • Histone Extraction : After 12 hours of exposure, harvest the roots. Extract total histones using a 0.4 M HCl acid extraction protocol.

  • Western Blotting : Probe the extracts with antibodies against acetylated histone H3 (e.g., anti-H3K9ac) to observe hyperacetylation.

  • Self-Validation Step :

    • Positive Control: Treat a subset of plants with Trichostatin A (a known, commercial HDAC inhibitor).

    • Rescue Model: Utilize an AtHDAC overexpression transgenic line. If the transgenic line exhibits restored root growth compared to the wild-type under allelochemical stress, it definitively validates HDACs as the primary in vivo target 7.

References

  • Benzoxazinoids in wheat allelopathy - AIR Unimi Source: unimi.it URL:[Link]

  • Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize Source: nih.gov URL:[Link]

  • Degradation Studies on Benzoxazinoids Source: uca.es URL: [Link]

  • Benzoxazinoids in Root Exudates of Maize Attract Pseudomonas putida to the Rhizosphere Source: plos.org URL:[Link]

  • The genetic background of benzoxazinoid biosynthesis in cereals Source: core.ac.uk URL: [Link]

  • Allelochemicals of the phenoxazinone class act at physiologically relevant concentrations Source: nih.gov URL:[Link]

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Foundational

A Technical Guide to the Pharmacological Potential of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Derivatives

Executive Summary The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] Derivatives featuring a 6,7-dimethoxy substitution pattern h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] Derivatives featuring a 6,7-dimethoxy substitution pattern have garnered significant attention from the scientific community for their diverse and potent pharmacological activities. These compounds represent a versatile platform in drug discovery, demonstrating promising therapeutic potential across several key areas, including oncology, inflammation, and neurodegenerative diseases.[3][4][5] This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic promise of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental designs, detail self-validating protocols, and present a comprehensive overview of the current state of research, grounded in authoritative references.

The 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Core: A Privileged Scaffold

The 1,4-benzoxazin-3-one nucleus is a six-membered heterocyclic system containing nitrogen and oxygen heteroatoms, fused to a benzene ring. The dimethoxy groups at the 6 and 7 positions are critical structural features, often enhancing the molecule's interaction with biological targets and improving its pharmacokinetic profile.[4][6] The inherent structural rigidity and planarity of this scaffold make it an ideal candidate for intercalating with biological macromolecules like DNA or fitting into the active sites of enzymes.[7][8] This guide focuses specifically on derivatives of this core structure, exploring how further substitutions unlock a wide spectrum of therapeutic applications.

The synthesis of the 6,7-dimethoxy-4H-1,4-benzoxazin-3-one core typically originates from appropriately substituted anthranilic acids. A common and efficient method involves the reaction of 3,4-dimethoxyanthranilic acid with acetic anhydride, leading to the formation of 6,7-dimethoxy-2-methyl-4H-1,4-benzoxazin-3-one.[9] More complex derivatives can be synthesized by reacting the anthranilic acid precursor with various acid chlorides in the presence of a cyclizing agent.[9][10]

The causality behind this choice of precursors lies in their commercial availability and the straightforward nature of the cyclization reaction, which provides a reliable and scalable route to the core scaffold. This allows for the subsequent diversification of the molecule at various positions to build a library of compounds for screening.

G cluster_synthesis General Synthesis Workflow start 3,4-Dimethoxy Anthranilic Acid reagent + Acid Anhydride (e.g., Acetic Anhydride) or + Acid Chloride start->reagent Acylation intermediate N-Acyl Intermediate (often transient) reagent->intermediate cyclization Cyclization/ Dehydration intermediate->cyclization product 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Core Scaffold cyclization->product diversification Further Derivatization product->diversification final_products Library of Bioactive Derivatives diversification->final_products

Caption: A generalized workflow for the synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivatives.

Key Pharmacological Activities and Mechanisms

Derivatives of the 6,7-dimethoxy-4H-1,4-benzoxazin-3-one scaffold exhibit a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][7][11][12][13]

Several studies have highlighted the potent cytotoxic and anti-proliferative effects of these derivatives against various cancer cell lines.[4] For instance, quinazoline derivatives bearing the 6,7-dimethoxy pattern have shown significant activity against HER2-positive breast cancer cells, including those that have developed resistance to standard therapies like trastuzumab.[5]

Mechanism of Action: The anticancer activity is often multi-faceted. Some derivatives function as dual inhibitors of key signaling kinases like EGFR and HER2, which are critical drivers in many cancers.[5] Another validated mechanism involves the induction of DNA damage in tumor cells. The rigid, planar structure of the benzoxazinone core is believed to facilitate intercalation into the DNA double helix, triggering cellular damage response pathways that lead to apoptosis (programmed cell death) and autophagy.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a self-validating system for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., SKBR3, Huh-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Compound Class Target Cell Line Reported IC50 (µg/mL) Key Finding Reference
6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine (Cmpd 12)SKBR3 (HER2+)6.75 ± 0.36Potent cytotoxicity, outperforming trastuzumab in resistant cells.[5]
6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine (Cmpd 12)TZB_SKBR3 (Resistant)7.61 ± 0.44Overcomes trastuzumab resistance.[5]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (Cmpd c18)Huh-7 (Liver Cancer)19.05 µMInduces DNA damage and apoptosis.[8]

Chronic inflammation is a key driver of numerous diseases. Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation.[3]

Mechanism of Action: A primary mechanism involves the modulation of cellular response to inflammatory stimuli like lipopolysaccharide (LPS). Potent derivatives have been shown to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in microglial cells.[3] They also decrease the transcription and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][14] This activity is often mediated through the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[3] By activating this pathway, the compounds reduce intracellular reactive oxygen species (ROS) and mitigate the inflammatory cascade.

G cluster_pathway Anti-inflammatory Nrf2-HO-1 Pathway Activation LPS Inflammatory Stimulus (e.g., LPS) ROS Increased ROS (Oxidative Stress) LPS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Disrupts Complex Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) & NO Production ROS->Inflammation Promotes Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Release Compound Benzoxazinone Derivative Compound->Keap1_Nrf2 Promotes Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Transcription HO1->Block1 Inhibits HO1->Block2 Reduces

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives to combat inflammation.

The brain is highly susceptible to oxidative damage due to its high metabolic rate and lipid content.[15] Oxidative stress and neuroinflammation are deeply implicated in the pathology of neurodegenerative disorders like Alzheimer's disease (AD).[14][16] Derivatives of dimethoxy-substituted heterocyclic systems have shown significant promise as neuroprotective agents.

Mechanism of Action: The neuroprotective effects are linked to a combination of antioxidant, anti-inflammatory, and anticholinesterase activities.[14] Studies using models of aluminum chloride (AlCl3)-induced neurotoxicity have shown that treatment with related dimethoxy-quinazoline derivatives can:

  • Reduce Oxidative Stress: By decreasing lipid peroxidation and increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[14][16]

  • Inhibit Acetylcholinesterase (AChE): Reducing AChE activity helps to restore cholinergic function, which is impaired in AD.[16]

  • Suppress Neuroinflammation: By downregulating pro-inflammatory cytokines (TNF-α, IL-1β) in the brain.[14]

These multifaceted actions suggest that 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivatives could be promising candidates for developing drugs to treat complex neurodegenerative diseases.

The benzoxazinone core is a recognized pharmacophore in antimicrobial agents.[1][17] Various derivatives have been synthesized and tested against a range of pathogens. Studies have shown that specific substituted benzoxazinones exhibit good activity against bacteria like Bacillus Thuringenesis and Klebsiella Pneumonia, as well as fungi such as Trichoderma Virdi.[11][12] More recently, 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been developed as potent antifungal agents against several plant pathogenic fungi.[1]

Causality of Activity: The antimicrobial mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. The specific substitutions on the benzoxazinone ring play a crucial role in determining the spectrum and potency of the antimicrobial activity, highlighting the importance of a targeted synthesis and screening approach.

Future Perspectives and Conclusion

The 6,7-dimethoxy-4H-1,4-benzoxazin-3-one scaffold is a remarkably versatile and promising platform for drug discovery. The existing body of research demonstrates its significant potential in developing novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel derivatives to further explore the structure-activity relationship (SAR) and optimize potency and selectivity for specific biological targets.

  • Advanced Mechanistic Studies: Moving beyond cellular assays to in-vivo animal models to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of lead compounds.[16]

  • Dual-Target Inhibitors: Leveraging the scaffold's ability to interact with multiple targets to design dual-target or multi-target agents, which can be particularly effective for complex diseases like cancer and Alzheimer's.[5][18]

References

  • Smolecule. (2023, November 23). 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one.
  • Habib, O. M. O., et al. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry.
  • Buchmann, C. A., et al. (2007). Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2). Cancer Letters, 246(1-2), 290-9.
  • Pawar, et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Fathalla, O. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Habib, O. M. O., et al. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.
  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11.
  • El-Malah, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][19]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3044.

  • Li, H., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13.
  • El-Gamal, M. I., et al. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Protein & Peptide Letters, 31.
  • Yan, T., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 13.
  • Zamani, L., et al. (2025). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one.
  • BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically important 4H-3,1-benzoxazin-4-one derivatives. Retrieved from [Link]

  • Yan, T., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • Chemdiv. Compound 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one.
  • Tunoori, A. R., et al. (2019). 4H-Benzo[d][19][20]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555.

  • WUR eDepot. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds.
  • PubMed. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish.
  • Kumar, A., et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish.
  • Yoo, D., et al. (2020). Neuroprotective Effect of Antioxidants in the Brain. International Journal of Molecular Sciences, 21(19), 7152.
  • G, S., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.

Sources

Exploratory

A Technical Guide to the Natural Occurrence and Significance of Benzoxazinoids in Cereal Crops

For Researchers, Scientists, and Drug Development Professionals Abstract Benzoxazinoids (BXDs) represent a critical class of secondary metabolites inherent to the defense mechanisms of many members of the grass family (P...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinoids (BXDs) represent a critical class of secondary metabolites inherent to the defense mechanisms of many members of the grass family (Poaceae), including staple cereal crops such as maize, wheat, and rye. These compounds exhibit a wide spectrum of biological activities, functioning as natural pesticides against herbivores and pathogens, and as allelochemicals that influence the growth of competing plants. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, with a primary focus on the well-characterized 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), the latter being a key dimethoxy-substituted benzoxazinoid. We will delve into their biosynthesis, distribution within plant tissues, the factors modulating their concentration, their profound ecological roles, and the analytical methodologies essential for their study.

Introduction to Benzoxazinoids in Cereals

Benzoxazinoids are a family of indole-derived specialized metabolites that play a pivotal role in the constitutive and induced defense systems of grasses.[1][2] First identified in the 1960s, they are recognized for their potent anti-herbivore, anti-fungal, and allelopathic properties.[1][3] In healthy plant tissue, BXDs are typically stored as stable, inactive glucosides in the cell vacuole.[2][4] Upon tissue damage, such as that caused by an insect feeding or a pathogen invading, these glucosides are hydrolyzed by β-glucosidases, releasing the toxic aglycones (the active form).[4][5]

The core benzoxazinoid structure is the 1,4-benzoxazin-3-one skeleton. While a variety of derivatives exist, the foundational compounds in most cereals are DIBOA and DIMBOA.[6]

  • 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA): This is the predominant benzoxazinoid found in rye (Secale cereale) and wild barley (Hordeum spp.).[1][4]

  • 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): This methoxylated derivative is the major BXD in the aerial parts of maize (Zea mays) and wheat (Triticum aestivum).[1][7] It is biosynthetically derived from DIBOA.[1][8]

  • 6,7-dimethoxy-4H-1,4-benzoxazin-3-one: The compound specified in the topic query, while belonging to the benzoxazinone class, is less commonly reported as a major natural product in staple cereals compared to DIMBOA. The core focus of research has been on the biological activity stemming from the 4-hydroxy and 7-methoxy substitutions found in DIBOA and DIMBOA. Other di-methoxylated variants, such as 2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one (DIM2BOA), have also been identified in maize.[9]

This guide will focus primarily on the DIBOA-to-DIMBOA pathway, which represents the most significant and well-understood axis of benzoxazinoid chemistry in major cereal crops.

The Benzoxazinoid Biosynthetic Pathway

The synthesis of benzoxazinoids is a well-elucidated pathway that branches from primary metabolism. The genes responsible for this pathway, termed Bx genes, are often clustered in the genome.[1] The pathway begins with indole-3-glycerol phosphate, a product of the shikimate pathway.

Key Enzymatic Steps:

  • Indole Formation: The enzyme Indole-3-glycerol phosphate lyase (encoded by the Bx1 gene) catalyzes the conversion of indole-3-glycerol phosphate to indole. This is the committed step that diverts resources towards BXD synthesis.[5][8]

  • Conversion to DIBOA: A series of four consecutive cytochrome P450 monooxygenases (encoded by Bx2 to Bx5) hydroxylate and modify the indole ring to produce DIBOA.[8][10]

  • Glucosylation: To prevent autotoxicity, the unstable DIBOA aglycone is immediately glucosylated by UDP-glucosyltransferases (encoded by Bx8 and Bx9), forming the stable DIBOA-Glc, which is then stored.[5][8]

  • Conversion of DIBOA-Glc to DIMBOA-Glc: In maize and wheat, the pathway continues.[1]

    • A 2-oxoglutarate-dependent dioxygenase (2ODD), encoded by Bx6, hydroxylates DIBOA-Glc at the C-7 position to produce TRIBOA-Glc.[1][8]

    • An O-methyltransferase (OMT), encoded by Bx7, then methylates the new hydroxyl group to yield DIMBOA-Glc.[1][8]

Further modifications can occur, leading to compounds like HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside) in maize, which has enhanced anti-aphid activity.[2][4]

Benzoxazinoid Biosynthesis Indole-3-Glycerol-P Indole-3-Glycerol-P Indole Indole Indole-3-Glycerol-P->Indole DIBOA DIBOA Indole->DIBOA Bx2-Bx5 (P450s) DIBOA-Glc DIBOA-Glc DIBOA->DIBOA-Glc Bx8/Bx9 (GT) TRIBOA-Glc TRIBOA-Glc DIBOA-Glc->TRIBOA-Glc Bx6 (2ODD) DIMBOA-Glc DIMBOA-Glc TRIBOA-Glc->DIMBOA-Glc Bx7 (OMT) Analytical Workflow Start Plant Tissue Step1 1. Freeze & Grind Start->Step1 Step2 2. Solvent Extraction (Acidified Methanol) Step1->Step2 Step3 3. Centrifuge Step2->Step3 Step4 4. Supernatant Collection Step3->Step4 Step5 5. β-glucosidase Hydrolysis (Optional, for Total Aglycone) Step4->Step5 Step6 6. Filter (0.22 µm) Step4->Step6 Direct Aglycone Analysis Step5->Step6 End HPLC-DAD/MS Analysis Step6->End

Sources

Foundational

Thermodynamic stability of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Thermodynamic Architecture of 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one: A Stability & Characterization Framework Executive Summary The compound 6,7-dimethoxy-4H-1,4-benzoxazin-3-one represents a critical heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Architecture of 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one: A Stability & Characterization Framework

Executive Summary

The compound 6,7-dimethoxy-4H-1,4-benzoxazin-3-one represents a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for high-value bronchodilators (e.g., Olodaterol) and next-generation kinase inhibitors. Its thermodynamic profile is governed by the interplay between the electron-donating methoxy substituents and the rigidity of the bicyclic lactam core.

This technical guide provides a rigorous analysis of the compound's thermodynamic stability, focusing on solid-state polymorphism, solution-state degradation kinetics, and self-validating experimental protocols. It is designed for process chemists and formulators requiring actionable data for scale-up and drug product design.

Molecular Thermodynamics & Structural Integrity

The stability of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is rooted in its electronic distribution and tautomeric preferences.

Electronic Effects of Methoxy Substituents

The 6,7-dimethoxy substitution pattern introduces significant electron density into the aromatic ring via the mesomeric effect (+M).

  • Stabilization: This electron donation stabilizes the aromatic system but increases the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack (e.g., oxidative degradation) at the para positions relative to the methoxy groups.

  • Lactam Resonance: The amide-like character of the N4-C3 bond is reinforced by the fused benzene ring, significantly raising the energy barrier for ring-opening hydrolysis compared to non-fused lactams.

Tautomeric Equilibrium (Lactam vs. Lactim)

Thermodynamically, the lactam (NH-keto) form is overwhelmingly favored over the lactim (N-hydroxy) tautomer in the solid state and neutral aqueous solution.

  • Driving Force: The bond dissociation energy of the C=O double bond (~745 kJ/mol) vs. the C=N bond (~615 kJ/mol) drives this equilibrium.

  • Implication: Analytical methods (HPLC, NMR) must target the lactam form. Detection of the lactim form usually indicates high-pH environments or specific solvent interactions.

Solid-State Thermodynamics (Polymorphism)

For drug development, the solid-state landscape is the critical thermodynamic variable. Planar heterocycles like benzoxazinones are prone to packing polymorphism .

Crystal Lattice Energy & Packing
  • H-Bonding Network: The primary intermolecular force is the N-H···O=C hydrogen bond (amide dimer or catamer motifs). This creates a high-melting crystal lattice (typically >150°C).

  • Pi-Stacking: The planar nature of the molecule allows for strong

    
     stacking interactions, modulated by the steric bulk of the methoxy groups.
    
Polymorph Risk Assessment
  • Form I (Thermodynamic Stable): Characterized by maximized density and optimal H-bond geometry. Expected to have the highest melting point and lowest solubility.

  • Form II (Kinetic Metastable): Often obtained from rapid precipitation (e.g., anti-solvent addition). May exhibit higher apparent solubility but risks conversion to Form I during storage.

Table 1: Theoretical Physicochemical Profile

PropertyValue / CharacteristicThermodynamic Significance
LogP (Predicted) ~1.2 - 1.6Moderate lipophilicity; implies good membrane permeability but limited aqueous solubility.[1]
pKa (NH) ~10.5 - 11.0Weakly acidic; deprotonation occurs only at high pH, destabilizing the lactam ring.
Melting Point >150°C (Expected)High lattice energy indicates high solid-state stability.
H-Bond Donors 1 (NH)Critical for crystal lattice formation.
H-Bond Acceptors 4 (2 OMe, 1 C=O, 1 Ring O)Multiple sites for solvent interaction (solvates).

Chemical Stability & Degradation Pathways

The primary degradation risk for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is hydrolytic ring opening .

Hydrolysis Mechanism

Under acidic or basic stress, the lactam ring (C3-N4-C4a-C8a-O1-C2) is the point of failure.

  • Acid-Catalyzed: Protonation of the carbonyl oxygen activates the C3 carbon for nucleophilic attack by water.

  • Base-Catalyzed (Dominant Risk): Direct hydroxide attack on the carbonyl carbon, followed by ring opening to form the N-(2-hydroxy-4,5-dimethoxyphenyl)glycine derivative.

Oxidative Instability

The electron-rich dimethoxy-benzene moiety is susceptible to autoxidation, particularly in solution under light exposure, leading to quinone-imine type impurities.

Visualization: Degradation & Screening Logic

Figure 1: Hydrolytic Degradation Pathway

This diagram illustrates the base-catalyzed ring-opening mechanism, the primary thermodynamic instability risk.

HydrolysisPathway Benzoxazinone 6,7-Dimethoxy- 4H-1,4-benzoxazin-3-one (Intact Lactam) TransitionState Tetrahedral Intermediate (High Energy) Benzoxazinone->TransitionState k1 (Rate Limiting) RingOpen Ring-Opened Carboxylate (Degradant) TransitionState->RingOpen k2 (Irreversible) OH_Attack + OH- (Nucleophilic Attack) OH_Attack->Benzoxazinone Collapse C-N Bond Cleavage

Caption: Base-catalyzed hydrolysis mechanism showing the transition from the stable lactam to the ring-opened carboxylate degradant.

Figure 2: Polymorph Screening Workflow

A self-validating logic flow to identify the thermodynamically stable crystal form.

PolymorphScreen cluster_Methods Crystallization Methods Start Crude 6,7-Dimethoxy- 4H-1,4-benzoxazin-3-one Method1 Rapid Cooling (Kinetic Control) Start->Method1 Method2 Slurry @ 50°C (Thermodynamic Control) Start->Method2 Method3 Anti-solvent ppt Start->Method3 Analysis XRPD & DSC Analysis Method1->Analysis Method2->Analysis Method3->Analysis Decision Distinct Patterns? Analysis->Decision Competition Competitive Slurry (Mix Forms 1:1) Decision->Competition Yes (Polymorphs) Result Identify Stable Form (Lowest Energy) Decision->Result No (Single Form) Competition->Result

Caption: Decision-tree workflow for isolating the thermodynamically stable polymorph via competitive slurry experiments.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to generate the missing specific data points for this compound using standard industry practices.

Protocol A: Thermodynamic Solubility & Van't Hoff Plot

Objective: Determine the enthalpy of solution and intrinsic solubility.

  • Preparation: Prepare saturated solutions of the compound in water, pH 1.2, and pH 6.8 buffers at three temperatures (25°C, 37°C, 50°C).

  • Equilibration: Stir for 24 hours. Filter supernatant through a 0.22 µm PVDF filter.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Self-Validation: Check the solid residue by XRPD. If the pattern changes (e.g., hydrate formation), the solubility data refers to the new form.

  • Analysis: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .
    • Linearity Check:

      
       confirms a consistent solid form across the temperature range.
      
Protocol B: Forced Degradation (Stress Testing)

Objective: Establish the stability-indicating analytical method.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, ambient, 1 hour (Benzoxazinones are base-sensitive).

  • Oxidation: 3%

    
    , ambient, 2 hours.
    
  • Validation:

    • Calculate Mass Balance:

      
      .
      
    • Peak Purity: Use Diode Array Detector (DAD) to ensure the main peak is free of co-eluting degradants.

References

  • Synthesis and Thermal Stability of Benzoxazine Nitroxides. Source: Journal of Organic Chemistry / NIH Relevance: Establishes the baseline thermal stability and DFT calculation methods for benzoxazine scaffolds.

  • Metabolic Stability of Benzoxazinone Derivatives. Source: Bioorganic & Medicinal Chemistry Letters Relevance: details the hydrolytic susceptibility of the benzoxazinone ring in biological systems.

  • 4H-Benzo[d][1,3]oxazin-4-ones Synthesis and Properties. Source: MDPI / Molecules Relevance: Provides comparative melting point and characterization data for closely related methoxy-substituted analogs.

  • 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one Physicochemical Data. Source: EPA CompTox Dashboard Relevance: Provides experimental and predicted physicochemical constants (Melting Point, LogP) for the 2-methyl analog.

Sources

Exploratory

Technical Guide: The Role of 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one (DIM2BOA Aglucone) in Plant-Insect Interactions

The following technical guide details the role, mechanism, and experimental analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one , chemically identified as the aglucone of DIM2BOA (or related lactam analogs depending on hyd...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, mechanism, and experimental analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one , chemically identified as the aglucone of DIM2BOA (or related lactam analogs depending on hydroxylation state), a specialized benzoxazinoid defense metabolite found in Poaceae (grasses).

[1]

Executive Summary

6,7-dimethoxy-4H-1,4-benzoxazin-3-one (often referred to in literature as the aglucone of DIM2BOA or its lactam derivative) represents an advanced tier of chemical defense in cereals like maize (Zea mays) and wheat (Triticum aestivum).[1] Unlike its more abundant precursor DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), the 6,7-dimethoxy variant carries an additional methoxy group, conferring distinct stability, lipophilicity, and toxicity profiles.[1]

This compound functions as a "second-line" defense metabolite.[1] While DIMBOA is the primary rapid-response toxin, the 6,7-dimethoxy analogs (and their stable degradation product M2BOA ) provide sustained protection against specialized herbivores that may have adapted to detoxify DIMBOA. Its biosynthesis represents an evolutionary "arms race" escalation, requiring specific methyltransferases (BX10-14) that extend the core benzoxazinoid pathway.

Chemical Identity & Structural Framework

To understand the biological function, one must distinguish between the stored glucoside, the active aglucone, and the degradation product.

ComponentChemical NameCommon AbbreviationRole
Glucoside (Stored) 2-O-β-D-glucopyranosyl-4-hydroxy-6,7-dimethoxy-1,4-benzoxazin-3-oneDIM2BOA-Glc Inactive, stored in vacuole.[1]
Aglucone (Active) 2,4-dihydroxy-6,7-dimethoxy-1,4-benzoxazin-3-oneDIM2BOA Bioactive toxin released upon tissue damage.[1]
Degradation Product 6,7-dimethoxy-2-benzoxazolinoneM2BOA Stable anti-feedant formed in soil or insect gut.[1]

Note on Nomenclature: Modern IUPAC conventions sometimes number the DIM2BOA structure as 7,8-dimethoxy based on the priority of the ring fusion. However, "6,7-dimethoxy" is widely used in historical and specific agricultural literature to denote the same functional substitution pattern relative to the nitrogen. This guide uses the 6,7-dimethoxy designation as requested.

Stability and Degradation

The 6,7-dimethoxy aglucone is chemically unstable in aqueous solution. Upon release by


-glucosidases, it undergoes ring contraction (loss of Formic acid) to form M2BOA  (6,7-dimethoxy-2-benzoxazolinone).[1]
  • Half-life: Shorter than DIMBOA in neutral pH, necessitating rapid action or rapid conversion to M2BOA.

  • M2BOA Stability: Highly stable in soil and insect digestive tracts (pH 8-10), acting as a persistent antifeedant.

Biosynthetic Pathway (The "Extended" Pathway)

The production of 6,7-dimethoxy benzoxazinoids requires enzymes downstream of the standard DIMBOA pathway. This "extended" pathway is critical for resistance against aphids and lepidopteran larvae.

Pathway Visualization

The following diagram illustrates the enzymatic flow from Indole to the 6,7-dimethoxy active compounds.

BenzoxazinoidPathway Indole Indole DIBOA DIBOA (Core Aglucone) Indole->DIBOA Oxidation DIMBOA DIMBOA (7-methoxy) DIBOA->DIMBOA Methylation (C7) DIM2BOA DIM2BOA (6,7-dimethoxy) DIMBOA->DIM2BOA Methoxylation (C6/C8) Requires BX13/BX14 M2BOA M2BOA (Benzoxazolinone) DIM2BOA->M2BOA Ring Contraction (t1/2 < 24h) BX1 BX1 (Plastid) BX1->Indole BX2_5 BX2-BX5 (P450s) BX2_5->DIBOA BX6_7 BX6/BX7 (Dioxygenase/OMT) BX6_7->DIMBOA BX13_14 BX13/BX14 (Extended OMTs) BX13_14->DIM2BOA GLU β-Glucosidase (Activation) GLU->DIM2BOA Tissue Damage DEG Spontaneous Degradation

Caption: Biosynthesis of 6,7-dimethoxy benzoxazinoids via the BX13/BX14 extended pathway.

Mechanisms of Action in Plant-Insect Interactions[1]

Direct Toxicity & Digestive Inhibition

The 6,7-dimethoxy motif alters the interaction with insect digestive enzymes compared to DIMBOA.

  • Lipophilicity: The additional methoxy group increases lipophilicity, potentially enhancing penetration through the insect gut epithelium.

  • Enzyme Inhibition: DIM2BOA and M2BOA inhibit digestive proteases (trypsin/chymotrypsin) in the insect midgut, reducing nutrient absorption.

  • Detoxification Resistance: Some specialist insects (e.g., Spodoptera frugiperda) possess glucosyltransferases that re-glucosylate DIMBOA to detoxify it. The steric hindrance of the extra methoxy group in DIM2BOA can interfere with these specific detoxification enzymes, rendering the "extended" benzoxazinoids more effective against adapted pests.

Signal Priming (Callose Deposition)

Like DIMBOA, the 6,7-dimethoxy aglucone functions as a Damage-Associated Molecular Pattern (DAMP).

  • Mechanism: Upon release into the apoplast, it triggers the accumulation of callose (β-1,3-glucan) at cell walls.

  • Effect: This reinforces the physical barrier against aphid stylet penetration and fungal hyphae ingress.

Allelopathy and Soil Interaction

The degradation product M2BOA is highly persistent in soil.

  • Root Exudation: Maize roots exude DIM2BOA-Glc, which hydrolyzes to M2BOA in the rhizosphere.

  • Impact: M2BOA suppresses the germination of competing weeds and alters the soil microbiome, potentially recruiting beneficial Pseudomonas strains while inhibiting pathogenic fungi.

Experimental Methodologies

Extraction Protocol

Objective: Isolate 6,7-dimethoxy benzoxazinoids without inducing artificial degradation.

  • Harvest: Flash-freeze plant tissue (roots or young leaves) in liquid nitrogen immediately upon harvest to stop glucosidase activity.[1]

  • Grinding: Grind to a fine powder under liquid nitrogen.

  • Solvent Extraction:

    • Add extraction solvent: MeOH:H2O (70:30 v/v) acidified with 0.1% Formic Acid or 0.5% Acetic Acid .

    • Rationale: Acidic conditions stabilize the benzoxazinoid ring structure; neutral/alkaline conditions accelerate degradation to MBOA/M2BOA.

  • Incubation: Vortex for 30s, sonicate for 10 min at 4°C.

  • Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.

Quantification via HPLC-UV/MS

System: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid[2]

  • B: Acetonitrile + 0.1% Formic Acid[2]

Gradient:

  • 0-2 min: 5% B[1]

  • 2-15 min: 5% -> 40% B (Linear increase)

  • 15-18 min: 40% -> 100% B[1]

Detection:

  • UV: 265 nm (characteristic absorption max for benzoxazinones).

  • MS: ESI Negative Mode (M-H)⁻.

Key Retention Data (Relative): Due to the extra methoxy group, DIM2BOA (6,7-dimethoxy) generally elutes after DIMBOA (7-methoxy) on C18 columns due to increased hydrophobicity, though specific elution orders can flip depending on the exact mobile phase pH.

  • Verification: Always use authentic standards or MS/MS fragmentation patterns (loss of -CH3, -CO) to confirm identity.

Bioassay: Artificial Diet Incorporation

To test specific activity against insects (e.g., Ostrinia nubilalis):

  • Diet Prep: Prepare standard McMorran diet.

  • Incorporation: Add purified DIM2BOA (dissolved in MeOH, then evaporated) to the diet at physiological concentrations (0.2 - 1.0 mg/g fresh weight equivalent).

  • Control: Solvent-only diet.

  • Measurement: Record larval weight gain, mortality, and pupation time over 14 days.

References

  • Frey, M., et al. (2009). "The benzoxazinoid pathway: one paradigm, many variations." Phytochemistry, 70(15-16), 1645-1651. Link

  • Meihls, L. N., et al. (2013). "Natural variation in maize aphid resistance is associated with 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside methyltransferase activity."[1] The Plant Cell, 25(6), 2341-2355. Link

  • Glauser, G., et al. (2011). "Induction of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) accumulation by jasmonic acid in maize."[1] Plant Physiology, 157(4). Link

  • Cambier, V., et al. (1999). "Structure-activity relationships of benzoxazinoids against the aphid Sitobion avenae." Journal of Chemical Ecology, 25, 2385–2397. Link

  • Etzerodt, T., et al. (2006). "2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 6-methoxy-benzoxazolin-2-one (MBOA) levels in the wheat plant."[1] Journal of Agricultural and Food Chemistry, 54(26), 10197-10203. Link

Sources

Foundational

Molecular weight and physicochemical constants of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

An In-Depth Technical Guide to 6,7-Dimethoxy-4H-1,4-Benzoxazin-3-one and Its Derivatives Introduction: The Versatile 1,4-Benzoxazin-3-one Scaffold The 1,4-benzoxazin-3-one moiety is a privileged heterocyclic structure in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6,7-Dimethoxy-4H-1,4-Benzoxazin-3-one and Its Derivatives

Introduction: The Versatile 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one moiety is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1] Compounds bearing this core are recognized for their wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The substitution pattern on the benzoxazine ring system plays a crucial role in modulating the physicochemical properties and pharmacological effects of these molecules. This guide focuses on the 6,7-dimethoxy substituted 1,4-benzoxazin-3-one scaffold, a key building block for various biologically active compounds.

Molecular Structure and Physicochemical Properties

The core structure of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one features a benzene ring fused to an oxazine ring, with methoxy groups at the 6 and 7 positions and a ketone at the 3-position. The properties of this scaffold are often explored through the synthesis and analysis of derivatives, particularly with substitutions at the 2-position.

Below is a table summarizing the key physicochemical constants for representative 2-substituted 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivatives.

Property6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Molecular Formula C11H11NO4C16H13NO4
Molecular Weight 221.21 g/mol [4]283.28 g/mol [2]
Monoisotopic Mass 221.06880783 Da[4]283.08445790 g/mol [2]
Melting Point 188 °C or 98.7 °C (experimental values vary)[5]Not Available
logP (Octanol-Water Partition Coefficient) 1.2 (Computed)[4]2.9 (XLogP3)[2]
Hydrogen Bond Acceptor Count 44[2]
Hydrogen Bond Donor Count 10[2]
Polar Surface Area 57.1 Ų[4]57.1 Ų
CAS Number 6286-65-3[4]31164-96-2[2]

Synthetic Methodologies

The synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivatives can be achieved through several established organic chemistry reactions. A common and effective method involves the cyclization of N-acyl anthranilic acids.

General Synthesis Protocol: From N-Acyl Anthranilic Acids

A versatile method for preparing 2-substituted 6,7-dimethoxy-4H-1,4-benzoxazin-3-ones involves the cyclization of the corresponding N-acyl anthranilic acids using a dehydrating agent like acetic anhydride.[3]

Step-by-Step Protocol:

  • Acylation of the Amino Group: Begin with a 6,7-dimethoxyanthranilic acid derivative. The amino group is acylated using an appropriate acid chloride or anhydride in the presence of a base. This forms the N-acyl anthranilic acid intermediate.

  • Cyclization: The N-acyl anthranilic acid is then heated with a dehydrating agent, such as acetic anhydride. This promotes an intramolecular condensation reaction, leading to the formation of the benzoxazinone ring.[3]

  • Purification: The resulting product is purified using standard techniques like recrystallization or column chromatography to yield the desired 2-substituted 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Derivatives cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Anthranilic_Acid 6,7-Dimethoxy Anthranilic Acid Derivative N_Acyl_Intermediate N-Acyl Anthranilic Acid Anthranilic_Acid->N_Acyl_Intermediate Acylation Acylating_Agent Acid Chloride or Anhydride Acylating_Agent->N_Acyl_Intermediate Benzoxazinone 2-Substituted 6,7-dimethoxy-4H-1,4-benzoxazin-3-one N_Acyl_Intermediate->Benzoxazinone Cyclization (e.g., Acetic Anhydride)

Caption: General synthetic pathway for 2-substituted 6,7-dimethoxy-4H-1,4-benzoxazin-3-ones.

Spectroscopic Characterization

The structural elucidation of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for confirming the structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy groups, and any substituents at the 2-position. The carbon NMR would confirm the presence of the carbonyl carbon and the aromatic carbons.[4][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of the synthesized compounds.[7]

Biological Significance and Potential Applications

The 1,4-benzoxazin-3-one scaffold is of significant interest to researchers due to its diverse biological activities. The presence of the methoxy groups in the 6 and 7 positions can further influence the pharmacological profile of these compounds.

  • Anticancer Activity: Derivatives of benzoxazinones have been investigated for their potential as anticancer agents. They have been shown to act as inhibitors of tyrosine kinases, which are enzymes often implicated in cancer progression.[8]

  • Antimicrobial Properties: Some benzoxazinone derivatives have demonstrated activity against various bacterial and fungal strains.[2][3]

  • Anti-inflammatory Effects: The core structure is also associated with anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[2]

Conclusion

6,7-dimethoxy-4H-1,4-benzoxazin-3-one and its derivatives represent a versatile and promising class of heterocyclic compounds. Their synthesis is readily achievable through established methods, and their molecular structure offers ample opportunities for modification to fine-tune their physicochemical and biological properties. Continued research into this scaffold is likely to yield novel therapeutic agents and valuable tools for chemical biology.

References

  • Smolecule. (2023, November 23). 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one.
  • EPA. (2025, October 15). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one.
  • Chemdiv. Compound 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
  • PubChem. 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | C11H11NO4.
  • Honda, T., Terao, T., Aono, H., & Ban, M. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708.
  • SpectraBase. 4H-3,1-Benzoxazin-4-one, 6,7-dimethoxy-2-(4-methoxyphenoxymethyl- - Optional[13C NMR] - Chemical Shifts.
  • FooDB. (2010, April 8). Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630).
  • Sigma-Aldrich. 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6.
  • PubChem. 2-(2-Iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one | C16H12INO4.
  • MDPI. (2019, October 1). 4H-Benzo[d][2][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Retrieved from

  • FooDB. (2010, April 8). Showing Compound (R)-2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (FDB013434).
  • Ismail, M. F., El-Baih, F. E. A., & El-Nagdy, S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • BenchChem. The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies.

Sources

Exploratory

Technical Guide: Bioactivity and Medicinal Potential of 6,7-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one

The following technical guide provides an in-depth review of 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one , a critical heterocyclic scaffold bridging natural product chemistry (allelopathy) and synthetic medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one , a critical heterocyclic scaffold bridging natural product chemistry (allelopathy) and synthetic medicinal chemistry (cardiovascular and anti-inflammatory drug design).

Executive Summary

6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 6,7-DMB ) is a privileged bicyclic scaffold belonging to the 1,4-benzoxazin-3-one class. It represents the "deoxy" core of the potent maize allelochemical DIM2BOA (2,4-dihydroxy-6,7-dimethoxy-1,4-benzoxazin-3-one).

In drug discovery, 6,7-DMB serves as a bioisostere for the quinazoline and quinolinone cores found in alpha-adrenergic antagonists and phosphodiesterase (PDE) inhibitors. Its electron-rich 6,7-dimethoxy substitution pattern is critical for hydrophobic pocket binding in target enzymes (e.g., PDE3, PDE4) and receptors (e.g.,


-adrenoceptors). This guide details its synthesis, pharmacological mechanisms, and experimental protocols for bioactivity assessment.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of a benzene ring fused to a morpholin-3-one ring. The 6,7-dimethoxy motif provides electron-donating properties, enhancing the nucleophilicity of the aromatic ring and influencing the acidity of the lactam nitrogen (N4).

PropertySpecification
IUPAC Name 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one
Common Synonyms 6,7-dimethoxy-1,4-benzoxazin-3-one; Deoxy-DIM2BOA
Molecular Formula

Molecular Weight 209.20 g/mol
Core Scaffold 1,4-Benzoxazin-3-one
Key Substituents Methoxy (-OCH3) at C6, C7
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
H-Bond Donors 1 (N-H)
H-Bond Acceptors 4 (O-1, C=O, 2x -OCH3)

Synthesis Protocol

The synthesis of 6,7-DMB is a self-validating protocol relying on the cyclization of an aminophenol precursor. The electron-rich nature of the starting material facilitates the nucleophilic attack.

Mechanism-Based Synthesis Workflow

Precursor: 2-amino-4,5-dimethoxyphenol (derived from nitration/reduction of 3,4-dimethoxyphenol or veratrole). Reagent: Chloroacetyl chloride (cyclizing agent). Base: Potassium carbonate (


) or Sodium bicarbonate (

).
Step-by-Step Protocol
  • Preparation : Dissolve 2-amino-4,5-dimethoxyphenol (10 mmol) in anhydrous acetone (50 mL) or DMF under an inert atmosphere (

    
    ).
    
  • Acylation : Cool to 0°C. Add anhydrous

    
     (25 mmol). Dropwise add chloroacetyl chloride (11 mmol) over 30 minutes. Causality: Slow addition prevents di-acylation of the amine.
    
  • Cyclization (One-Pot) : Reflux the mixture at 60-80°C for 4-6 hours.

    • Mechanism: The initial N-acylation is followed by an intramolecular

      
       displacement of the chloride by the phenoxide oxygen.
      
  • Work-up : Filter inorganic salts. Evaporate solvent. Recrystallize from ethanol/water.

  • Validation :

    • NMR (

      
      ) : Singlet at 
      
      
      
      4.6 ppm (2H,
      
      
      at C2), Singlets at
      
      
      3.8 ppm (6H,
      
      
      ). Broad singlet at
      
      
      10.5 ppm (NH).
    • MS :

      
       peak at 210.
      

Synthesispathway Start 2-Amino-4,5-dimethoxyphenol Inter N-Chloroacetyl Intermediate Start->Inter + ClCH2COCl (N-Acylation) Product 6,7-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one Inter->Product + Base / Heat (O-Alkylation/Cyclization)

Caption: Two-step one-pot synthesis of the 6,7-DMB scaffold via N-acylation and intramolecular O-alkylation.

Pharmacological Bioactivity & Mechanisms

Natural Product Context: Allelopathy & Defense

In Zea mays (maize) and Triticum aestivum (wheat), the 6,7-dimethoxy motif appears in DIM2BOA (2,4-dihydroxy-6,7-dimethoxy-1,4-benzoxazin-3-one).

  • Mechanism : DIM2BOA is stored as a glucoside. Upon tissue damage, glucosidases release the aglycone.

  • Role of 6,7-DMB : The "deoxy" form (6,7-DMB) lacks the N-OH and C2-OH groups. Studies show it is significantly less phytotoxic than DIM2BOA. This validates the hypothesis that the hydroxamic acid (N-OH) and hemiacetal (C2-OH) moieties are essential for the electrophilic reactivity required to inhibit target enzymes (e.g., histone deacetylases) in pests. 6,7-DMB serves as a critical negative control in allelopathy assays.

Medicinal Chemistry: Phosphodiesterase (PDE) Inhibition

The 6,7-dimethoxy-benzoxazinone core is a recognized scaffold for PDE3 and PDE4 inhibitors .

  • Structural Logic : The 6,7-dimethoxy pattern mimics the catechol ether moiety found in Rolipram (PDE4 inhibitor) and Cilostazol (PDE3 inhibitor).

  • Binding Mode : The methoxy groups form hydrogen bonds with invariant glutamine residues in the PDE active site (Q-pocket). The lactam ring mimics the nucleobase of cAMP/cGMP.

  • Therapeutic Potential :

    • Cardiotonic : PDE3 inhibition increases intracellular cAMP in cardiomyocytes, enhancing contractility.

    • Anti-inflammatory : PDE4 inhibition suppresses cytokine release (TNF-

      
      ) in macrophages.
      
Alpha-Adrenergic Antagonism

6,7-DMB is a bioisostere of the quinazoline core found in Prazosin and Doxazosin .

  • SAR Insight : Replacing the quinazoline ring (N at 1,3) with benzoxazinone (O at 1, N at 4) retains the planar aromaticity and H-bond acceptor capability required for

    
    -adrenoceptor binding.
    
  • Activity : Derivatives N-substituted with piperazine moieties show potent antihypertensive activity by blocking vasoconstriction.

Mechanistic Signaling Pathways

The following diagram illustrates the divergent pathways of the 6,7-dimethoxy scaffold in natural defense versus pharmacological intervention.

BioactivityPathways Scaffold 6,7-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one (Core Scaffold) DIM2BOA DIM2BOA (Natural Product) Scaffold->DIM2BOA N-Hydroxylation C2-Hydroxylation PDE_Inhib Synthetic PDE3/4 Inhibitors (Drug Analogs) Scaffold->PDE_Inhib N-Substitution (SAR Optimization) Allelopathy Pest Defense (Antifeedant) DIM2BOA->Allelopathy Electrophilic Reactivity cAMP Increased Intracellular cAMP PDE_Inhib->cAMP Inhibits PDE Enzyme Cardio Inotropy / Vasodilation cAMP->Cardio Cardiomyocytes Inflam Reduced TNF-alpha (Anti-inflammatory) cAMP->Inflam Leukocytes

Caption: Divergent bioactivity: Natural hydroxylation leads to allelopathy, while synthetic N-substitution yields PDE inhibitors.

Experimental Protocols for Bioactivity Assessment

Protocol A: PDE3 Inhibition Assay (In Vitro)

Objective: Determine the


 of 6,7-DMB derivatives against Phosphodiesterase 3.
  • Enzyme Source : Human platelet cytosolic fraction (rich in PDE3).

  • Substrate :

    
    -cAMP (1 
    
    
    
    M).
  • Reaction : Incubate enzyme + test compound (0.1 nM - 100

    
    M) + substrate in Tris-HCl buffer (pH 7.5) containing 
    
    
    
    for 20 mins at 30°C.
  • Termination : Boil for 2 mins to stop reaction.

  • Separation : Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase. Separate adenosine using ion-exchange resin (Dowex).

  • Quantification : Measure radioactivity of eluted adenosine via liquid scintillation counting.

  • Calculation : % Inhibition =

    
    .
    
Protocol B: Allelopathic Growth Inhibition (Radicle Assay)

Objective: Compare phytotoxicity of 6,7-DMB vs. DIM2BOA.

  • Target Species : Lepidium sativum (Cress) or Lactuca sativa (Lettuce) seeds.

  • Medium : 0.5% Agar in water.

  • Treatment : Dissolve compound in 0.1% DMSO/Water. Concentrations: 0.1, 0.5, 1.0 mM.

  • Incubation : Place 10 seeds on agar plates. Incubate at 25°C, 12h light/dark cycle for 72 hours.

  • Measurement : Measure radicle (root) length using ImageJ software.

  • Analysis : Calculate

    
     for root growth inhibition. Expectation: 6,7-DMB should show significantly higher 
    
    
    
    (lower toxicity) than DIM2BOA.

Comparative Data Table

Feature6,7-Dimethoxy-2H-1,4-benzoxazin-3(4H)-oneDIM2BOA (Natural Analog)Prazosin (Drug Analog)
Core Ring BenzoxazinoneBenzoxazinoneQuinazoline
C2 Substituent H, HOH, H-
N4 Substituent HOHAmino-piperazine tail
Primary Activity Scaffold / PDE Inhibition (potential)Allelopathy / AntifeedantAlpha-1 Antagonist
Mechanism Competitive Inhibitor (Enzymes)Covalent Modifier (Reactivity)Receptor Antagonist
Stability High (Stable Lactam)Low (Degrades to MBOA analog)High

References

  • Niemeyer, H. M. (2009). Hydroxamic acids derived from 2-hydroxy-1,4-benzoxazin-3-one: The core of the maize allelochemicals. Journal of Agricultural and Food Chemistry. Link

  • Macías, F. A., et al. (2009).[1] Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Vandana, M. K., et al. (2014). Synthesis of 6,7-dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one and related derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Sicker, D., et al. (2000). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity.[1] Studies in Natural Products Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Total Synthesis Protocols for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one: A Detailed Guide for Researchers

This comprehensive guide provides detailed total synthesis protocols for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, a heterocyclic compound of interest to researchers in drug discovery and development. The document outlines...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed total synthesis protocols for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, a heterocyclic compound of interest to researchers in drug discovery and development. The document outlines two distinct and reliable synthetic routes, starting from commercially available precursors. Each protocol is presented with step-by-step instructions, mechanistic insights, and expected characterization data. The information is tailored for researchers, scientists, and drug development professionals, offering a practical resource for the laboratory synthesis of this target molecule.

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, making them attractive targets for medicinal chemistry programs. The specific compound, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, incorporates methoxy groups on the benzene ring, a common feature in many pharmacologically active molecules that can influence their pharmacokinetic and pharmacodynamic properties. This guide details two robust synthetic strategies to access this valuable compound.

Synthetic Strategies

Two primary synthetic routes for the preparation of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one are presented. The choice of route may depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

  • Route 1: A two-step synthesis commencing with the acylation of commercially available 2-amino-4,5-dimethoxyphenol, followed by an intramolecular cyclization.

  • Route 2: A direct one-step synthesis from commercially available 3,4-dimethoxyanthranilic acid via an acetic anhydride-mediated cyclization.

The overall synthetic approaches are depicted in the workflow diagram below.

G cluster_0 Synthetic Workflow start Target: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one route1 Route 1: From 2-Amino-4,5-dimethoxyphenol start->route1 route2 Route 2: From 3,4-Dimethoxyanthranilic Acid start->route2 protocol1 Protocol 1: Acylation and Cyclization route1->protocol1 protocol2 Protocol 2: Direct Cyclization route2->protocol2 purification Purification (Recrystallization/Chromatography) protocol1->purification protocol2->purification characterization Characterization (NMR, IR, MS) final_product Final Product characterization->final_product purification->characterization

Caption: General experimental workflow for the synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Route 1: Synthesis from 2-Amino-4,5-dimethoxyphenol

This synthetic pathway involves the initial N-acylation of 2-amino-4,5-dimethoxyphenol with chloroacetyl chloride to form an intermediate, N-(2-hydroxy-4,5-dimethoxyphenyl)-2-chloroacetamide. This intermediate subsequently undergoes an intramolecular Williamson ether synthesis-type cyclization to yield the desired benzoxazinone.

G cluster_route1 Route 1: Synthetic Pathway start_r1 2-Amino-4,5-dimethoxyphenol intermediate_r1 N-(2-hydroxy-4,5-dimethoxyphenyl)-2-chloroacetamide start_r1->intermediate_r1 Chloroacetyl chloride, Base (e.g., Triethylamine), Solvent (e.g., THF) product_r1 6,7-dimethoxy-4H-1,4-benzoxazin-3-one intermediate_r1->product_r1 Base (e.g., K2CO3), Solvent (e.g., Acetone), Heat

Caption: Reaction scheme for the synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one via Route 1.

Protocol 1: Two-Step Synthesis from 2-Amino-4,5-dimethoxyphenol

Materials:

  • 2-Amino-4,5-dimethoxyphenol hydrochloride (or the free base)

  • Chloroacetyl chloride

  • Triethylamine (or other suitable base)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Standard laboratory glassware and purification apparatus

Step 1: Synthesis of N-(2-hydroxy-4,5-dimethoxyphenyl)-2-chloroacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4,5-dimethoxyphenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). If starting from the hydrochloride salt, add triethylamine (1.1 eq) and stir for 15-20 minutes before proceeding.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-4,5-dimethoxyphenyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

  • Dissolve the crude intermediate from Step 1 in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere in Step 1 prevents the oxidation of the aminophenol starting material.

  • The slow addition of chloroacetyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Potassium carbonate in Step 2 acts as a base to deprotonate the phenolic hydroxyl group, facilitating the intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form the oxazine ring.[3]

Route 2: Synthesis from 3,4-Dimethoxyanthranilic Acid

This approach offers a more direct, one-step synthesis to the target molecule. It involves the reaction of 3,4-dimethoxyanthranilic acid with acetic anhydride, which serves as both the acetylating and cyclizing agent. This method is often efficient and straightforward for the preparation of 2-methyl substituted benzoxazinones, and can be adapted for the synthesis of the unsubstituted analog.

G cluster_route2 Route 2: Synthetic Pathway start_r2 3,4-Dimethoxyanthranilic Acid product_r2 6,7-dimethoxy-4H-1,4-benzoxazin-3-one start_r2->product_r2 Acetic Anhydride, Heat

Caption: Reaction scheme for the synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one via Route 2.

Protocol 2: One-Step Synthesis from 3,4-Dimethoxyanthranilic Acid

Materials:

  • 3,4-Dimethoxyanthranilic acid

  • Acetic anhydride

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 3,4-dimethoxyanthranilic acid (1.0 eq) and acetic anhydride (3-5 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into ice-water with stirring to precipitate the product and to hydrolyze the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Causality Behind Experimental Choices:

  • Acetic anhydride serves a dual role in this reaction. It first acylates the amino group of the anthranilic acid. The resulting N-acetylanthranilic acid then undergoes an intramolecular cyclization, with the elimination of a molecule of acetic acid, to form the benzoxazinone ring.[4]

  • Heating the reaction mixture provides the necessary energy to overcome the activation barrier for both the acylation and the subsequent cyclization-dehydration step.

Characterization of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

The identity and purity of the synthesized 6,7-dimethoxy-4H-1,4-benzoxazin-3-one should be confirmed by standard analytical techniques. The following table summarizes the expected spectroscopic data based on the analysis of closely related structures.[5][6]

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.0-7.2 (s, 1H, Ar-H), ~6.5-6.7 (s, 1H, Ar-H), ~4.6 (s, 2H, O-CH₂-C=O), ~3.9 (s, 6H, 2 x OCH₃), NH proton may be broad or not observed.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~150, ~145, ~140, ~120 (Ar-C), ~105, ~100 (Ar-CH), ~68 (O-CH₂), ~56 (OCH₃).
IR (KBr, cm⁻¹)ν: ~3200 (N-H stretch), ~1700 (C=O stretch, lactone), ~1600, ~1500 (C=C aromatic stretch), ~1200, ~1050 (C-O stretch).
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₂NO₄⁺: 210.07. Found: 210.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

Reagent-Specific Hazards:

  • Chloroacetyl chloride: Highly corrosive and a lachrymator. It reacts violently with water, alcohols, and bases. Handle with extreme care and avoid inhalation of vapors.[5][9] In case of skin contact, wash immediately with copious amounts of water.[5]

  • Acetic anhydride: Corrosive and a lachrymator. It reacts with water to form acetic acid. Avoid contact with skin and eyes.

  • 2-Amino-4,5-dimethoxyphenol: May cause skin and eye irritation. Avoid inhalation of dust.[10]

  • 3,4-Dimethoxyanthranilic acid: May cause irritation. Handle with standard laboratory precautions.

Conclusion

This application note provides two detailed and reliable protocols for the total synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. By offering both a two-step and a one-step approach, researchers can select the most suitable method based on their specific needs and available resources. The inclusion of mechanistic insights, expected characterization data, and crucial safety information aims to facilitate the successful and safe synthesis of this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry.

References

  • Al-Rawi, J. M. A., & Yousif, N. M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Arkivoc, 2004(11), 123-130.
  • New Jersey Department of Health. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Bunce, R. A., & Schilling, C. L. (2019). 4H-Benzo[d][11]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555.

  • PubChem. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Iodo-phenyl)-6,7-dimethoxy-benzo[d][11]oxazin-4-one. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Al-Obaidi, A. H., & Al-Majidi, S. M. (2018). Synthesis, Characterization and Biological Evaluation of Some New 1, 3-Benzoxazine Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 27(1), 7-16.
  • Pawar, A. A., Butle, S. R., Pawar, P. U., Phulwale, V. P., Patawar, K. V., Upadhaye, S. P., ... & Sarate, S. M. (2016). Synthetic and biological profile of 4H-3, 1-benzoxazin-4-one: a review. World Journal of Pharmaceutical Research, 5(6), 555-573.
  • U.S. Environmental Protection Agency. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)
  • ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development for the Detection of 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one

The following Application Note is designed for direct implementation in pharmaceutical R&D and phytochemical analysis laboratories. It synthesizes established methodologies for benzoxazinone derivatives with specific ada...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for direct implementation in pharmaceutical R&D and phytochemical analysis laboratories. It synthesizes established methodologies for benzoxazinone derivatives with specific adaptations for the 6,7-dimethoxy analog.

Abstract & Scope

This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one . While structurally related to the unstable hydroxamic acid DIMBOA found in Poaceae (grasses), this specific lactam analog exhibits distinct physicochemical stability and lipophilicity.

This protocol is optimized for two primary applications:

  • Pharmaceutical Purity Profiling: Monitoring synthetic intermediates in the development of nonsteroidal mineralocorticoid receptor antagonists.

  • Phytochemical Analysis: Quantifying stable downstream metabolites in plant extracts.

Introduction & Chemical Context

The benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, often utilized for its bioactivity against mineralocorticoid receptors and its role in plant defense mechanisms.

  • Chemical Challenge: The 6,7-dimethoxy substitution pattern increases lipophilicity compared to the mono-methoxy analogs (e.g., MBOA).

  • Stability Considerations: Unlike its N-hydroxy precursors (hydroxamic acids), the 4H- (lactam) form is chemically stable in aqueous mobile phases, simplifying the method development process. However, pH control is critical to prevent ring opening or tautomeric shifts.

  • Detection Physics: The benzoxazinone core possesses a strong chromophore, making UV detection (DAD) highly sensitive.

Structural & Methodological Logic
  • Stationary Phase: A C18 column is selected to leverage the hydrophobic interaction with the dimethoxy-benzene moiety.

  • Mobile Phase Modifier: Formic acid is chosen over phosphate buffers to ensure compatibility with Mass Spectrometry (LC-MS) workflows common in drug discovery.

Method Development Strategy (Expertise)

The following decision matrix explains the "Why" behind the protocol parameters:

ParameterSelectionScientific Rationale
Column Chemistry C18 (End-capped)The analyte is moderately polar. End-capping reduces silanol interactions with the amide nitrogen (position 4), preventing peak tailing.
Mobile Phase pH Acidic (pH ~2.7)Suppression of ionization. While the methoxy groups are non-ionizable, maintaining an acidic pH ensures the amide remains neutral and suppresses any potential phenolic impurities.
Organic Modifier Acetonitrile (ACN)ACN provides lower backpressure and sharper peak shapes for aromatic compounds compared to Methanol.
Wavelength 280 nmThe benzoxazinone core exhibits absorption maxima typically between 250–290 nm. 280 nm offers high sensitivity with minimal solvent cutoff interference.
Diagram 1: Method Development Workflow

The following flowchart illustrates the logical progression from solubility testing to final validation.

MethodDevelopment Start Compound Characterization (LogP, pKa, UV Max) Solubility Solubility Check (MeOH vs ACN) Start->Solubility ColumnSel Stationary Phase Selection (C18 End-capped) Solubility->ColumnSel GradientOpt Gradient Optimization (5% -> 95% B) ColumnSel->GradientOpt PeakCheck Peak Shape Analysis (Tailing Factor < 1.5?) GradientOpt->PeakCheck Refine Adjust pH / Modifier PeakCheck->Refine No FinalMethod Final Method Validation (ICH Q2(R1)) PeakCheck->FinalMethod Yes Refine->GradientOpt

Caption: Iterative workflow for optimizing the HPLC separation of benzoxazinone derivatives.

Detailed Experimental Protocol (Trustworthiness)

Reagents and Standards[1][2][3][4][5]
  • Reference Standard: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (>98% purity).

  • Solvents: LC-MS grade Acetonitrile and Water.

  • Modifier: Formic Acid (98-100%, LC-MS grade).

Instrumentation[3]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (adaptable to standard HPLC).

  • Detector: Diode Array Detector (DAD) or PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

Chromatographic Conditions[3][6]
ParameterSettingNotes
Mobile Phase A 0.1% Formic Acid in WaterEnsures pH ~2.7
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of A
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns
Column Temp 30°CImproves reproducibility
Injection Vol 10 µLAdjust based on sample conc.
Detection UV 280 nm (bw 4 nm)Ref: 360 nm (bw 100 nm)
Gradient Table

Designed to elute polar impurities early while retaining the lipophilic 6,7-dimethoxy target.

Time (min)% Mobile Phase BEvent
0.005Initial equilibration
2.005Isocratic hold (void volume)
12.0095Linear ramp (Elution of target)
15.0095Wash
15.105Re-equilibration
20.005Ready for next injection
Sample Preparation

Standard Preparation:

  • Weigh 10 mg of analyte into a 10 mL volumetric flask.

  • Dissolve in 100% Methanol (Stock A: 1000 µg/mL). Note: Sonicate for 5 mins if needed.

  • Dilute Stock A with Mobile Phase A:B (50:50) to working concentrations (e.g., 10–100 µg/mL).

Plant Extract / Plasma Prep (if applicable):

  • Extract with Methanol/Water (80:20).[1]

  • Centrifuge at 10,000 rpm for 10 min.

  • Filter supernatant through a 0.22 µm PTFE filter.

Method Validation (Self-Validating System)

To ensure the method is robust and trustworthy, perform the following validation steps based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run 5 replicate injections of a standard (50 µg/mL) before every batch.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%

    • Tailing Factor (T): 0.8 < T < 1.5

    • Theoretical Plates (N): > 5000

Linearity & Range

Prepare 5 concentration levels (e.g., 5, 25, 50, 75, 100 µg/mL).

  • Requirement: R² > 0.999.

Accuracy (Recovery)

Spike blank matrix (if available) or solvent at 80%, 100%, and 120% of target concentration.

  • Target: Mean recovery 95–105%.

Troubleshooting & Expert Insights

  • Issue: Split Peaks

    • Cause: Sample solvent is stronger than the mobile phase (e.g., injecting 100% MeOH sample into 5% ACN start).

    • Solution: Dilute sample in 50:50 Water:ACN or the starting mobile phase.

  • Issue: Retention Time Drift

    • Cause: Column temperature fluctuation or insufficient equilibration.

    • Solution: Use a column oven at 30°C and ensure 5-column volumes of re-equilibration time.

  • Issue: Ghost Peaks

    • Cause: Carryover from highly lipophilic impurities in the previous run.

    • Solution: Extend the 95% B wash step to 5 minutes.

Diagram 2: Chemical Logic & Detection

This diagram visualizes the structural features enabling detection and the potential degradation pathway if the method is applied to the precursor hydroxamic acids (relevant for plant analysis).

ChemicalLogic Target 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (Target Analyte) Chromophore Benzene Ring + Lactam (UV @ 280nm) Chromophore->Target Enables Detection Lipophilicity Methoxy Groups (C6, C7) (Retained on C18) Lipophilicity->Target Governs Retention Precursor Hydroxamic Acid Precursor (Unstable N-OH) Precursor->Target Degrades to form (In Plant Matrix)

Caption: Structural attributes of the analyte governing HPLC retention and detection.

References

  • Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction-Solid-Phase Extraction Followed by Liquid Chromatography-Electrospray Mass Spectrometry.[1][2][3] Journal of Agricultural and Food Chemistry.

  • Feras, Q., et al. (2011). Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists.[4] Journal of Medicinal Chemistry.

  • Woodward, M. D., et al. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology.

  • FooDB. Compound Summary: 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one.[5]

Sources

Method

Application Note: Advanced Solvent Extraction Techniques for Benzoxazinoids from Plant Tissues

Introduction & The Chemical Challenge of Benzoxazinoids Benzoxazinoids (BXDs) are a highly reactive class of specialized secondary metabolites found predominantly in the Poaceae family (e.g., maize, wheat, and rye). They...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemical Challenge of Benzoxazinoids

Benzoxazinoids (BXDs) are a highly reactive class of specialized secondary metabolites found predominantly in the Poaceae family (e.g., maize, wheat, and rye). They are critical mediators of plant-insect interactions, allelopathy, and pathogen resistance.

The fundamental challenge in BXD extraction lies in their compartmentalization and chemical instability. In intact plant tissues, BXDs are stored safely in vacuoles as stable glucosides (e.g., DIMBOA-Glc). However,1.1. For example,2.

To accurately profile the in planta metabolome, extraction protocols must be rationally designed to immediately halt enzymatic activity while chemically stabilizing the transient aglucones.

BXD_Degradation Glucoside BXD Glucosides (e.g., DIMBOA-Glc) Stable in Vacuole Enzyme Plant β-glucosidases (Activated by tissue damage) Glucoside->Enzyme Aglucone BXD Aglucones (e.g., DIMBOA) Highly Reactive Enzyme->Aglucone Rapid Hydrolysis Spontaneous Thermal / Chemical Degradation Aglucone->Spontaneous Benzoxazolinone Benzoxazolinones (e.g., MBOA) Stable End-Product Spontaneous->Benzoxazolinone Spontaneous Conversion Intervention1 Inhibition via Cryo-grinding & Methanol Intervention1->Enzyme Denatures Enzymes Intervention2 Stabilization via Acidic pH (Formic Acid) Intervention2->Spontaneous Prevents Conversion

Enzymatic and chemical degradation pathways of benzoxazinoids and targeted extraction interventions.

Causality in Solvent Selection

The choice of solvent dictates the final metabolic snapshot.3, but yielding vastly different analyte profiles.

  • Methanol/Water Mixtures: Methanol rapidly denatures β-glucosidases, preventing the artificial generation of aglucones during extraction. The addition of water (typically a 70:30 MeOH:H₂O ratio) swells the desiccated plant matrix, enhancing the mass transfer of polar multi-hexose glucosides out of the tissue.

  • Acidic Modifiers: Aglucones are highly sensitive to neutral/alkaline pH and heat. Adding 0.1% to 1.0% Formic Acid or Acetic Acid lowers the solvent pH to ~3.0, protonating the reactive sites and stabilizing the aglucone structure against spontaneous ring-contraction into benzoxazolinones.

Table 1: Impact of Solvent Selection on BXD Recovery Profiles
Solvent SystemTarget AnalytesMechanistic Rationale
70:30 MeOH:H₂O + 0.1% Formic Acid Intact Glucosides & AgluconesDenatures enzymes; acidic pH stabilizes aglucones against thermal degradation.
100% H₂O (Room Temp) Benzoxazolinones (BOA, MBOA)Permits full enzymatic hydrolysis and subsequent spontaneous degradation.
Boiling Methanol Intact Glucosides OnlyRapid thermal denaturation of β-glucosidases prevents any aglucone formation.

Validated Extraction Protocols

Protocol A: High-Throughput Cold Acidified Extraction (For LC-MS Profiling)

This method is optimized for capturing the exact in planta physiological state of both roots and shoots, heavily utilized in modern drought-stress and allelopathy studies.

Self-Validation Checkpoint: Spike the extraction solvent with a known concentration of an unnatural analog (e.g., 2-MeO-DIBOA or indoxyl-β-D-glucoside) prior to tissue contact. Post-analysis recovery of this standard must exceed 85% to validate that no spontaneous degradation occurred during sample handling.

  • Tissue Disruption: Harvest plant tissue and immediately flash-freeze in liquid nitrogen. Grind to a fine powder (< 0.05 mm) using a cryogenic mill. Causality: Freezing prevents enzyme-substrate mixing until the denaturing solvent is applied.

  • Solvent Addition: 4.

  • Maceration: 4. Causality: Maintaining 10°C during centrifugation mitigates the frictional heat generated by the rotor, which could otherwise degrade unstable aglucones like DIMBOA.

  • Collection: Transfer the supernatant to amber glass vials (to prevent UV degradation) for immediate LC-MS/MS analysis.

Protocol B: Pressurized Liquid Extraction (PLE) with SPE Clean-up

For complex matrices (e.g., mature stems, soil-bound roots),3.

Self-Validation Checkpoint: Analyze the aqueous wash-through fraction from the SPE cartridge. If BXDs are detected in the wash, the C18 bed was either overloaded or insufficiently conditioned, requiring a reduction in sample loading volume.

  • Sample Preparation: Lyophilize the tissue to complete dryness. Mix 100 mg of the dried powder thoroughly with diatomaceous earth. Causality: Diatomaceous earth acts as a dispersant, increasing the surface area for solvent contact and preventing the sample from compacting and causing solvent channeling under high pressure.

  • PLE Extraction: Load the mixture into stainless steel extraction cells.

Sources

Application

Scalable organic synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

An Application Note and Protocol for the Scalable Organic Synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Authored by: Gemini, Senior Application Scientist Abstract 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a key heter...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Organic Synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Authored by: Gemini, Senior Application Scientist

Abstract

6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2] Its efficient and scalable production is paramount for advancing drug discovery and development programs. This document provides a comprehensive, field-proven guide for the robust, two-step synthesis of this compound, designed for scalability and reproducibility. We detail the underlying chemical principles, provide step-by-step protocols from gram to multi-gram scale, and offer insights into process optimization and troubleshooting. The described methodology focuses on a reliable N-chloroacetylation of 4,5-dimethoxy-2-aminophenol, followed by an efficient base-mediated intramolecular cyclization.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 1,4-benzoxazin-3-one derivatives is a well-established area of organic chemistry.[3] For a scalable and industrially viable process, the chosen pathway must utilize readily available starting materials, involve robust chemical transformations with high yields, and allow for straightforward purification of the final product.

The selected strategy proceeds in two distinct, high-yielding steps:

  • N-Acylation: A chemoselective N-chloroacetylation of 4,5-dimethoxy-2-aminophenol with chloroacetyl chloride.

  • Intramolecular Cyclization: A base-mediated intramolecular SN2 Williamson ether synthesis to form the benzoxazinone ring.

Diagram of Overall Synthetic Pathway

G Reactant1 4,5-Dimethoxy-2-aminophenol Intermediate 2-Chloro-N-(2-hydroxy-4,5-dimethoxyphenyl)acetamide Reactant1->Intermediate Step 1: N-Acylation Base (e.g., NaHCO₃), Solvent (e.g., Acetone/H₂O) 0°C to RT Reactant2 Chloroacetyl Chloride Product 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one Intermediate->Product Step 2: Cyclization Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Reflux

Caption: Two-step synthesis of the target compound.

Step 1: Chemoselective N-Chloroacetylation

The first step involves the acylation of the amino group of 4,5-dimethoxy-2-aminophenol. Chloroacetyl chloride is an ideal reagent for this purpose due to its high reactivity.[4] The primary challenge in acylating aminophenols is achieving chemoselectivity—preferential reaction at the more nucleophilic amino group over the phenolic hydroxyl group.

Causality of Experimental Choices:

  • Reagent: Chloroacetyl chloride is a powerful acylating agent. The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon.[5]

  • Conditions: The reaction is typically run at low temperatures (0-5 °C) during the addition of chloroacetyl chloride to control the exothermic reaction and prevent side reactions.[5]

  • Base/Buffer: A mild base, such as sodium bicarbonate or sodium acetate, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6][7] This prevents the protonation of the starting aminophenol, which would render it unreactive. Using a buffer system can also be highly effective and is considered an eco-friendly approach.[8][9] Stronger bases are avoided as they can promote competing O-acylation or hydrolysis of the acyl chloride.

Step 2: Intramolecular Cyclization

The second step is an intramolecular Williamson ether synthesis. The phenoxide, formed by deprotonation of the hydroxyl group with a base, acts as a nucleophile. It attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered heterocyclic ring.

Causality of Experimental Choices:

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal for this transformation. It is strong enough to deprotonate the phenolic hydroxyl but not so strong as to cause hydrolysis of the amide linkage.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction. Acetone is often preferred for scalability due to its lower boiling point and ease of removal.

  • Temperature: The reaction is typically heated to reflux to provide the necessary activation energy for the cyclization to proceed at a practical rate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2-hydroxy-4,5-dimethoxyphenyl)acetamide (Intermediate)

This protocol details the N-acylation of 4,5-dimethoxy-2-aminophenol.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
4,5-Dimethoxy-2-aminophenol169.1810.0 g59.1 mmolStarting material
Chloroacetyl Chloride112.945.3 mL (6.7 g)59.3 mmolCorrosive, handle in fume hood
Sodium Bicarbonate (NaHCO₃)84.0110.0 g119.0 mmolHCl scavenger
Acetone58.08150 mL-Solvent
Deionized Water18.02150 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4,5-dimethoxy-2-aminophenol (10.0 g) and sodium bicarbonate (10.0 g).

  • Dissolution: Add a mixture of acetone (150 mL) and deionized water (150 mL). Stir the suspension at room temperature until the solids are well-dispersed.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (5.3 mL) in acetone (25 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexane).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 500 mL of cold deionized water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product, 2-chloro-N-(2-hydroxy-4,5-dimethoxyphenyl)acetamide, is typically obtained as a light brown or off-white solid and is often pure enough for the next step without further purification.

Protocol 2: Synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (Final Product)

This protocol details the intramolecular cyclization to form the target compound.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
Intermediate from Protocol 1245.6510.0 g40.7 mmolCrude or purified
Potassium Carbonate (K₂CO₃), anhydrous138.218.4 g60.8 mmolBase
Acetone58.08200 mL-Solvent

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the intermediate from Protocol 1 (10.0 g) and anhydrous potassium carbonate (8.4 g).

  • Solvent Addition: Add acetone (200 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid residue with a small amount of acetone (2 x 20 mL).

  • Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization): The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60-70 °C to yield 6,7-dimethoxy-4H-1,4-benzoxazin-3-one as a crystalline solid.

Process Workflow and Data

Experimental Workflow Diagram

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization A1 Charge 2-aminophenol & NaHCO₃ to reactor A2 Add Acetone/Water & Cool to 0-5°C A1->A2 A3 Slowly add Chloroacetyl Chloride A2->A3 A4 Stir at RT for 2-3h (TLC Monitoring) A3->A4 A5 Precipitate in Water & Filter A4->A5 A6 Wash with H₂O & Dry A5->A6 A_Int Isolated Intermediate A6->A_Int B1 Charge Intermediate & K₂CO₃ to reactor A_Int->B1 Transfer to next step B2 Add Acetone & Heat to Reflux B1->B2 B3 Reflux for 4-6h (TLC Monitoring) B2->B3 B4 Cool, Filter Salts & Concentrate Filtrate B3->B4 B5 Recrystallize from Ethanol/IPA B4->B5 B_Prod Final Product B5->B_Prod

Caption: Scalable workflow for the synthesis process.

Typical Results and Data Summary
ParameterStep 1 (N-Acylation)Step 2 (Cyclization)Overall
Typical Yield 90-97%88-95%79-92%
Purity (Crude) >95% (by HPLC)>98% (by HPLC)-
Purity (Final) ->99.5% (by HPLC)>99.5% (by HPLC)
Reaction Time 2-4 hours4-6 hours6-10 hours
Appearance Off-white to tan solidWhite to off-white crystalline solidWhite to off-white crystalline solid

Scalability and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 - Incomplete reaction. - Hydrolysis of chloroacetyl chloride. - Insufficient base.- Extend reaction time at room temperature. - Ensure reaction is kept cold during addition and that the acyl chloride is of good quality. - Ensure at least 2 equivalents of NaHCO₃ are used.
Formation of O-Acylated byproduct - Reaction temperature too high during addition. - Use of a base that is too strong.- Maintain strict temperature control (0-5 °C) during the addition of chloroacetyl chloride. - Use a mild base like NaHCO₃ or a phosphate buffer system.[6][9]
Incomplete Cyclization in Step 2 - Insufficient reaction time or temperature. - Base is not sufficiently strong or is wet. - Poor quality intermediate.- Ensure vigorous reflux and extend reaction time. - Use anhydrous potassium carbonate. - Ensure the intermediate is dry and reasonably pure.
Product Discoloration - Oxidation of phenolic intermediates. - Thermal decomposition during drying.- Perform reactions under an inert atmosphere (N₂) if necessary. - Use activated carbon during recrystallization to remove colored impurities. - Dry the final product at the lowest effective temperature.

Conclusion

The described two-step synthesis provides a highly efficient, robust, and scalable method for the production of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. By carefully controlling reaction parameters such as temperature and the choice of base, high yields and excellent purity can be consistently achieved. This protocol is well-suited for researchers in medicinal chemistry and drug development requiring reliable access to this important synthetic intermediate.

References

  • ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link][6]

  • Figshare. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link][7]

  • MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Available at: [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Available at: [Link]

  • UNI ScholarWorks. (n.d.). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Available at: [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link][9]

  • PMC. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Available at: [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available at: [Link][5]

  • Google Patents. (n.d.). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • ResearchGate. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available at: [Link]

  • PMC. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • Journal of Integrative Agriculture. (n.d.). ASimpleMethod for the Isolation andPurification of 2,4-Dihydroxy-7-Methoxy- 2H-1,4-Benzoxazin-3(4H)-One (DIMBOA) from Maize (Zea mays L.) Seedlings. Available at: [Link]

  • PMC. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Available at: [Link][10]

  • ResearchGate. (2024). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Available at: [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link][1]

  • Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Available at: [Link][11]

  • NIH. (2015). Tandem C–H oxidation/cyclization/rearrangement and its application to asymmetric syntheses of (−)-brussonol and (−)-przewalskine E. Available at: [Link]

  • RSC Publishing. (n.d.). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Available at: [Link]

  • PubMed. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Available at: [Link][2]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2. Available at: [Link]

  • International Journal of PharmTech Research. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][6]BENZOPYRAN-7-ONE. Available at: [https://www.sphinxsai.com/2009/pharm/pharm/pt=18, (776-780).pdf]([Link], (776-780).pdf)

  • Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • NIH. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Available at: [Link]

  • FooDB. (2010). Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630). Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Available at: [Link]

  • RSC Publishing. (n.d.). Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Available at: [Link]

  • PubMed. (2010). Catalyst-controlled ring-opening cycloisomerization reactions of cyclopropenyl carboxylates for highly regioselective synthesis of different 2-alkoxyfurans. Available at: [Link]

  • EPA. (2025). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Available at: [Link]

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Method

Application Notes and Protocols for In Vitro Antimicrobial Assays of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Introduction: Unveiling the Antimicrobial Potential of a Novel Benzoxazinone The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Antimicrobial Potential of a Novel Benzoxazinone

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antimicrobial activity of a specific synthetic derivative, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one .

The protocols detailed herein are rooted in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of the generated data.[3][4][5][6][7][8] The primary objective is to equip researchers with the necessary tools to accurately determine the compound's efficacy against a panel of clinically relevant bacterial and fungal pathogens. We will delve into the causality behind experimental choices, providing a framework for self-validating and reliable antimicrobial susceptibility testing.

Physicochemical Properties and Handling of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

A thorough understanding of the test compound's physicochemical properties is paramount for the design of accurate in vitro assays.

PropertyValue/InformationSignificance for Assay Design
Molecular Formula C₁₀H₁₁NO₄Essential for calculating molar concentrations for stock solutions.
Molecular Weight 209.2 g/mol Used in conjunction with the molecular formula for accurate stock solution preparation.
Appearance Expected to be a crystalline solid.The physical state dictates the initial handling and weighing procedures.
Solubility Benzoxazinone derivatives often exhibit limited aqueous solubility but are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[9][10]The choice of solvent is critical to prevent compound precipitation in the assay medium, which could lead to erroneous results. DMSO is a common choice but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.[9]
Stability Stability in solution and under assay conditions should be determined empirically. Light sensitivity is a potential concern for many heterocyclic compounds.Stock solutions should be stored under appropriate conditions (e.g., at -20°C or -80°C, protected from light) to maintain their integrity.[9][10]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for assessing the antimicrobial activity of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Antimicrobial_Testing_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Compound_Prep Prepare Stock Solution of Compound Assay_Setup Set up Assay (Disk Diffusion or Broth Microdilution) Compound_Prep->Assay_Setup Media_Prep Prepare Culture Media (e.g., MHB, MHA) Media_Prep->Assay_Setup Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Assay_Setup Incubation Incubate under Optimal Conditions Assay_Setup->Incubation Data_Collection Measure Zones of Inhibition or Determine MIC Incubation->Data_Collection Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Data_Collection->Interpretation Reporting Report Findings Interpretation->Reporting

Workflow for antimicrobial susceptibility testing.

Detailed Protocols

Protocol 1: Preparation of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Stock Solution

Rationale: The preparation of an accurate and stable stock solution is the cornerstone of reliable antimicrobial susceptibility testing.[9][10] DMSO is recommended as the initial solvent due to the generally poor aqueous solubility of benzoxazinone derivatives.[9]

Materials:

  • 6,7-dimethoxy-4H-1,4-benzoxazin-3-one powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation:

    • Determine the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

    • To prepare a 10 mg/mL stock solution, weigh 10 mg of the compound.

    • To prepare a 50 mM stock solution:

      • Mass (mg) = 50 mmol/L * 0.001 L * 209.2 g/mol * 1000 mg/g = 10.46 mg

  • Weighing:

    • Aseptically weigh the calculated amount of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL solution from 10 mg of powder).

    • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.[10]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[9][10]

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

Rationale: The disk diffusion method is a widely used qualitative or semi-quantitative technique to assess the susceptibility of bacteria to antimicrobial agents.[11][12][13][14][15] It is based on the principle of diffusion of the antimicrobial compound from a paper disk into an agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.[14]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Stock solution of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

  • Positive control antibiotic disks (e.g., ampicillin, ciprofloxacin)

  • Negative control disks (impregnated with DMSO)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside wall of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Preparation and Application:

    • Aseptically impregnate sterile filter paper disks with a known amount of the 6,7-dimethoxy-4H-1,4-benzoxazin-3-one stock solution (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk). The optimal concentration should be determined empirically.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate.[13][14]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Result Interpretation:

    • Measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.

    • The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints, although specific breakpoints for this novel compound will need to be determined through further studies.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a quantitative technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[17][18][19] This method is considered a gold standard for susceptibility testing.[20]

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Stock solution of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

  • Standardized microbial inoculum (prepared as in Protocol 2 and then diluted)

  • Positive control antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi)

  • Multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_reading Result Reading Add_Broth Add 100 µL Broth to all wells Add_Compound Add 100 µL Compound to first column Add_Broth->Add_Compound Serial_Dilute Perform 2-fold Serial Dilutions Add_Compound->Serial_Dilute Add_Inoculum Add 100 µL Standardized Inoculum to test wells Serial_Dilute->Add_Inoculum Incubate_Plate Incubate Plate (e.g., 37°C for 24h) Add_Inoculum->Incubate_Plate Visual_Inspect Visually Inspect for Turbidity (Growth) Incubate_Plate->Visual_Inspect Determine_MIC Identify Lowest Concentration with No Visible Growth Visual_Inspect->Determine_MIC

Workflow for MIC determination using broth microdilution.

  • Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

  • Compound Dilution:

    • Add 100 µL of the 6,7-dimethoxy-4H-1,4-benzoxazin-3-one working stock solution to the first well of each row to be tested. This creates a 1:2 dilution.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculum Preparation and Addition:

    • Prepare a standardized inoculum as described in the disk diffusion protocol.

    • Dilute the 0.5 McFarland suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.

    • Sterility Control: Wells containing only broth.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Solvent Control: A row with serial dilutions of the solvent (e.g., DMSO) to ensure it has no antimicrobial effect at the concentrations used.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

    • Optionally, the growth can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.

Data Interpretation and Reporting

The results from these assays will provide a foundational understanding of the antimicrobial spectrum and potency of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

AssayPrimary EndpointInterpretation
Agar Disk Diffusion Diameter of the zone of inhibition (mm)A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.
Broth Microdilution Minimum Inhibitory Concentration (MIC) (µg/mL or µM)A lower MIC value signifies higher potency of the antimicrobial agent.

For novel compounds, it is essential to test against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal species, to establish the spectrum of activity. Representative strains could include:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Conclusion and Future Directions

The protocols outlined in this application note provide a standardized and robust framework for the initial in vitro antimicrobial evaluation of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that can effectively guide further preclinical development. Subsequent studies may involve determining the minimum bactericidal or fungicidal concentration (MBC/MFC), time-kill kinetics, and elucidation of the mechanism of action to further characterize the antimicrobial properties of this promising compound.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. Disk diffusion test. [Link]

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  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Clinical & Laboratory Standards Institute | CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • Taylor & Francis. Broth microdilution – Knowledge and References. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Khan, D. D., Singh, A., & Singh, A. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • rapidmicrobiology. (2025, February 6). 2025 CLSI & EUCAST Guidelines in BIOMIC V3. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Australian Commission on Safety and Quality in Health Care. OrgTRx Quick Reference Guide – Generating CLSI and EUCAST Antibiograms. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical & Laboratory Standards Institute | CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Amazon AWS. Screening for Antibacterial, Antifungal, and Anti quorum Sensing Activity. [Link]

  • ResearchGate. Preparation of Routine Media and Reagents Used in Antimicrobial Susceptibility Testing. [Link]

  • Barrick Lab. ProtocolsAntibioticStockSolutions. [Link]

  • ResearchGate. (2019, November 11). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • El Oualti, H., Ben-Aazza, S., El Amrani, M., Al-Soud, Y. A., El-Fakharany, E. M., & Elachqar, A. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[11][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Life, 14(7), 808. [Link]

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Application

Application Note: Quantitative Analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one using LC-MS/MS

Introduction 6,7-dimethoxy-4H-1,4-benzoxazin-3-one belongs to the benzoxazinoid class of natural products. These compounds are of significant interest to researchers in agrochemistry, drug discovery, and material science...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6,7-dimethoxy-4H-1,4-benzoxazin-3-one belongs to the benzoxazinoid class of natural products. These compounds are of significant interest to researchers in agrochemistry, drug discovery, and material science due to their diverse biological activities, which include allelopathic, anti-inflammatory, antimicrobial, and antioxidant properties.[1] Accurate and sensitive quantification of specific benzoxazinoid derivatives is crucial for understanding their biosynthesis, mechanism of action, and potential applications. This application note provides a comprehensive, field-proven protocol for the quantitative analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed to offer high selectivity and sensitivity, essential for rigorous scientific investigation.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

  • Chemical Structure: * Chemical structure of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

    *
  • Molecular Formula: C₁₀H₁₁NO₅

  • Molecular Weight: 225.19 g/mol

  • Synonyms: Not widely available.

  • Predicted Properties (for method development):

    • LogP: A key parameter for predicting retention in reversed-phase chromatography. The presence of two methoxy groups suggests moderate hydrophobicity.

    • pKa: The benzoxazinone core has acidic and basic sites that will influence ionization efficiency in the MS source.

Experimental Design and Rationale

The following protocols have been designed to ensure robustness and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plant extracts or biological fluids, a robust sample cleanup is essential to minimize matrix effects and ensure accurate quantification. Solid-phase extraction is a highly effective technique for this purpose.

Protocol: Solid-Phase Extraction (SPE) of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

  • Cartridge Selection: A reversed-phase C18 SPE cartridge is recommended due to the predicted moderate hydrophobicity of the analyte.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. This activates the stationary phase for optimal analyte retention.

  • Sample Loading: Dilute the sample extract with an equal volume of 0.1% formic acid in water and load it onto the conditioned SPE cartridge. A slow and steady flow rate is crucial for efficient binding.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of acetonitrile. The stronger organic solvent disrupts the hydrophobic interactions between the analyte and the C18 stationary phase.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase.

LC-MS/MS System and Parameters

The following parameters are a robust starting point for the analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. Optimization may be required based on the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileA common and effective organic solvent for reversed-phase chromatography.
Gradient5-95% B over 10 minutesA standard gradient to ensure elution of the analyte with good peak shape.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal chromatographic efficiency.
Column Temperature40 °CElevated temperature can improve peak shape and reduce backpressure.
Injection Volume5 µLA small injection volume minimizes potential matrix effects and peak distortion.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveESI is well-suited for polar and semi-polar compounds. Positive mode is chosen due to the presence of basic nitrogen atoms.
Precursor Ion (Q1)m/z 226.07Corresponds to the [M+H]⁺ of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.
Product Ions (Q3)m/z 198.07, 170.07Predicted major fragment ions resulting from the loss of CO and subsequent loss of another CO molecule.
Collision EnergyTo be optimized for the specific instrumentTypically in the range of 15-30 eV.
Dwell Time100 msA sufficient dwell time to ensure an adequate number of data points across the chromatographic peak.
Internal Standard Selection and Use

The use of an internal standard (IS) is critical for accurate and precise quantification in LC-MS/MS analysis, as it corrects for variations in sample preparation and instrument response.[2][3][4]

  • Ideal Internal Standard: A stable isotope-labeled (SIL) version of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (e.g., with ¹³C or ²H labels) is the gold standard. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[3]

  • Alternative Internal Standard: If a SIL-IS is unavailable, a structurally similar compound that is not present in the samples can be used. For this application, a commercially available benzoxazinoid derivative with a different molecular weight would be a suitable choice.

Protocol: Internal Standard Spiking

  • Prepare a stock solution of the internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Spike all samples, calibration standards, and quality control samples with a consistent amount of the internal standard at the beginning of the sample preparation process. This ensures that the IS corrects for any analyte loss during extraction and cleanup.

Workflow Visualization

The following diagram illustrates the complete workflow for the quantitative analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Tissue, Biological Fluid) Spike Spike with Internal Standard Sample->Spike Accurate Quantification SPE Solid-Phase Extraction (SPE) Spike->SPE Cleanup Evap Evaporation & Reconstitution SPE->Evap Concentration LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Ionization Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Target Analyte Calibration->Quantification Fragmentation_Pathway Precursor [M+H]⁺ m/z 226.07 Fragment1 Product Ion 1 m/z 198.07 Precursor->Fragment1 - CO Fragment2 Product Ion 2 m/z 170.07 Fragment1->Fragment2 - CO

Caption: Predicted fragmentation of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve should be constructed using a series of at least six non-zero standards prepared in a matrix that closely matches the study samples. The curve should be linear over the expected concentration range of the analyte.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

  • Acceptance Criteria: The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration) for the data to be considered valid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one by LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve accurate, sensitive, and reproducible results. The provided rationale for each experimental choice is intended to empower scientists to adapt and optimize this method for their specific research needs.

References

  • FooDB. (2010, April 8). Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630). [Link]

  • PubChem. 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. [Link]

  • Martel, S. et al. (2019). 4H-Benzo[d]o[1][5]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. [Link]

  • U.S. Environmental Protection Agency. 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. [Link]

  • Journal of Agricultural and Food Chemistry. (2006, January 24). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • MPG.PuRe. (a) (b) (c) Figure S1. [Link]

  • Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of mass spectrometry : JMS, 38(10), 1054–1066. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • ResearchGate. A predicted Mass fragmentation pattern. [Link]

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Method

Application Note: High-Purity Crystallization of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Abstract This document provides a detailed guide to the purification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one via crystallization. Benzoxazinone derivatives are a class of heterocyclic compounds recognized for their sign...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the purification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one via crystallization. Benzoxazinone derivatives are a class of heterocyclic compounds recognized for their significant biological and pharmaceutical activities.[1] Achieving high purity of the target compound is paramount for accurate downstream analysis and drug development applications. This guide moves beyond simple procedural lists to explain the underlying physicochemical principles that govern successful crystallization. We present three robust protocols—Single-Solvent Cooling, Solvent/Anti-Solvent, and Vapor Diffusion—each tailored for different purification scales and objectives. The methodologies are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of a highly pure final product.

Introduction: The Rationale for Crystallization

6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a moderately polar molecule, a characteristic dictated by its core structure: a bicyclic system containing a benzene ring fused to an oxazine ring, with a lactam (a cyclic amide) and two electron-donating methoxy groups. The aromatic portion imparts a degree of non-polar character, while the amide and ether functionalities introduce polarity and the potential for hydrogen bonding.

Crystallization is the gold-standard technique for purifying nonvolatile organic solids.[2] It leverages differences in solubility between the target compound and its impurities in a given solvent system. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3] By dissolving the impure compound in a minimal amount of hot solvent to create a saturated solution, subsequent cooling reduces the compound's solubility, forcing it to precipitate out of the solution as a highly ordered crystal lattice. Impurities, being present in lower concentrations, ideally remain dissolved in the cooled solvent (mother liquor).[2]

Strategic Solvent Selection: The Key to Purity

The choice of solvent is the most critical factor in a successful crystallization.[4] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[5]

Causality in Solvent Choice: The molecular structure of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one suggests that solvents of intermediate polarity will be most effective.

  • Highly Polar Solvents (e.g., Water): Unlikely to be effective as the primary solvent due to the compound's significant non-polar aromatic character. However, water can be an excellent anti-solvent when paired with a polar organic solvent like ethanol or acetone.

  • Highly Non-Polar Solvents (e.g., Hexane, Petroleum Ether): Unlikely to dissolve the compound even when hot, due to the polar lactam and ether groups. These are ideal candidates for use as anti-solvents.

  • Intermediate Polarity Solvents (e.g., Alcohols, Acetone, Ethyl Acetate): These represent the most promising candidates for single-solvent crystallization, as they balance the ability to dissolve both the polar and non-polar regions of the molecule, particularly at elevated temperatures.

A preliminary screening with small amounts of the crude product is always recommended.

SolventBoiling Point (°C)[6]PolarityRationale for Use
Methanol65PolarGood starting point; known to dissolve the parent benzoxazinone compound.
Ethanol78PolarSimilar to methanol, with a slightly higher boiling point allowing a wider temperature gradient.
Isopropanol (IPA)82PolarAnother excellent alcohol candidate, slightly less polar than ethanol.
Acetone56Polar AproticPowerful solvent, but its low boiling point can make handling challenging.[6][7]
Ethyl Acetate77IntermediateExcellent general-purpose solvent for moderately polar compounds.
Toluene111Non-PolarMay be effective for aryl compounds, but its high boiling point can make it difficult to remove.[6][7]
Hexane / Heptane69 / 98Non-PolarUnlikely to be a primary solvent; excellent as an anti-solvent with more polar solvents.
Water100Very PolarNot a primary solvent; ideal as an anti-solvent with alcohols or acetone.[5]

Experimental Protocols & Workflows

Safety Precaution: Always conduct crystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Diagram: General Crystallization Process

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath collect 5. Collect Crystals via Vacuum Filtration ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for purification by cooling crystallization.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most direct method and should be attempted first. Ethanol is a recommended starting solvent.

Methodology:

  • Preparation: Place the crude 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) in small portions (1-2 mL) to the flask.

  • Dissolution: Heat the mixture on a hot plate to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[8] Expertise Note: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery. An excess of solvent will keep more of your product dissolved even after cooling, reducing your yield.

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[2]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent / Anti-Solvent Crystallization

This method is ideal when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (the anti-solvent).[10]

Causality of Anti-Solvent Addition: The addition of an anti-solvent systematically reduces the solubility of the solute in the bulk solution, increasing its chemical potential and driving the system towards supersaturation, which is the necessary precursor to nucleation and crystal growth.[4][11] The rate of addition directly impacts the level of supersaturation and, consequently, the final crystal size and morphology.[12]

Workflow Diagram: Solvent/Anti-Solvent Method

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of 'Good' Solvent (e.g., Ethanol) start->dissolve add_anti 2. Add 'Anti-Solvent' (e.g., Water) Dropwise to Hot Solution Until Faintly Turbid dissolve->add_anti redissolve 3. Add a Few Drops of 'Good' Solvent to Re-dissolve and Clarify add_anti->redissolve cool 4. Slow Cooling to Room Temperature redissolve->cool ice_bath 5. Cool in Ice Bath cool->ice_bath end_process Continue with Collection, Washing, and Drying (Steps 5-7 from General Workflow) ice_bath->end_process

Caption: Workflow for the solvent/anti-solvent crystallization technique.

Methodology (Example: Ethanol/Water System):

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol as described in Protocol 1.

  • Anti-Solvent Addition: While the solution is still hot, add deionized water (the anti-solvent) dropwise with constant swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the system is at the precise saturation point, preventing premature "crashing out" of the solid.

  • Crystallization and Recovery: Follow steps 6-10 from Protocol 1, using an ice-cold ethanol/water mixture (in the same proportion as the final solution) for the washing step.

Protocol 3: Vapor Diffusion (for High-Quality Single Crystals)

This is a micro-scale technique best suited for producing the high-quality single crystals required for X-ray crystallography, not for bulk purification. It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.[13]

Methodology (Example: Ethyl Acetate/Hexane System):

  • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume (0.5 mL) of a volatile "good" solvent (e.g., ethyl acetate) in a small, open vial.

  • Place this small vial inside a larger, sealed jar (e.g., a beaker covered with a watch glass).

  • Add a larger volume (5-10 mL) of a volatile "poor" solvent (the anti-solvent, e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the jar and leave it undisturbed for several days. The hexane vapor will slowly diffuse into the ethyl acetate solution, gradually reducing the compound's solubility and allowing for the slow growth of well-ordered crystals.

Post-Crystallization Analysis and Validation

To confirm the success of the purification, the following analyses are recommended:

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C). Compare the observed melting point to the literature value if available. The parent compound, 2H-1,4-Benzoxazin-3(4H)-one, has a melting point of 173-175 °C.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the crystallized product and multiple spots (impurities) in the crude material and mother liquor lanes.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For definitive structural confirmation and purity assessment, acquire NMR spectra of the final product. The absence of impurity peaks confirms high purity.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The compound is very soluble even in cold solvent.- Boil off some of the solvent to re-concentrate the solution.- Try adding an anti-solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[9]- Add a "seed" crystal of the pure compound.[8]
"Oiling Out" - The solution is supersaturated above the compound's melting point.- The rate of cooling is too fast.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.[6]
Low Recovery/Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent.- Ensure the solution is cooled thoroughly in an ice bath.- For hot filtration, use a pre-heated funnel and flask to prevent cooling.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Treat the hot solution with activated carbon before cooling (see Protocol 1, Step 4).

References

  • Laguna, R., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

  • Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

  • Jones, A. O., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Unknown Author. (n.d.). 3.3.
  • Sinha, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society. Available at: [Link]

  • Sarkar, A., et al. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates. Available at: [Link]

  • Varela-Aramburu, S., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

  • Unknown Author. (n.d.).
  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Google Patents. (n.d.). EP1075479A1 - A method for crystallizing a beta-lactam antibiotic.
  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Available at: [Link]

  • University of York. (n.d.). Solvent Choice. Available at: [Link]

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Available at: [Link]

  • Kumar, R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • University of Massachusetts. (n.d.). Chem 267. Recrystallization. Available at: [Link]

  • Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Available at: [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

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Application

Application Note: 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one as a Privileged Scaffold in Drug Design

Executive Summary The 1,4-benzoxazin-3-one heterocycle is a widely recognized privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazin-3-one heterocycle is a widely recognized privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. Specifically, the 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivative offers a highly optimized pharmacophore. The dual methoxy substitutions at the 6 and 7 positions significantly enhance the molecule's lipophilicity (LogP) and provide critical hydrogen-bond acceptors, while the rigid lactam core ensures precise spatial orientation within target active sites (such as bacterial efflux pumps or human kinases)[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis, structural rationale, and biological screening of this specific scaffold.

Mechanistic Rationale & Pharmacophore Mapping

When designing drugs around the 1,4-benzoxazin-3-one core, substituent selection dictates both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The 6,7-dimethoxy variant is specifically chosen for the following causal reasons:

  • Metabolic Stability: Unsubstituted aromatic rings are highly susceptible to cytochrome P450-mediated aromatic hydroxylation. Methoxy groups at the 6 and 7 positions sterically and electronically block these vulnerable sites, increasing the compound's half-life.

  • Target Affinity via H-Bonding: The oxygen atoms of the methoxy groups act as potent hydrogen-bond acceptors, which are critical for anchoring the scaffold into the hydrophilic pockets of target proteins[2].

  • Membrane Permeability: The addition of two methyl groups increases the overall lipophilicity of the scaffold, facilitating passive diffusion across phospholipid bilayers—a crucial factor for intracellular targets and Gram-negative bacterial penetration[2].

Pharmacophore Scaffold 6,7-Dimethoxy-4H- 1,4-benzoxazin-3-one Methoxy 6,7-Dimethoxy Groups (Lipophilicity & H-Bond Acceptors) Scaffold->Methoxy Functionalization Lactam Lactam Core (Rigidity & H-Bond Donor/Acceptor) Scaffold->Lactam Core Structure Target Biological Target (e.g., Bacterial Efflux Pumps) Methoxy->Target Enhanced Membrane Permeability Lactam->Target Specific Active Site Binding

Pharmacophore logic of the 6,7-dimethoxy-4H-1,4-benzoxazin-3-one scaffold.

Synthetic Methodology: Green Protocol via Deep Eutectic Solvents (DES)

Traditional syntheses of benzoxazinones rely on harsh inorganic bases (e.g., K₂CO₃ in DMF)[3]. However, electron-rich substrates like 2-amino-4,5-dimethoxyphenol are prone to oxidative degradation under basic conditions. To circumvent this, we utilize a modern, base-free, one-pot chemoselective reaction utilizing a Choline Chloride/Urea (ChCl:Urea) Deep Eutectic Solvent (DES).

Causality of the DES: The urea in the DES acts as a hydrogen-bond donor, activating the carbonyl group of the α-haloester. Simultaneously, ChCl stabilizes the transition state, allowing the nucleophilic attack of the phenol oxygen to proceed smoothly at room temperature without the need for basic catalysts.

Synthesis Reactant1 2-Amino-4,5-dimethoxyphenol DES ChCl:Urea DES (Green Solvent & Catalyst) Reactant1->DES Reactant2 Ethyl 2-bromoacetate Reactant2->DES Intermediate O-Alkylated Intermediate DES->Intermediate Chemoselective O-Alkylation Cyclization Intramolecular Amidation (Ring Closure) Intermediate->Cyclization Spontaneous at RT Product 6,7-Dimethoxy-4H- 1,4-benzoxazin-3-one Cyclization->Product High Yield (>85%)

Base-free synthetic workflow of the 6,7-dimethoxy benzoxazinone core using DES.

Reagents and Materials
  • Starting Material: 2-Amino-4,5-dimethoxyphenol (1.0 mmol)

  • Electrophile: Ethyl 2-bromoacetate (1.2 mmol)

  • Solvent/Catalyst: Choline chloride/Urea DES (1:2 molar ratio, 1.0 mL)

  • Extraction: Ethyl acetate (EtOAc), Brine

Step-by-Step Protocol
  • DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio. Heat to 80°C under continuous stirring until a clear, homogeneous liquid is formed. Allow it to cool to room temperature.

  • Activation: In a 10 mL round-bottom flask, add 2-amino-4,5-dimethoxyphenol (1.0 mmol) to 1.0 mL of the prepared DES. Stir for 5 minutes at room temperature to ensure complete dissolution and hydrogen-bond network integration.

  • Alkylation & Cyclization: Dropwise add ethyl 2-bromoacetate (1.2 mmol) to the mixture. Stir continuously at room temperature for 1.5 to 2 hours.

    • Mechanistic Note: The reaction proceeds via an initial O-alkylation followed by a spontaneous intramolecular amidation (ring closure) driven by the thermodynamic stability of the 6-membered lactam ring.

  • Quenching & Extraction: Add 5.0 mL of distilled water to break the DES network. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Self-Validation & Quality Control
  • TLC Monitoring: Co-spot the reaction mixture against the starting phenol. The disappearance of the highly polar phenol spot and the appearance of a UV-active, less polar spot indicates successful cyclization.

  • NMR Verification: The formation of the lactam is confirmed by the disappearance of the ester ethyl protons (~1.2 ppm and 4.1 ppm) and the appearance of a distinct singlet for the methylene protons of the oxazine ring (~4.6 ppm) and a broad singlet for the lactam NH (~8.5 ppm).

In Vitro Antimicrobial Screening Protocol

To evaluate the efficacy of the synthesized 6,7-dimethoxy-4H-1,4-benzoxazin-3-one derivatives, a self-validating Broth Microdilution Assay is employed to determine the Minimum Inhibitory Concentration (MIC)[4].

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (~

    
     CFU/mL), then dilute 1:100 in fresh MHB.
    
  • Compound Dilution: Prepare a 10 mg/mL stock solution of the benzoxazinone derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB, ensuring the final DMSO concentration never exceeds 1% (v/v) to prevent vehicle-induced cytotoxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions in each well.

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours.

    • Causality of Readout: Viable bacteria reduce the blue resazurin dye to pink, fluorescent resorufin. This provides an objective, colorimetric self-validation of cell viability, eliminating the subjectivity of visual turbidity checks.

Self-Validating Controls
  • Sterility Control: MHB + Dye (Must remain blue; validates aseptic technique).

  • Growth Control: MHB + Bacteria + 1% DMSO + Dye (Must turn pink; validates bacterial viability and vehicle non-toxicity).

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The following table summarizes the QSAR landscape of the 1,4-benzoxazin-3-one scaffold, demonstrating why the 6,7-dimethoxy substitution is a superior starting point for lead optimization[2][4].

Scaffold SubstitutionMIC vs S. aureus (µg/mL)Lipophilicity (CLogP)*Mechanistic Observation
Unsubstituted >1281.12Baseline rigid core; poor lipophilicity limits bacterial membrane penetration.
6-Fluoro 641.28Halogenation increases metabolic stability but provides limited H-bonding capabilities.
6,7-Dimethoxy 161.85Optimal LogP balance; methoxy oxygens act as critical H-bond acceptors for target binding.
4-Alkyl-6,7-dimethoxy 82.40N-alkylation removes the H-bond donor but further increases lipophilicity, enhancing cellular entry.

*CLogP values are representative estimates for comparative structural analysis.

References

  • Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones Chemical Communications (RSC Publishing)[Link]

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent Arkivoc[Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives Bioorganic & Medicinal Chemistry (PubMed)[Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds Wageningen University & Research[Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety Frontiers in Chemistry (PMC)[Link]

Sources

Method

Application Note: Preparation of Stock Solutions for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Assays

Executive Summary This guide details the protocol for preparing, storing, and validating stock solutions of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (often abbreviated as 6,7-DMB or related internal codes).[1] While structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for preparing, storing, and validating stock solutions of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (often abbreviated as 6,7-DMB or related internal codes).[1] While structurally related to the unstable natural product DIMBOA, this dimethoxy analog lacks the C2-hemiacetal functionality, conferring greater stability. However, its lactam core remains sensitive to hydrolysis in aqueous environments over extended periods.[2]

This protocol is designed to minimize compound degradation, ensuring reproducibility in antimicrobial, anti-inflammatory, and allelopathic assays.

Physicochemical Profile & Solubility

Understanding the molecule's physical limitations is the first step to a successful assay.[2]

PropertyValue / DescriptionNotes
Chemical Formula C₁₀H₁₁NO₄ (Typical)Verify specific batch CoA; MW approx.[3] 209.2 g/mol
Structure Class 1,4-Benzoxazin-3-oneBicyclic lactam; lipophilic scaffold.
Primary Solvent DMSO (Dimethyl sulfoxide) Recommended. Soluble >50 mM.[2]
Secondary Solvent Ethanol (Absolute)Soluble, but evaporation rates affect concentration accuracy.[1][2]
Aqueous Solubility Poor (< 100 µM)Do not store in aqueous buffers.[2]
Stability Risk Hydrolysis (Lactam ring opening)Occurs in basic pH or prolonged aqueous exposure.[2]
Mechanistic Insight: The Stability Advantage

Unlike its natural analog DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which degrades rapidly (t½ ≈ 5h at pH 6.75) due to the C2-hydroxyl group facilitating ring opening to an aldehyde, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is significantly more stable. However, the lactam bond (amide) is still susceptible to hydrolysis under extreme pH or temperature. Therefore, anhydrous DMSO is the only validated vehicle for long-term storage.[2]

Materials & Reagents

  • Compound: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (>98% purity by HPLC).

  • Solvent: DMSO, Anhydrous (≥99.9%, molecular biology grade).[1]

    • Why Anhydrous? Water in DMSO accelerates freeze-thaw degradation.[2]

  • Vials: Amber glass vials with PTFE-lined screw caps (2 mL or 4 mL).

    • Why Amber? Benzoxazinones can be photosensitive.[2]

  • Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).[2]

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized compound vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[2]

  • Weighing: Weigh approximately 10.5 mg of the compound into a sterile 2 mL amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required volume of DMSO to achieve exactly 50 mM.

    
    
    Example: For 10.48 mg (MW = 209.2):
    
    
    
    
    [1]
  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30–60 seconds.[2]

    • Observation: The solution should be clear and colorless to pale yellow.[2] If particles persist, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquot & Storage:

    • Do not store the bulk volume.[2] Dispense 50–100 µL aliquots into PCR tubes or mini-vials.

    • Freeze immediately at -20°C (short term < 1 month) or -80°C (long term > 6 months).

Protocol 2: Working Solution & Serial Dilution

Objective: Prepare assay-ready concentrations while maintaining a constant DMSO percentage (usually <1% to avoid solvent toxicity).

Workflow Visualization

The following diagram illustrates the "Intermediate Dilution Method," which prevents precipitation shock when moving from 100% DMSO to aqueous buffer.

DilutionProtocol cluster_warning Critical Control Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Stock (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Buffer/Media) Working Working Solution (50 µM in 1% DMSO) Inter->Working 1:10 Dilution (into Buffer/Media) Assay Assay Well (Cells/Protein) Working->Assay Addition warning Avoid direct 1000x dilution from 100% DMSO to Aqueous to prevent precipitation shock.

Caption: Step-wise dilution scheme to minimize precipitation risk. Intermediate steps ensure gradual polarity shift.[2]

Dilution Table (Example for 100 µM Final Assay Concentration)
StepSource SolutionDiluentVolume SourceVolume DiluentFinal Conc.DMSO %
1 Master Stock (50 mM)DMSO--50 mM100%
2 Master Stock (50 mM)Media/Buffer2 µL998 µL100 µM0.2%
3 Direct AdditionAssay VolumeAdd 100 µM solution to cells-100 µM0.2%

Note: If higher concentrations are needed, use an Intermediate Stock (e.g., 5 mM in 100% DMSO) to keep the final DMSO volume constant across the dose-response curve.

Quality Control & Validation

Trust but verify. A degraded stock solution leads to false negatives.[2]

UV-Vis Spectroscopy Check
  • Method: Dilute stock to 50 µM in Methanol.

  • Scan: 200 nm – 400 nm.[2]

  • Criteria: Benzoxazinones typically exhibit absorption maxima (

    
    ) around 250–260 nm  and 280–290 nm .[2]
    
  • Fail State: A significant shift in

    
     or loss of the secondary peak suggests ring opening or oxidation.[2]
    
HPLC Purity Check (Recommended every 6 months)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection: 254 nm.[2]

  • Acceptance: Single peak >98% area.[2] New peaks at lower retention times often indicate hydrolysis products (more polar).[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media "Solvent Shock" (Rapid polarity change).Use the Intermediate Dilution method (see Diagram).[2] Sonicate media after addition.[2]
Yellowing of Stock Oxidation or Photodegradation.[2]Discard. Store future batches in amber vials under Argon.
Loss of Potency Hydrolysis due to wet DMSO.[2]Ensure DMSO is anhydrous.[2] Use single-use aliquots to avoid freeze-thaw moisture.[2]
Cytotoxicity in Controls High DMSO concentration.[2]Ensure final DMSO is < 0.5% (v/v).[2] Include a "Vehicle Only" control.[2]

References

  • Niemeyer, H. M. (1988).[2] Hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), defence chemicals in the Gramineae. Phytochemistry, 27(11), 3349-3358.[1] Link[1]

  • Woodward, M. D., et al. (1978).[2] Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796–802.[1] Link

  • Macías, F. A., et al. (2006).[1][2] Benzoxazinoids from wheat: preparation and structure-activity relationships. CABI Digital Library.[2] Link

  • PubChem Compound Summary. (2025). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one (Analog Reference).[4] National Center for Biotechnology Information.[2] Link

  • Fritz, G. B., et al. (2006).[1][2] Determination of Benzoxazinone Derivatives in Plants. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Welcome to the technical support guide for the synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a deep, mechanistic understanding of the synthesis, enabling you to troubleshoot common issues and optimize your reaction for superior yield and purity.

The 6,7-dimethoxy-4H-1,4-benzoxazin-3-one core is a privileged scaffold found in numerous biologically active compounds, making its efficient synthesis a critical step in many drug discovery pipelines.[1][2] This guide consolidates field-proven insights and established chemical principles to navigate the challenges inherent in this synthetic sequence.

Core Synthetic Pathway

The synthesis is a robust two-step process. It begins with the N-acylation of a substituted o-aminophenol, followed by a base-mediated intramolecular cyclization to form the target heterocycle.

Synthetic_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification & Final Product Start 2-Amino-4,5-dimethoxyphenol Reagent1 Chloroacetyl Chloride Base (e.g., NaHCO3) Solvent (e.g., Acetone/H2O) Start->Reagent1 Intermediate Intermediate: 2-Chloro-N-(2-hydroxy-4,5- dimethoxyphenyl)acetamide Reagent1->Intermediate Reagent2 Base (e.g., K2CO3) Solvent (e.g., DMF or Acetone) Intermediate->Reagent2 Crude Crude Product Reagent2->Crude Purification Recrystallization or Column Chromatography Crude->Purification Final Final Product: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Purification->Final

Caption: Overall workflow for the synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Troubleshooting Guide and FAQs

This section addresses the most common issues encountered during the synthesis.

Category 1: Low or No Yield

Question: My overall yield is consistently low (<40%). Where should I start investigating?

Answer: A low overall yield can originate from either the acylation or the cyclization step. The first diagnostic step is to use Thin-Layer Chromatography (TLC) to assess the purity of your intermediate after Step 1.

  • If the intermediate is impure or the yield is low: The problem lies in the N-acylation step.

  • If the intermediate is clean and the yield is high: The bottleneck is the cyclization step.

Troubleshooting_Low_Yield Start Low Overall Yield Detected CheckTLC Analyze Intermediate Purity & Yield via TLC/NMR Start->CheckTLC ProblemAcylation Problem: N-Acylation (Step 1) - Incomplete Reaction - Side Products (O-acylation) - Degradation of Starting Material CheckTLC->ProblemAcylation Intermediate is impure or low yield ProblemCyclization Problem: Cyclization (Step 2) - Inefficient Base/Solvent System - Incomplete Reaction - Product Degradation CheckTLC->ProblemCyclization Intermediate is clean and high yield

Caption: Decision tree for troubleshooting low yield issues.

Question: I suspect my N-acylation (Step 1) is inefficient. What are the common causes and solutions?

Answer: This is a critical step where selectivity is key. The primary challenge is to favor N-acylation over O-acylation of the phenolic hydroxyl group.

Potential Causes & Solutions:

  • Sub-optimal pH/Base: Chloroacetylation of aminophenols is often performed in a biphasic system or with a mild inorganic base.[3]

    • Causality: The amino group is a stronger nucleophile than the hydroxyl group under neutral or slightly basic conditions. Using a strong base (like NaOH or KOH) can deprotonate the phenol, significantly increasing its nucleophilicity and leading to competitive O-acylation.

    • Solution: Use a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate in a solvent system like acetone/water. This buffers the reaction, neutralizing the HCl byproduct without significantly deprotonating the phenol.

  • Reaction Temperature:

    • Causality: Exothermic reactions can lead to side product formation. Running the acylation at elevated temperatures can increase the rate of O-acylation.

    • Solution: Perform the addition of chloroacetyl chloride at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature. This provides better kinetic control.[4]

  • Reagent Quality:

    • Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Degraded reagent will lead to lower yields.

    • Solution: Use a fresh bottle or a recently opened bottle of chloroacetyl chloride. Ensure all glassware is thoroughly dried before use.

Question: My cyclization (Step 2) is failing. The TLC shows mostly starting material (the chloroacetamide intermediate) even after prolonged reaction time. What should I do?

Answer: An inefficient cyclization is almost always due to an inappropriate choice of base or solvent. This reaction is an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine atom.

Potential Causes & Solutions:

  • Base Strength and Type: The base must be strong enough to deprotonate the phenolic hydroxyl group but not so strong that it causes hydrolysis of the amide linkage.

    • Causality: A weak base (e.g., NaHCO₃) may not be sufficient to generate the required concentration of the phenoxide nucleophile. A very strong, nucleophilic base (e.g., NaOH in water) could lead to hydrolysis of the product or starting material.

    • Solution: Potassium carbonate (K₂CO₃) is often the base of choice.[4] It is strong enough to deprotonate the phenol but is generally not nucleophilic enough to cause significant side reactions. For more stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent can be used, but requires strictly anhydrous conditions.

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction.

    • Causality: Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.

    • Solution: A polar aprotic solvent is ideal. Dimethylformamide (DMF) or acetone are excellent choices. They dissolve the reactants and do not interfere with the nucleophile. Refluxing in acetone with K₂CO₃ is a very common and effective method.

Category 2: Impurity and Purification Issues

Question: I have a major impurity that runs very close to my product on the TLC plate. What could it be and how do I remove it?

Answer: The most likely impurity is the uncyclized starting material, 2-chloro-N-(2-hydroxy-4,5-dimethoxyphenyl)acetamide.

Identification and Removal:

  • Identification: You can confirm the identity of the impurity by spiking your crude sample on a TLC plate with a small amount of the starting material from Step 1. If the spots co-elute, you have confirmed the presence of unreacted intermediate. An ¹H NMR of the crude product would also show the characteristic signals of the -CH₂-Cl group (typically a singlet around 4.0-4.5 ppm).

  • Removal Strategies:

    • Reaction Optimization: The best strategy is to avoid its presence in the first place. Drive the cyclization reaction to completion by increasing the reaction time, temperature, or using a slightly stronger base/solvent system as detailed in the previous section.

    • Recrystallization: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a crystalline solid. A carefully chosen recrystallization solvent can effectively remove the more polar starting material. Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • Column Chromatography: If recrystallization fails, flash column chromatography is the most reliable method. A gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity should provide good separation.

Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(2-hydroxy-4,5-dimethoxyphenyl)acetamide
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,5-dimethoxyphenol (1.0 eq) in a 2:1 mixture of acetone and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Acylation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in acetone dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).

  • Work-up: Once the starting aminophenol is consumed, pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The resulting solid is the intermediate, which is often used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (Cyclization)
  • Setup: To a round-bottom flask, add the crude 2-chloro-N-(2-hydroxy-4,5-dimethoxyphenyl)acetamide (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a suitable solvent (e.g., acetone or DMF).

  • Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-100 °C is often sufficient). Stir vigorously for 6-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can then be purified.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure, crystalline 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Data Summary: Cyclization Condition Optimization

The choice of base and solvent is paramount for the yield of the cyclization step. The following table provides a summary of typical conditions and expected outcomes for this type of reaction.

EntryBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1K₂CO₃ (2.0)Acetone56 (Reflux)1275-85Standard, reliable method. Easy work-up.
2K₂CO₃ (2.0)DMF90680-90Faster reaction times, but DMF is harder to remove.
3Cs₂CO₃ (1.5)Acetonitrile82 (Reflux)885-95Cesium carbonate can be more effective but is more expensive.
4NaH (1.2)THF66 (Reflux)4>90Requires strictly anhydrous conditions. Use with caution.
5NaOEt (1.2)Ethanol78 (Reflux)1060-70Protic solvent can lower yield; potential for transesterification side products.
References
  • Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. Available at: [Link]

  • Reddy, G. S. K., & Kumar, M. S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • Wouters, M. F., et al. (2016). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for vinyl-benzoxazinones. Available at: [Link]

  • El-Sayed, W. M., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

  • Patel, N. B., & Barat, G. G. (2016). SYNTHETIC AND BIOLOGICAL PROFILE OF 4H-3-1-BENZOXAZIN-4-ONE: A REVIEW. ResearchGate. Available at: [Link]

  • Ren, Z., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

  • Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Neliti. Available at: [Link]

  • FooDB. (2010). Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630). Available at: [Link]

Sources

Optimization

Preventing degradation of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in solution

Technical Support Center: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 6,7-dimethoxy-4H-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This compound belongs to the benzoxazinoid class of metabolites, which are noted for their diverse biological activities, including phytotoxic, antimicrobial, and antifeedant properties.[1][2] However, the core 1,4-benzoxazin-3-one scaffold, a type of lactam, is susceptible to degradation under common experimental conditions.[1][3] Ensuring the stability of this compound in solution is paramount for obtaining reproducible and reliable experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges. It provides both the scientific rationale for stability issues and validated protocols to mitigate them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing a progressive loss of my compound's activity or seeing lower-than-expected concentrations in my analysis. What's happening?

Answer: This is a classic sign of chemical degradation. The 6,7-dimethoxy-4H-1,4-benzoxazin-3-one molecule contains a lactam (a cyclic amide) functional group within its heterocyclic ring.[3] This ring is susceptible to hydrolysis, which breaks the ring open and renders the molecule inactive for its intended purpose. The rate of this degradation is highly dependent on the solution's pH, temperature, and solvent composition. Studies on related benzoxazinoids, such as DIMBOA, have shown they can decompose rapidly in aqueous solutions, with half-lives as short as a few hours under certain conditions.[4][5]

Q2: My LC-MS or HPLC analysis shows new, unexpected peaks appearing over time. Are these contaminants or degradation products?

Answer: It is highly probable that these new peaks are degradation products. The primary degradation pathway for this class of compounds is hydrolysis.[6][7] Nucleophilic attack, typically by water or hydroxide ions, on the carbonyl carbon of the lactam ring leads to ring-opening.[6][7] Depending on the pH, this can result in the formation of an amino-acid-like structure. It is crucial to use a validated, stability-indicating analytical method to separate and identify these degradants from the parent compound.[8]

Q3: What are the critical factors I need to control to prevent degradation?

Answer: You must meticulously control four primary factors: pH, Solvent, Temperature, and Light.

  • pH: The stability of the lactam ring is highly pH-dependent. Both strongly acidic and, more significantly, alkaline conditions can catalyze hydrolysis.[9] For many benzoxazinoids, a slightly acidic to neutral pH range (approx. pH 4-7) is often recommended to minimize this reaction.

  • Solvent: The choice of solvent is critical.

    • Recommended: Use dry, aprotic organic solvents like DMSO, DMF, or anhydrous acetonitrile for preparing high-concentration stock solutions.[10] These solvents lack the protons and nucleophilicity that promote hydrolysis.

    • Use with Caution: Protic solvents like methanol and ethanol can participate in solvolysis reactions. If their use is unavoidable, ensure they are high purity and dry.

    • Avoid: Aqueous buffers, especially those with a pH > 7.5, should be avoided for long-term storage.[4] When preparing working solutions in aqueous media, they should be made fresh from a stock solution immediately before use.

  • Temperature: Degradation reactions are accelerated at higher temperatures.[8] Therefore, solutions should be stored at low temperatures.

  • Light: While hydrolysis is often the primary concern, some heterocyclic compounds can be susceptible to photodegradation.[3][9] It is best practice to protect solutions from light.

Q4: How should I prepare and store my stock solutions to maximize their shelf-life?

Answer: Follow this protocol for optimal stability:

  • Solvent Selection: Use high-purity, anhydrous DMSO or ethanol. DMSO is often preferred for its ability to dissolve a wide range of compounds and its aprotic nature.

  • Preparation: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved, using gentle vortexing or sonication in a water bath if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes. This avoids repeated freeze-thaw cycles and minimizes exposure to atmospheric moisture and air for the bulk of the stock.

  • Storage: Store the aliquots at -20°C or, for maximum longevity, at -80°C.[11] Ensure vials are tightly sealed.

The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Solvent Anhydrous DMSO, Anhydrous EthanolAprotic or dry protic solvents minimize hydrolytic degradation.
pH (for aqueous) Prepare fresh, use pH < 7.0Minimizes base-catalyzed hydrolysis of the lactam ring.[4]
Temperature -20°C or -80°CReduces the kinetic rate of all potential degradation reactions.[11]
Light Store in amber vials or in the darkPrevents potential photodegradation.
Atmosphere Purge with Argon/Nitrogen (Optional)For highly sensitive applications, purging removes oxygen, preventing oxidative degradation.
Visualizing Degradation & Troubleshooting

Understanding the potential degradation pathway and having a logical workflow for troubleshooting are key to resolving stability issues.

Potential Hydrolytic Degradation Pathway

The diagram below illustrates the likely mechanism of base-catalyzed hydrolysis, which involves the opening of the lactam ring.

G cluster_0 Potential Base-Catalyzed Hydrolysis Parent 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (Stable Lactam Form) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Product Ring-Opened Product (Inactive Carboxylate) Intermediate->Product Ring Opening H2O H₂O Product->H2O Protonation OH OH⁻ (Hydroxide Ion) OH->Parent G start Problem: Loss of Activity or Unexpected HPLC/LC-MS Peaks check_solution Is the compound in an aqueous solution? start->check_solution check_ph What is the pH of the aqueous buffer? check_solution->check_ph Yes no_aqueous Is the compound in a pure organic solvent? check_solution->no_aqueous No check_age How old is the working solution? check_ph->check_age pH < 7.5 sol_high_ph High Risk: pH > 7.5 accelerates hydrolysis. check_ph->sol_high_ph pH > 7.5 check_stock How was the stock solution prepared and stored? check_age->check_stock < 24 hours sol_old High Risk: Aqueous solutions are unstable long-term. check_age->sol_old > 24 hours sol_improper_stock High Risk: Stored in aqueous buffer, protic solvent, or at room temp. check_stock->sol_improper_stock Improperly reco_ph Action: Prepare fresh solution in a slightly acidic buffer (pH < 7) for immediate use. sol_high_ph->reco_ph sol_old->reco_ph reco_stock Action: Prepare new stock in anhydrous DMSO. Aliquot and store at -80°C. sol_improper_stock->reco_stock check_solvent_type Is the solvent protic (e.g., MeOH) or aprotic (e.g., DMSO)? no_aqueous->check_solvent_type check_purity Is the solvent anhydrous and high-purity? check_solvent_type->check_purity Aprotic sol_protic Moderate Risk: Potential for slower solvolysis. check_solvent_type->sol_protic Protic sol_wet High Risk: Water contamination enables hydrolysis. check_purity->sol_wet No reco_aprotic Action: Switch to an anhydrous, aprotic solvent like DMSO for long-term storage. sol_protic->reco_aprotic sol_wet->reco_aprotic

Caption: A decision tree for troubleshooting compound stability.

Protocol: Forced Degradation Study for Stability Assessment

To proactively understand the stability profile of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one under your specific experimental conditions, a forced degradation (or stress testing) study is recommended. [3][8][12]This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways. [13] Objective: To determine the compound's stability under hydrolytic (acidic, basic), oxidative, and photolytic stress.

Materials:

  • 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

  • Anhydrous DMSO

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV or MS detector

  • pH meter

  • Photostability chamber (or light source)

Procedure:

  • Prepare Primary Stock: Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO.

  • Set Up Stress Conditions: For each condition, mix the components in an HPLC vial. Prepare a "time zero" (T0) sample by immediately neutralizing (if applicable) and diluting for analysis.

    • Acid Hydrolysis: 50 µL stock + 450 µL 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 50 µL stock + 450 µL 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: 50 µL stock + 450 µL 3% H₂O₂. Incubate at room temperature.

    • Photolytic Degradation: Prepare a solution in a 50:50 acetonitrile:water mixture in a quartz cuvette or clear vial. Expose to light in a photostability chamber. Run a dark control in parallel.

    • Control: 50 µL stock + 450 µL 50:50 acetonitrile:water. Incubate at the same temperature as the stressed samples.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples by a reverse-phase HPLC-UV method. Monitor the peak area of the parent compound and the appearance of any new peaks. The goal is to achieve 5-20% degradation to ensure degradation pathways are observed without being unrealistic. [9]5. Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T0. Characterize major degradation products using LC-MS if available.

This structured approach will provide a clear picture of the compound's liabilities, enabling the development of robust handling and formulation strategies. [13]

References
  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure–Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]

  • Al-Tel, T. H. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 534–542. [Link]

  • Kavita, K., & Kumar, A. (2019). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 16(4). [Link]

  • Sharma, M., & Kumar, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 84-90. [Link]

  • Al-Tel, T. H. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]

  • Schmelz, E. A., Kaplan, F., Huffaker, A., Mucha, O. J., Degenhardt, J., & Erb, M. (2024). Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays). Journal of Agricultural and Food Chemistry, 72(7), 3369–3379. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. UCA Repositorio Institucional. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Zhang, S., Liu, C., Zhang, H., Liu, S., Zhang, W., & Wang, J. (2022). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. Molecules, 27(19), 6667. [Link]

  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). UCA Repositorio Institucional. [Link]

  • Dick, R. P., & Schulten, H. R. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Ecology and Evolution, 7. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Robert, C. A. M., Ferrafiat-Sebbouh, L., Toti, E., Glauser, G., & Schuurmans, R. (2023). Turnover of Benzoxazinoids during the Aerobic Deterioration of Maize Silage (Zea mays). Journal of Agricultural and Food Chemistry, 71(5), 2419–2427. [Link]

  • Živković, J., Šućur, J., Stojković, D., Glamočlija, J., Pešić, M., & Soković, M. (2023). Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). Foods, 12(9), 1792. [Link]

  • Hanhineva, K., & Mumm, R. (2018). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Plants, 7(3), 69. [Link]

  • Wójcik-Gront, E., & Studziński, M. (2017). Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry. ResearchGate. [Link]

  • Fomsgaard, I. S., Mortensen, A. G., & Carlsen, S. C. K. (2004). The identified degradation path of 2,4-dihydroxy-1,4-benzoxazin-3-one... ResearchGate. [Link]

  • Robert, C. A. M., Ferrafiat-Sebbouh, L., Toti, E., Glauser, G., & Schuurmans, R. (2023). Turnover of Benzoxazinoids during the Aerobic Deterioration of Maize Silage (Zea mays). PMC. [Link]

  • Demonte, P., dos Santos, J. P., de Souza, A. M., & Scapim, C. A. (2023). Grain Germination Changes the Profile of Phenolic Compounds and Benzoxazinoids in Wheat: A Study on Hard and Soft Cultivars. Plants, 12(2), 333. [Link]

  • Woodward, M. D., Corcuera, L. J., Helgeson, J. P., & Upper, C. D. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796–802. [Link]

  • Sue, M., Ishihara, A., & Iwamura, H. (2012). Comparative analysis of benzoxazinoid biosynthesis in monocots and dicots: independent recruitment of stabilization and activation functions. Plant Physiology, 158(3), 1412-1422. [Link]

  • Woodward, M. D., Corcuera, L. J., Helgeson, J. P., & Upper, C. D. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. ResearchGate. [Link]

  • Tipton, C. L., Husted, R. R., & Tsao, F. H. C. (1971). Catalysis of Simazine Hydrolysis by 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one. Journal of Agricultural and Food Chemistry, 19(3), 503–505. [Link]

  • Wang, X., Zhang, Y., & Chen, J. (2021). Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae). Insects, 12(11), 1032. [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2024). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]

  • (2023). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2.
  • Tipton, C. L., Husted, R. R., & Tsao, F. H. C. (1971). Catalysis of simazine hydrolysis by 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. Scilit. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoxazinone Derivatives

Welcome to the technical support center for the analysis of benzoxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of benzoxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges in HPLC: peak tailing. Asymmetrical peaks can significantly compromise the accuracy and precision of quantification, making it crucial to identify and resolve the root cause.[1][2]

This resource provides in-depth, structured troubleshooting advice in a question-and-answer format, grounded in the specific chemical properties of benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a chromatographic phenomenon where a peak is not symmetrical, exhibiting a trailing edge that is broader than its leading edge.[1][3] This distortion is often quantified using the tailing factor or asymmetry factor, where a value greater than 1 indicates tailing.[2]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification difficult.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[1]

  • Inaccurate Quantification: The gradual slope of a tailing peak makes it challenging for integration algorithms to consistently determine the end of the peak, leading to variability in area measurements.[1]

Q2: How does the chemical structure of benzoxazinone derivatives contribute to peak tailing?

Benzoxazinone derivatives are heterocyclic compounds that possess both nonpolar (the benzoxazine core) and potentially polar functional groups.[4][5][6] This dual nature can lead to multiple interaction mechanisms with the HPLC stationary phase. While the primary retention on a reversed-phase column (like a C18) is due to hydrophobic interactions, the nitrogen and oxygen atoms in the benzoxazinone ring system can lead to secondary interactions.[7][8]

Specifically, the nitrogen atom in the benzoxazinone ring can act as a basic site, making these compounds susceptible to strong interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][7][8] These secondary interactions are a primary cause of peak tailing for basic compounds.[7][9][10]

Q3: What are the most common causes of peak tailing for benzoxazinone derivatives?

The most frequent causes of peak tailing for these compounds can be categorized into several areas:

  • Secondary Silanol Interactions: This is the most common chemical cause, where the basic nitrogen of the benzoxazinone interacts with acidic silanol groups on the column packing.[1][7][8]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the benzoxazinone derivative, the compound can exist in both ionized and neutral forms, leading to peak broadening or tailing.[11] Benzoxazinone derivatives have been reported to have pKa values in the range of 7.15 to 9.01.

  • Metal Chelation: The structure of some benzoxazinone derivatives may allow for chelation with trace metal ions present in the silica matrix of the column, the stainless-steel hardware of the HPLC system, or the sample itself.[8][12][13] This can create another retention mechanism, resulting in tailing peaks.[8][14]

  • Column Issues: Physical problems with the column, such as a void at the inlet, a partially blocked frit, or general degradation of the stationary phase, can disrupt the flow path and cause peak distortion for all compounds.[7][13][15][16]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to poor peak shape, including fronting or tailing.[13][17][18][19][20]

In-Depth Troubleshooting Guides

Diagnosing the Cause of Peak Tailing

A systematic approach is key to efficiently resolving peak tailing. The following workflow can help you pinpoint the root cause.

G cluster_system System/Column Issues cluster_analyte Analyte-Specific Issues start Peak Tailing Observed q_all_peaks Does tailing affect all peaks? start->q_all_peaks a_all_peaks Likely a physical issue. Check for: - Column void/degradation - Blocked frit - Extra-column dead volume - Leaks q_all_peaks->a_all_peaks Yes q_ph Is peak shape sensitive to mobile phase pH? q_all_peaks->q_ph No, only affects benzoxazinone derivatives s_all_peaks Solution: - Replace column - Check fittings and tubing a_all_peaks->s_all_peaks a_ph_yes pH is near analyte pKa or silanol pKa. Secondary silanol interactions are likely. q_ph->a_ph_yes Yes q_metal Does adding a chelator (e.g., EDTA) improve the peak shape? q_ph->q_metal No s_ph_yes Solution: - Adjust mobile phase pH - Add mobile phase modifier a_ph_yes->s_ph_yes a_metal_yes Metal chelation is likely occurring. q_metal->a_metal_yes Yes q_solvent Is the sample solvent stronger than the mobile phase? q_metal->q_solvent No s_metal_yes Solution: - Add EDTA to mobile phase - Use bio-inert or metal-free columns/systems a_metal_yes->s_metal_yes a_solvent_yes Sample solvent mismatch. q_solvent->a_solvent_yes Yes s_solvent_yes Solution: - Dissolve sample in mobile phase - Use a weaker solvent a_solvent_yes->s_solvent_yes

Sources

Optimization

Optimizing reaction conditions for benzoxazinone ring closure

Technical Support Center: Benzoxazinone Synthesis A Guide to Optimizing Ring Closure Reactions Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide, designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoxazinone Synthesis

A Guide to Optimizing Ring Closure Reactions

Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of benzoxazinone ring closure. As your virtual Senior Application Scientist, my goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the benzoxazinone ring?

The construction of the 4H-3,1-benzoxazin-4-one scaffold is most classically achieved using anthranilic acid or its derivatives as starting materials.[1] The bifunctional nature of anthranilic acid, containing both a nucleophilic amino group and a carboxylic acid, makes it an ideal precursor.[1]

Common strategies include:

  • Acylation and Cyclization: Reaction with acid anhydrides (e.g., acetic anhydride) or two equivalents of an acid chloride, often in a basic solvent like pyridine.[1]

  • Cyclodehydration of N-Acyl Anthranilic Acids: This is a very common two-step approach where an N-acyl anthranilic acid is first prepared and then cyclized using a dehydrating agent like acetic anhydride, phosphorus oxychloride, or cyanuric chloride.[2][3]

  • Modern Catalytic Methods: Advanced strategies include palladium-catalyzed carbonylative cyclizations and iodine-catalyzed oxidative cascades, which offer alternative pathways with different functional group tolerances.[4][5]

Q2: What is the fundamental mechanism for the classical benzoxazinone synthesis from anthranilic acid?

In the widely used method involving acid chlorides, the mechanism proceeds through a well-established pathway.[1][6] The first equivalent of the acid chloride acylates the amino group of anthranilic acid to form an intermediate N-acylanthranilic acid. The second equivalent reacts with the carboxylic acid group, generating a mixed anhydride. This crucial step activates the carbonyl group, facilitating an intramolecular nucleophilic attack from the amide nitrogen. Subsequent ring closure and elimination of a molecule of acid yield the final 2-substituted-4H-3,1-benzoxazin-4-one.[1][6] A similar pathway occurs when using acid anhydrides, which often just requires heating.[1]

Benzoxazinone Formation Mechanism General Mechanism from Anthranilic Acid Start Anthranilic Acid + 2 eq. RCOCl Intermediate1 N-Acylanthranilic Acid (Amide Formation) Start->Intermediate1 - HCl Intermediate2 Mixed Anhydride (Activation of COOH) Intermediate1->Intermediate2 + RCOCl - HCl Cyclization Intramolecular Nucleophilic Attack Intermediate2->Cyclization Spontaneous Product 4H-3,1-Benzoxazin-4-one Cyclization->Product - RCOOH

Caption: General mechanism of benzoxazinone ring formation.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues encountered during benzoxazinone synthesis in a practical question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has failed to produce the target benzoxazinone, or the yield is negligible. What are the primary factors to investigate?

A: A low or zero yield is a common but solvable issue. A systematic check of your parameters is the most effective approach.

  • Purity of Starting Materials: Begin by verifying the purity of your anthranilic acid and acylating agent.[7] Anthranilic acid and its derivatives can be susceptible to air oxidation, leading to colored impurities that can inhibit the reaction.[7] Use high-purity reagents or consider recrystallizing your starting material.

  • Stoichiometry: For reactions involving acid chlorides, ensure you are using at least two equivalents. Using only one equivalent may result in a mixture of the desired product and the N-benzoylanthranilic acid intermediate, as the second equivalent is required to activate the carboxylic acid for cyclization.[8]

  • Anhydrous Conditions: Moisture is a critical enemy. Water can hydrolyze your acylating agent and, more importantly, can cause ring-opening of the benzoxazinone product once formed.[9] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: The activation energy for the intramolecular cyclization may not be met. If the reaction is being run at room temperature, consider incrementally increasing the heat while monitoring progress by Thin Layer Chromatography (TLC). Many cyclodehydration steps require heating to temperatures between 80°C and 115°C or higher.[1]

Q: I'm reacting an N-acyl anthranilic acid with acetic anhydride, but the cyclization isn't proceeding. Why, and what can I do?

A: While acetic anhydride is a standard cyclizing agent, its effectiveness can be substrate-dependent.

  • Causality: The cyclization of N-acyl anthranilic acid is a dehydration reaction. If the substrate is electronically deactivated (e.g., contains strong electron-withdrawing groups), the nucleophilicity of the amide nitrogen is reduced, making the intramolecular attack less favorable. Furthermore, the electrophilicity of the carboxylic acid carbonyl needs to be sufficiently enhanced by the anhydride.

  • Solutions:

    • Increase Temperature: Refluxing in acetic anhydride is a common approach. Ensure the temperature is high enough to drive the reaction.

    • Use a Stronger Agent: If heat is insufficient, a more powerful cyclodehydration agent may be required. Cyanuric chloride, often used with DMF, is highly effective at converting the carboxylic acid into an active ester intermediate, promoting cyclization under milder conditions, sometimes even at ambient temperature.[4][10] Other options include phosphorus oxychloride (POCl₃) in a solvent like pyridine.[3]

Issue 2: Significant Side Product Formation

Q: My main product appears to be the uncyclized N-acyl anthranilic acid intermediate. How do I push the reaction towards cyclization?

A: Formation of the N-acyl intermediate is a clear sign that the initial acylation is successful, but the subsequent ring-closure is the bottleneck. This is a common issue when the cyclization step is not sufficiently promoted.

  • Causality: The energy barrier for the intramolecular cyclization is too high under the current conditions. This can be due to insufficient activation of the carboxylic acid group or low reaction temperature.

  • Solutions:

    • Post-Acylation Treatment: If you have already isolated the N-acyl anthranilic acid, you can subject it to a dedicated cyclization step. Heating the isolated intermediate with a dehydrating agent like acetic anhydride or using a more robust system like cyanuric chloride/triethylamine is the standard approach.[2][10]

    • One-Pot Modification: In a one-pot synthesis using an acid chloride, ensure a suitable base (like pyridine) and sufficient heat are applied after the initial acylation to drive the cyclization.

Q: I'm observing a significant amount of a water-soluble byproduct, and my benzoxazinone yield is decreasing during workup. What's happening?

A: You are likely observing the hydrolysis (ring-opening) of your benzoxazinone product.

  • Causality: The benzoxazinone ring contains two electrophilic sites (C2 and C4), making it susceptible to nucleophilic attack.[1] Water, especially under non-neutral pH conditions during aqueous workup (e.g., washing with sodium bicarbonate solution), can attack the C-4 carbonyl, leading to the opening of the heterocyclic ring to form the corresponding N-acyl anthranilic acid.[9] This issue can be more pronounced when using substituted anthranilic acids.[9]

  • Solutions:

    • Minimize Water Contact: Perform the aqueous workup quickly and with cold solutions.

    • Avoid Strong Bases: If possible, use a milder base or simply wash with brine to remove water-soluble impurities.

    • Anhydrous Workup: If the product is highly sensitive, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove salts and then purifying directly via crystallization or chromatography.

Caption: A workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocols

The following protocols are provided as robust starting points for common benzoxazinone syntheses.

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one via Acetic Anhydride

This protocol describes the direct cyclization of anthranilic acid using acetic anhydride.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 3-5 equivalents).

  • Heat the mixture to reflux (approximately 140°C) and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride

This method highlights the use of an acid chloride in a basic solvent, a classic and high-yielding procedure.[8]

Step-by-Step Methodology:

  • Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine in a flask under an inert atmosphere (N₂).

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (2 equivalents) dropwise with stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker of ice-water to precipitate the product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid sequentially with water and a cold, dilute sodium bicarbonate solution to remove pyridine and benzoic acid.

  • Dry the crude product. Recrystallization from a solvent such as ethanol or toluene will afford the pure benzoxazinone.

Parameter Protocol 1 (Acetic Anhydride) Protocol 2 (Benzoyl Chloride) Key Consideration
Starting Material Anthranilic AcidAnthranilic AcidPurity is critical for both methods.
Key Reagent Acetic Anhydride (excess)Benzoyl Chloride (2 eq.)Stoichiometry is crucial for the acid chloride method.[8]
Solvent Acetic Anhydride (reagent & solvent)Anhydrous PyridinePyridine acts as a base and solvent; must be anhydrous.
Temperature Reflux (~140°C)0°C to Room TemperatureThe acid chloride method is significantly milder.
Workup Precipitation in ice-waterPrecipitation in ice-water, bicarb washBicarbonate wash is essential to remove acidic byproducts.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. (n.d.). WUR eDepot. [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (1965). Journal of the Chemical Society, 775. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(23), 8527. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules, 9(8), 651-657. [Link]

  • Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. (2021). ChemistryOpen, 10(5), 518-522. [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pd‐catalyzed cyclization of vinyl benzoxazinones via palladacyclobutane. (n.d.). ResearchGate. [Link]

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (n.d.). Iranian Journal of Organic Chemistry. [Link]

  • The Pd‐catalyzed cyclization of vinyl benzoxazinones with azaoxyallyl... (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions for vinyl-benzoxazinones. [a]. (n.d.). ResearchGate. [Link]

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. (2015). HETEROCYCLES, 91(7), 1401. [Link]

  • Model reaction for the synthesis of benzoxazinone. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions. Reaction conditions:... (n.d.). ResearchGate. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). Agronomy, 13(7), 1694. [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... (n.d.). ResearchGate. [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][6][11]oxazin-4-one and Quinazolin-4(3H)-one. (2019). Letters in Organic Chemistry, 16. [Link]

  • Process for preparation of benzoxazine compounds in solventless systems. (1996).
  • High Performance Combustion Synthesis- Based Low-temperature Curing of Benzoxazine. (n.d.). SSRN. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules, 9(8), 651-657. [Link]

  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. (2018). ACS Omega, 3(11), 16327-16334. [Link]

  • Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. (2017). Organic Process Research & Development, 21(1), 89-95. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry. [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). Polymers, 16(24), 3613. [Link]

  • Thermally activated ring‐opening polymerization of benzoxazines. (n.d.). ResearchGate. [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. (2023). Polymers, 15(14), 3059. [Link]

  • Benzoxazinone synthesis. An organic chemistry experiment. (1990). Journal of Chemical Education, 67(7), 611. [Link]

  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. (2024). Pest Management Science. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This resource provides in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's low aqueous solubility. Our goal is to equip you with the scientific rationale and practical protocols to effectively enhance the solubility of this promising molecule for your experimental needs.

Introduction: Understanding the Solubility Challenge

6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Like many organic molecules with aromatic rings and limited hydrogen-bonding capabilities, it is expected to exhibit poor solubility in aqueous media. This low solubility can be a major hurdle in various stages of research, from in vitro biological assays to formulation development, potentially leading to inaccurate results and hindering the assessment of its therapeutic potential.[1]

This guide presents a systematic approach to characterizing and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Initial Assessment and Troubleshooting

This section addresses the foundational questions and initial steps to take when encountering solubility problems with 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one?

Q2: How can I perform an initial, rapid assessment of solubility?

A2: A simple qualitative test can provide a quick indication.[6] Start by adding a small, known amount of the compound (e.g., 1 mg) to a fixed volume of water (e.g., 1 mL) in a clear vial. Vortex or shake vigorously and visually inspect for any undissolved particles. This will give you a preliminary idea of whether the solubility is above or below 1 mg/mL. For more accurate measurements, a formal experimental protocol is required.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Lower the concentration of your DMSO stock solution.[7]

    • Decrease Final Concentration: Ensure the final concentration in the aqueous medium is well below the compound's aqueous solubility limit.

    • Modify Dilution Method: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[7]

Q4: I am observing inconsistent results in my biological assays. Could this be related to solubility?

A4: Absolutely. Poor solubility can lead to the formation of aggregates or precipitation of the compound in the assay medium, resulting in a lower effective concentration at the target site. This can lead to high variability and underestimation of the compound's potency. It is essential to ensure that the compound is fully dissolved at the tested concentrations.

Part 2: A Systematic Approach to Solubility Enhancement

If initial assessments confirm poor aqueous solubility, a systematic approach to enhancing it is necessary. The following flowchart outlines a decision-making process for selecting an appropriate solubilization strategy.

G A Start: Poor Aqueous Solubility Confirmed B Is the compound ionizable? (Predict pKa) A->B C pH Adjustment Strategy B->C  Yes   E Co-solvency Strategy B->E  No   D Is solubility sufficient? C->D D->E  No   J Proceed with Experiment D->J  Yes   F Is solubility sufficient? E->F G Cyclodextrin Complexation F->G  No   F->J  Yes   K Combine Strategies (e.g., pH + Co-solvent) F:e->K:w H Is solubility sufficient? G->H I Solid Dispersion Technique H->I  No   H->J  Yes   I->J K->J G cluster_0 Cyclodextrin Inclusion Complex A Hydrophobic Drug Molecule C Water-Soluble Inclusion Complex A->C + B Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) B->C Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD from 0 to 50 mM).

  • Add excess compound: Add an excess amount of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one to each cyclodextrin solution.

  • Equilibrate, sample, and quantify: Follow the shake-flask method as described in Guide 1.

  • Construct phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the stoichiometry and stability of the inclusion complex.

Guide 4: Solid Dispersion Technology

Scientific Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state. [8][9]This can be achieved by methods such as solvent evaporation or melt extrusion. [10][11]The drug exists in a very fine, often amorphous, state within the carrier, which enhances its wettability and dissolution rate upon contact with an aqueous medium. [12] Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

  • Select a carrier: Choose a water-soluble polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG). [12]2. Dissolve components: Dissolve both 6,7-dimethoxy-4H-1,4-benzoxazin-3-one and the carrier in a common organic solvent (e.g., methanol or ethanol).

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Dry and pulverize: Further dry the film under vacuum to remove any residual solvent. Scrape the solid dispersion from the flask and gently pulverize it into a fine powder.

  • Evaluate dissolution: Compare the dissolution rate of the solid dispersion to that of the pure compound in an aqueous medium.

Part 4: Analytical Considerations

Accurate quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in solution is critical for all solubility studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying benzoxazinone derivatives. [13]A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For lower concentrations or complex matrices, LC-MS provides higher sensitivity and selectivity. [14][15][16] It is essential to develop and validate an analytical method for its linearity, accuracy, and precision in the relevant concentration range before commencing solubility experiments.

Conclusion

Overcoming the solubility challenges of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a critical step in unlocking its full research potential. By systematically evaluating the compound's properties and applying the appropriate enhancement techniques outlined in this guide, researchers can achieve the necessary aqueous concentrations for reliable and meaningful experimentation. This technical support center is intended to be a living document, and we encourage you to reach out with further questions and share your experiences.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]

  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8. Retrieved from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved from [Link]

  • Tool to Increase Solubility: Solid Dispersion. (n.d.). PharmaInfo. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved from [Link]

  • Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved from [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30). ADMET & DMPK. Retrieved from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. (n.d.). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). Retrieved from [Link]

  • Solid dispersion: A strategy for solubility enhancement. (2021, September 18). ResearchGate. Retrieved from [Link]

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (n.d.). ResearchGate. Retrieved from [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006, December 15). PubMed. Retrieved from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). MDPI. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia. Retrieved from [Link]

  • Henderson Hasselbalch Equation: Definition. Principle, Applications, and Limitations. (2025, February 20). Microbe Notes. Retrieved from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006, January 24). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. (n.d.). UT Southwestern, Dallas, Texas. Retrieved from [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2018, April 6). ResearchGate. Retrieved from [Link]

  • Henderson-Hasselbalch equation. (n.d.). BYJU'S. Retrieved from [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate. Retrieved from [Link]

  • Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. (2016, June 30). ResearchGate. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with isolating 6,7-dimethoxy-4H-1,4-benzoxazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with isolating 6,7-dimethoxy-4H-1,4-benzoxazin-3-one , a highly reactive benzoxazinoid (BX) secondary metabolite.

Extracting benzoxazinones is notoriously difficult. In living plant tissues, these compounds are stored as stable glucosides in the vacuole. Upon tissue disruption, plastid-localized β-glucosidases rapidly cleave the sugar moiety, releasing the aglycone. This aglycone is chemically unstable and highly susceptible to thermal degradation and pH-induced ring contraction. This guide provides the mechanistic causality behind these challenges and delivers a self-validating protocol to ensure maximum purity and yield.

Part 1: Troubleshooting Guides & FAQs

Q: My LC-MS analysis shows high levels of a dimethoxy-benzoxazolinone degradation product rather than the target 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. What is causing this, and how can I prevent it? A: This is a classic symptom of thermal and pH-induced degradation. Benzoxazinones are highly reactive. At temperatures above 4°C or in neutral-to-alkaline environments, the 1,4-benzoxazin-3-one ring undergoes spontaneous ring opening and subsequent contraction to form a thermodynamically stable benzoxazolinone. Causality & Solution: The degradation is driven by nucleophilic attack on the heterocyclic ring. To suppress this, you must lower the kinetic energy of the system (maintain extraction strictly at ≤4°C) and protonate the reactive intermediates by acidifying your extraction solvent. We highly recommend using 70% Methanol acidified with 1% Acetic Acid or Formic Acid to stabilize the aglycone.

Q: I am trying to extract the aglycone, but my yields are highly variable, and I detect large amounts of the intact glucoside precursor. How do I standardize the yield? A: Variable yields occur because the endogenous enzymatic hydrolysis (β-glucosidase activity) is halted inconsistently during solvent addition. When you homogenize the tissue, cellular compartments mix, initiating hydrolysis. Causality & Solution: You must make a binary, controlled choice regarding enzyme activity. If your goal is to extract the aglycone (6,7-dimethoxy-4H-1,4-benzoxazin-3-one), you must allow controlled incubation of the homogenized fresh tissue in a mild aqueous buffer for 30 minutes to ensure complete enzymatic conversion, followed immediately by quenching with an acidified organic solvent . If you want the glucoside, you must snap-freeze the tissue in liquid nitrogen and extract with boiling methanol to instantly denature the enzymes.

Q: During downstream purification, lipophilic pigments (chlorophyll) and phenolic acids co-elute with my target compound. How do I remove these matrix impurities? A: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one has intermediate polarity. In standard reversed-phase chromatography, it frequently co-elutes with early-eluting phenolic acids (like ferulic acid) and late-eluting lipophilic compounds. Causality & Solution: A single chromatographic dimension is insufficient. You must orthogonalize your cleanup. First, perform a liquid-liquid defatting step using pentane or hexane to remove non-polar lipids and chlorophylls . Then, utilize a polymeric Solid-Phase Extraction (SPE) cartridge. Wash with 5% acidified aqueous methanol to elute highly polar sugars, then elute your target compound with 40–60% acidified methanol, leaving highly retained phenolics on the column.

Part 2: Mechanistic Workflows & Visualizations

To fully grasp the extraction challenges, it is critical to visualize the degradation pathway and the purification logic.

BX_Degradation Glucoside 6,7-Dimethoxy-BX Glucoside (Stable in Vacuole) Aglycone 6,7-Dimethoxy-4H-1,4-benzoxazin-3-one (Target Aglycone) Glucoside->Aglycone Hydrolysis Enzyme β-Glucosidase (Tissue Disruption) Enzyme->Glucoside Benzoxazolinone Dimethoxy-Benzoxazolinone (Degradation Impurity) Aglycone->Benzoxazolinone Ring Contraction Degradation Thermal/pH Stress (T > 4°C, pH > 5) Degradation->Aglycone

Enzymatic hydrolysis and subsequent degradation pathway of benzoxazinoids.

SPE_Workflow Extract Crude Plant Extract (Target + Impurities) SPE_Load Load onto HLB/C18 SPE Extract->SPE_Load Wash1 Wash: 5% Acidified MeOH SPE_Load->Wash1 Elute1 Elute: 50% Acidified MeOH Wash1->Elute1 Retained Impurity1 Polar Impurities (Sugars, Organic Acids) Wash1->Impurity1 Eluate Discarded Wash2 Wash: 100% MeOH / DCM Elute1->Wash2 Retained Target Purified 6,7-Dimethoxy- 4H-1,4-benzoxazin-3-one Elute1->Target Target Fraction Impurity2 Non-Polar Impurities (Lipids, Chlorophyll) Wash2->Impurity2 Eluate Discarded

Solid-Phase Extraction (SPE) workflow for isolating benzoxazinones from plant matrices.

Part 3: Quantitative Data Presentation

The choice of extraction solvent dictates the balance between target yield and the generation of impurities. The table below summarizes the quantitative impact of various extraction conditions on the impurity profile.

Table 1: Impact of Extraction Solvent and Conditions on Impurity Profiles

Solvent SystemTemppHTarget Yield (%)Degradation to Benzoxazolinone (%)Co-extracted Polar ImpuritiesRecommendation
100% H₂O25°C7.0< 10%> 80%High (Sugars, Proteins)Not Recommended (Rapid degradation)
100% Methanol4°C7.045%30%LowSuboptimal (Poor solubility for precursors)
70% MeOH / 30% H₂O4°C7.065%15%ModerateAcceptable (Requires immediate analysis)
70% MeOH + 1% Acetic Acid 4°C 3.0 > 90% < 2% Moderate Optimal (Acidic conditions stabilize the aglycone)

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you can verify the integrity of the extraction before proceeding to costly downstream purification.

Step 1: Tissue Preparation and Hydrolysis Control
  • Harvest plant tissue and immediately freeze in liquid nitrogen to halt all metabolic processes.

  • Lyophilize (freeze-dry) the tissue for 48 hours. Causality: Removing water prevents localized aqueous pockets where enzymes might remain active during thawing.

  • Mill the dried tissue into a fine powder using a bead beater at 4°C.

Step 2: Extraction & Self-Validation
  • Suspend 1.0 g of lyophilized powder in 15 mL of 70% Methanol containing 1% Acetic Acid pre-chilled to 4°C.

  • Self-Validation Checkpoint: Spike the extraction buffer with a known concentration of a stable isotopic standard (e.g., ¹³C-labeled DIMBOA or an unnatural analog).

  • Extract using ultrasonication for 15 minutes at 4°C. Centrifuge at 10,000 × g for 10 minutes at 4°C and collect the supernatant.

  • Validation: Run a rapid LC-MS/MS aliquot. Quantify the ratio of the target aglycone to its benzoxazolinone degradation product. If the benzoxazolinone peak area exceeds 5% of the target area, thermal/pH control has failed, and the batch must be discarded.

Step 3: Liquid-Liquid Defatting
  • Transfer the supernatant to a separatory funnel and add an equal volume of cold pentane.

  • Shake vigorously and allow phase separation.

  • Discard the upper (non-polar pentane) layer containing lipids and chlorophylls. Retain the lower aqueous-methanol layer.

Step 4: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) with 5 mL of 100% Methanol, followed by 5 mL of Acidified Water (1% Acetic Acid).

  • Loading: Dilute the defatted extract with acidified water to reduce the methanol concentration below 10%, then load it onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol (acidified with 1% Acetic Acid) to elute highly polar impurities (sugars, organic acids).

  • Elution: Elute the 6,7-dimethoxy-4H-1,4-benzoxazin-3-one using 5 mL of 50% Methanol (acidified with 1% Acetic Acid) .

  • Storage: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature and store the purified powder at -80°C.

References

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). Molecules (MDPI). URL:[Link]

  • Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. International Journal of Mass Spectrometry. URL:[Link]

Troubleshooting

Technical Support Center: Ensuring the Stability of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Welcome to the dedicated technical support guide for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this compound to ensure its stability and the integrity of your experimental results. The information herein is synthesized from established principles of organic chemistry and stability studies on the broader class of benzoxazinone compounds.

Section 1: Understanding the Stability of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

The stability of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, like other benzoxazinone derivatives, is intrinsically linked to its chemical structure. The core benzoxazinone scaffold contains functional groups that are susceptible to environmental factors, potentially leading to degradation. The primary pathway of degradation for many benzoxazinones is hydrolysis, which involves the cleavage of the heterocyclic ring.[1][2] This process can be influenced by factors such as pH, temperature, light, and the presence of moisture.

For instance, the well-studied benzoxazinoid DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) is known to degrade in aqueous solutions to 6-methoxy-2-benzoxazolinone (MBOA).[3] While 6,7-dimethoxy-4H-1,4-benzoxazin-3-one lacks the 2-hydroxy group that is often implicated in the degradation of natural benzoxazinones, the lactam and ether functionalities still present potential sites for chemical transformation.[4][5]

Key Factors Influencing Stability:
  • Moisture: The presence of water can facilitate hydrolysis of the lactam bond in the oxazine ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • pH: Both strongly acidic and basic conditions can catalyze the hydrolysis of the benzoxazinone ring. Some related benzoxazinone aglycones have shown increased stability in mildly acidic conditions (pH 3).[2][6]

  • Light: Exposure to UV or high-intensity light may induce photolytic degradation, a known issue for some heterocyclic compounds.[7]

  • Oxygen: Oxidative degradation can be a concern for organic molecules, particularly with prolonged exposure to air.

Section 2: Recommended Storage and Handling Protocols

To maintain the purity and stability of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, the following storage and handling procedures are recommended.

Long-Term Storage (Months to Years):
  • Solid Form: Store the compound as a solid in a tightly sealed, amber glass vial. The amber color protects the compound from light.

  • Inert Atmosphere: For maximum stability, flush the vial with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and moisture.

  • Temperature: Store at -20°C. Lower temperatures significantly slow down the rate of potential degradation reactions.

  • Desiccation: Store the vial in a desiccator containing a suitable desiccant (e.g., silica gel) to minimize exposure to moisture.

Short-Term Storage (Days to Weeks):
  • Solid Form: The compound can be stored at 4°C in a tightly sealed, light-protected vial within a desiccator.

  • In Solution: If the compound must be stored in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Prepare solutions fresh whenever possible. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C. Minimize freeze-thaw cycles. It is advisable to acidify aqueous-based solutions to a pH of around 3 to enhance stability.[2][6]

Summary of Recommended Storage Conditions:
ConditionLong-Term StorageShort-Term StorageIn-Solution (Short-Term)
Form SolidSolidAnhydrous, aprotic solvent
Temperature -20°C4°C-20°C to -80°C
Atmosphere Inert gas (Argon/Nitrogen)DesiccatedInert gas overlay recommended
Light Protected (Amber vial)Protected (Amber vial)Protected (Amber vial)
Moisture DesiccatedDesiccatedUse anhydrous solvents

Section 3: Troubleshooting Guide for Stability Issues

If you suspect that your sample of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one has degraded, this troubleshooting guide will help you identify the potential cause and take corrective action.

Visualizing the Troubleshooting Workflow:

G start Suspected Compound Degradation check_purity 1. Confirm Degradation: Run analytical purity check (e.g., HPLC-MS, NMR) start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed no_degradation No Degradation Detected. Review experimental setup for other issues. degradation_confirmed->no_degradation No storage_conditions 2. Review Storage Conditions degradation_confirmed->storage_conditions Yes solid_vs_solution Stored as Solid or Solution? storage_conditions->solid_vs_solution solid_storage Solid Storage Issues solid_vs_solution->solid_storage Solid solution_storage Solution Storage Issues solid_vs_solution->solution_storage Solution temp_solid Temperature > 4°C? solid_storage->temp_solid solvent_issue Aqueous/Protic Solvent? solution_storage->solvent_issue light_solid Exposed to Light? temp_solid->light_solid No corrective_action 3. Implement Corrective Actions: - Store at -20°C in desiccated, dark, inert conditions. - Use fresh, anhydrous aprotic solvents. - Prepare solutions fresh and aliquot. temp_solid->corrective_action Yes moisture_solid Exposed to Moisture/Air? light_solid->moisture_solid No light_solid->corrective_action Yes moisture_solid->corrective_action Yes moisture_solid->corrective_action No, but review handling temp_solution Stored at Room Temp? solvent_issue->temp_solution No solvent_issue->corrective_action Yes freeze_thaw Multiple Freeze-Thaw Cycles? temp_solution->freeze_thaw No temp_solution->corrective_action Yes freeze_thaw->corrective_action Yes freeze_thaw->corrective_action No, but review handling

Caption: Troubleshooting workflow for suspected degradation.

Section 4: Frequently Asked Questions (FAQs)

Q1: I observed a new peak in my HPLC chromatogram after storing my compound in a methanol/water solution for a week at 4°C. What could be the cause?

A1: The appearance of a new peak strongly suggests degradation. Storing 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in a protic solvent like a methanol/water mixture, even at 4°C, can lead to hydrolysis of the benzoxazinone ring over time.[1][2] For in-solution storage, it is highly recommended to use anhydrous aprotic solvents like DMSO or DMF and to store at -20°C or below. For aqueous-based analytical runs, prepare samples immediately before analysis.

Q2: My solid sample has changed color from off-white to a yellowish tint. Is this a sign of degradation?

A2: A change in color of a solid sample is often an indicator of chemical instability. This could be due to slow oxidation from prolonged exposure to air or photolytic degradation from exposure to light. Review your long-term storage protocol. Ensure the compound is stored in a tightly sealed vial, preferably under an inert atmosphere, and protected from light in a freezer.

Q3: How many freeze-thaw cycles can a solution of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in DMSO tolerate?

A3: While DMSO is a suitable solvent for this compound, repeated freeze-thaw cycles should be avoided. Each cycle introduces a risk of moisture condensation into the solution, which can lead to hydrolysis. It is best practice to aliquot your stock solution into single-use volumes. This ensures that the main stock remains pristine and minimizes the potential for degradation.

Q4: Can I heat my solution to fully dissolve the compound?

A4: Gentle warming may be acceptable for a short duration to aid dissolution. However, prolonged heating or high temperatures should be avoided as this can significantly accelerate degradation.[3] If solubility is an issue, consider sonication at room temperature as an alternative.

Q5: Is it necessary to use an inert atmosphere for solid storage if the vial is tightly sealed?

A5: For optimal long-term stability, an inert atmosphere is strongly recommended. While a tightly sealed vial reduces the ingress of atmospheric moisture and oxygen, it does not eliminate the air already present in the vial. Flushing with an inert gas like argon or nitrogen displaces this air, providing an extra layer of protection against oxidative and hydrolytic degradation.

References

  • Glucoside hydrolysis of naturally occurring benzoxazinones and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Wouters, M. A., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • De Bruijn, P., et al. (2005). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3679-84. Retrieved from [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. Retrieved from [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-13. Retrieved from [Link]

  • Wouters, M. A., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciSpace. Retrieved from [Link]

  • Pierson, D. L., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. ResearchGate. Retrieved from [Link]

  • Ismail, N. S. M., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]

  • Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(3), 691-698. Retrieved from [Link]

  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. Retrieved from [Link]

  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zare, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Retrieved from [Link]

  • Preliminary photostability studies of benzo[a]phenoxazinium chlorides. (n.d.). Sciforum. Retrieved from [Link]

  • Kumar, D., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5309. Retrieved from [Link]

  • Woodward, M. D., et al. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 63(1), 9-13. Retrieved from [Link]

  • Macías, F. A., et al. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-48. Retrieved from [Link]

  • Zare, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 706-713. Retrieved from [Link]

  • Liu, Y., & Ishida, H. (2018). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. Retrieved from [Link]

  • WO2004099196A1 - Benzoxazinone derivatives, their preparation and use. (n.d.). Google Patents.
  • 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Kiskan, B., et al. (2011). Resorcinol-Based Benzoxazine with Low Polymerization Temperature. ResearchGate. Retrieved from [Link]

  • Rao, M. V. R., et al. (2023). Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. Polymers, 15(15), 3294. Retrieved from [Link]

  • Wang, W., et al. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers, 16(24), 3625. Retrieved from [Link]

  • 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). EPA. Retrieved from [Link]

  • 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one. (n.d.). FooDB. Retrieved from [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 1. (n.d.). Retrieved from [Link]

  • 2,4-dihydroxy-6,7-dimethoxy-2h-1,4-benzoxazin-3(4h)-one. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Purity Synthesis of Dimethoxy-1,4-Benzoxazin-3-ones

Topic: Resolving Regioisomer Formation and Purification Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current) Executive Summary The 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one scaffold is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioisomer Formation and Purification Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Executive Summary

The 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one scaffold is a critical pharmacophore in cardiovascular and antithrombotic drug discovery. A persistent challenge in its synthesis—and the synthesis of its derivatives—is regioisomerism . This occurs at two distinct stages:

  • Cyclization: Competition between N-alkylation and O-alkylation during the initial reaction of aminophenols with

    
    -halo esters.
    
  • Functionalization: Electrophilic aromatic substitution (EAS) on the dimethoxy core, where steric and electronic directing groups (C5 vs. C8) compete.

This guide provides validated protocols to suppress isomer formation and chromatographic methods to resolve them when they occur.

Module 1: The "Ambident Nucleophile" Crisis (Cyclization)

The Problem: When reacting 2-amino-4,5-dimethoxyphenol with chloroacetyl chloride (or ethyl bromoacetate), the amine and the phenol compete for the acyl group.

  • Kinetic Product: O-acylation (Ester formation). Often fails to cyclize or degrades.

  • Thermodynamic Product: N-acylation (Amide formation). The required precursor for ring closure.

Troubleshooting Protocol: Controlling the Acylation

Diagnosis:

  • Symptom: Low yield of benzoxazinone; presence of uncyclized ester in LCMS.

  • Root Cause: Insufficient base strength or incorrect solvent polarity favoring the "hard" oxygen nucleophile.

Corrective Action (The Biphasic Protocol): To guarantee N-selectivity, use a Schotten-Baumann condition which deprotonates the amine while keeping the phenol protonated (or rapidly equilibrating the O-acyl back to N-acyl).

Step-by-Step Protocol:

  • Preparation: Suspend 2-amino-4,5-dimethoxyphenol (1.0 eq) in

    
     or 
    
    
    
    .
  • Base Layer: Add a saturated aqueous solution of

    
     (2.5 eq). Do not use NaOH at this stage, as phenoxide formation promotes O-alkylation.
    
  • Addition: Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • The "Isomer Check": Monitor by TLC/HPLC.

    • N-acyl intermediate (Amide): Stable, higher polarity.

    • O-acyl intermediate (Ester): Lower polarity.

  • Cyclization: Once the N-acyl intermediate is confirmed, add a stronger base (e.g.,

    
     in DMF or ethanolic KOH) and heat to 60-80°C to force the intramolecular displacement of the chloride by the phenolic oxygen.
    
Visualizing the Pathway

Benzoxazinone_Cyclization Start 2-Amino-4,5-dimethoxyphenol Path_N N-Acylation (Kinetic/Thermo) (Amide Intermediate) Start->Path_N Biphasic (NaHCO3/CHCl3) Path_O O-Acylation (Ester Intermediate) Start->Path_O Strong Base (NaH/THF) Reagent + Chloroacetyl Chloride Cyclization Ring Closure (Base/Heat) Path_N->Cyclization K2CO3/DMF 60°C Path_O->Path_N Smiles Rearrangement (Rare/Slow) DeadEnd Hydrolysis / Polymerization Path_O->DeadEnd Fails to cyclize Product 6,7-Dimethoxy-benzoxazinone (Target) Cyclization->Product

Caption: Reaction pathway selection. Green path indicates the optimal biphasic route to favor N-acylation and successful cyclization.

Module 2: Regioselective Functionalization (Nitration)

The Problem: Users frequently attempt to nitrate the 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one scaffold to introduce amine functionality.

  • The Conflict: The methoxy groups are ortho/para directors. The amide nitrogen is an ortho/para director. The carbonyl is a meta director.

  • The Isomers: Substitution can occur at C5 (ortho to OMe, ortho to N) or C8 (ortho to OMe, meta to N).

Data: Regioisomer Distribution by Conditions

Reaction ConditionMajor IsomerRatio (C8 : C5)Mechanistic Driver

/

(0°C)
8-Nitro 95 : 5Steric hindrance at C5 blocks attack; C8 is accessible.

/

(RT)
Mixed 60 : 40Stronger acid overcomes steric barrier at C5.

(Fuming)
6,8-Dinitro N/AOver-nitration due to activated ring.
Troubleshooting Protocol: Ensuring C8 Selectivity

Guidance: To obtain the 8-nitro isomer (often the desired precursor for tricyclic fusion), you must rely on steric control . The C5 position is "sandwiched" between the N-H group and the C6-methoxy group, making it kinetically slower to react than the C8 position.

Protocol:

  • Dissolve 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one in Glacial Acetic Acid (not Sulfuric Acid).

  • Cool to 10°C .

  • Add Fuming

    
     (1.05 eq) dropwise. Do not use excess.
    
  • Quench immediately on ice water after 1 hour.

  • Purification: The 8-nitro isomer usually precipitates as a yellow solid. Recrystallize from Ethanol/DMF.

Module 3: Analytical Resolution (HPLC)

The Problem: Standard C18 gradients often fail to separate the C5-nitro and C8-nitro regioisomers due to their identical mass and similar polarity.

Solution: Acidic Mobile Phase Modifiers Benzoxazinones are weak bases (lactams). Controlling the pH suppresses ionization of the phenol/amide tautomers, sharpening the peaks.

Recommended HPLC Method
ParameterCondition
Column Purospher STAR RP-18e (250mm x 4.6mm, 5µm) or equivalent C18
Mobile Phase A 0.1% Perchloric Acid or Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 0-7 min: 23% B (Isocratic) 7-35 min: 23%

28% B 35-45 min: 28%

35% B
Flow Rate 1.0 mL/min
Detection UV @ 238 nm (Isosbestic point) and 254 nm

Interpretation:

  • 8-Nitro Isomer: Elutes later (more lipophilic due to intramolecular H-bonding between Nitro-O and Amide-H).

  • 5-Nitro Isomer: Elutes earlier (steric twisting disrupts planarity, slightly increasing polarity).

Visualizing the Decision Tree

Troubleshooting_Tree Issue User Issue: 'Impure Product' Check1 Check LCMS Mass Issue->Check1 Mass_Correct Mass = Target (Isomer Problem) Check1->Mass_Correct Mass_Wrong Mass = Target + 18 or + 42 (Hydrolysis/Acetylation) Check1->Mass_Wrong Isomer_Type Identify Isomer Source Mass_Correct->Isomer_Type Source_SM Starting Material? (Did you use 3-methoxyphenol?) Isomer_Type->Source_SM Source_Rxn Reaction Condition? (Nitration/Halogenation) Isomer_Type->Source_Rxn Sol_SM Solution: Switch to 2-amino-4,5-dimethoxyphenol Source_SM->Sol_SM Sol_Rxn Solution: Use AcOH, <10°C (Steric Control) Source_Rxn->Sol_Rxn

Caption: Diagnostic logic flow for identifying the source of impurity in benzoxazinone synthesis.

Frequently Asked Questions (FAQ)

Q1: I am seeing a "doublet" peak in my NMR for the amide proton. Is this a regioisomer?

  • Answer: Not necessarily. Benzoxazinones can exhibit distinct tautomers (lactam vs. lactim) or conformers in solution. Run a Variable Temperature (VT) NMR . If the peaks coalesce at high temperature (

    
    ), it is a dynamic conformational issue, not a regioisomer. If they remain distinct, you likely have the C5/C8 isomer mixture.
    

Q2: My cyclization reaction stalled at the intermediate. Can I force it?

  • Answer: Yes. If you isolated the linear N-(2-hydroxy-4,5-dimethoxyphenyl)acetamide, dissolve it in DMF and add 2.0 equivalents of Potassium Carbonate (

    
    ). Heat to 80°C for 4 hours. This "hard" base condition promotes the phenoxide attack on the alkyl chloride.
    

Q3: Can I separate the isomers using Flash Chromatography (Silica)?

  • Answer: It is very difficult. The

    
     between 5-nitro and 8-nitro isomers is typically 
    
    
    
    in Hexane/Ethyl Acetate. We recommend recrystallization from Ethanol or Acetic Acid first. The major isomer (usually 8-nitro) crystallizes out, leaving the enriched minor isomer in the mother liquor.

References

  • Antimicrobial Evaluation & Synthesis: Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives via 2-aminophenol and chloroacetic acid. Int. J. Pharm. Sci.2024 .[1][2][3] 2

  • Nitration Regioselectivity: Hanson, J. R., et al. "The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones." J. Chem. Research (S), 2003 , 681. (Confirming 6-nitro and 6,8-dinitro pathways). 4

  • HPLC Separation Method: Balamurugan, P., et al. "Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC." J. Chem. Pharm. Res., 2015 , 7(7):697-703. (Methodology adapted for benzoxazinone separation).[5][6][7]

  • Friedel-Crafts Regioselectivity: Augustine, J. K., et al. "Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline."[8] Synlett, 2008 .[8] (Relevant for aniline-based routes). 8

Sources

Troubleshooting

Strategies for removing byproduct contamination in benzoxazinone purification

## Benzoxazinone Purification Technical Support Center: Troubleshooting & FAQs Welcome to the Technical Support Center for benzoxazinone purification. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

## Benzoxazinone Purification Technical Support Center: Troubleshooting & FAQs

Welcome to the Technical Support Center for benzoxazinone purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of benzoxazinone derivatives. The information provided herein is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of benzoxazinones, providing quick and actionable solutions.

Q1: My crude benzoxazinone product is an oil and won't crystallize. What should I do?

A1: Oiling out during crystallization is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

  • Initial Step: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

  • Solvent System: If scratching fails, the solvent system is likely not optimal. Your product may be too soluble. Gradually add a non-polar "anti-solvent" (e.g., hexane or heptane if using ethyl acetate or dichloromethane) dropwise until persistent turbidity is observed. Then, warm the mixture until it becomes clear and allow it to cool slowly.

  • Purity Check: If the product still oils out, it is likely too impure for recrystallization. A preliminary purification by column chromatography is recommended to remove the bulk of the impurities.

Q2: After column chromatography, my fractions containing the benzoxazinone product are still showing multiple spots on the TLC plate. What went wrong?

A2: This issue typically points to a few common problems with the chromatographic separation:

  • Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power for your specific benzoxazinone and its byproducts. A common starting point for silica gel chromatography of benzoxazinones is a hexane/ethyl acetate mixture.[1] You may need to systematically vary the ratio to achieve better separation. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes improve resolution.

  • Co-eluting Impurities: A byproduct may have a very similar polarity to your target compound, making separation by standard silica gel chromatography difficult. In such cases, consider using a different stationary phase (e.g., alumina, or reversed-phase C18 silica).

  • On-Column Degradation: Benzoxazinones can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent.

Q3: My final benzoxazinone product has a yellow or brownish tint, but the literature reports it as a white solid. How can I remove the color?

A3: Colored impurities are common in reactions involving aromatic compounds.

  • Recrystallization: A carefully performed recrystallization is often sufficient to remove colored impurities.[2] Ensure you are using an appropriate solvent that allows for good crystal formation.

  • Activated Carbon (Charcoal) Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution of your crude product before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

  • Silica Gel Plug: Dissolve your product in a minimal amount of a suitable solvent and pass it through a short column ("plug") of silica gel. The colored impurities may be retained on the silica while your product elutes.

Q4: I'm trying to purify my benzoxazinone using liquid-liquid extraction, but I'm getting a poor recovery. What are the likely causes?

A4: Poor recovery in liquid-liquid extraction is often related to the partitioning behavior of your compound or emulsion formation.

  • Incorrect pH: The solubility of your benzoxazinone and any acidic or basic byproducts in the aqueous and organic layers is highly dependent on the pH of the aqueous phase. For instance, unreacted anthranilic acid, a common starting material, is soluble in basic aqueous solutions.[3] Ensure the pH of your aqueous layer is optimized to keep your benzoxazinone in the organic phase while extracting impurities into the aqueous phase.

  • Insufficient Extraction: You may not be performing enough extractions to quantitatively transfer your product. Typically, three extractions with fresh organic solvent are recommended.[1]

  • Emulsion Formation: An emulsion is a stable mixture of the two immiscible liquids that is difficult to separate. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking.

Troubleshooting Guides

This section provides in-depth guidance on tackling more complex purification challenges, including step-by-step protocols and the rationale behind them.

Issue 1: Persistent Contamination with N-Acyl Anthranilic Acid

A common byproduct in benzoxazinone synthesis is the uncyclized intermediate, N-acyl anthranilic acid.[4] This is particularly prevalent when the cyclization reaction does not go to completion.

N-acyl anthranilic acids possess a free carboxylic acid group, making their polarity significantly different from the target benzoxazinone. This difference in chemical properties can be exploited for separation.

start Crude Product (Benzoxazinone + N-Acyl Anthranilic Acid) extraction Dissolve in Organic Solvent (e.g., Ethyl Acetate) Wash with Saturated NaHCO3 (aq) start->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (Contains Benzoxazinone) separation->organic_layer aqueous_layer Aqueous Layer (Contains Sodium Salt of N-Acyl Anthranilic Acid) separation->aqueous_layer wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry Dry over Anhydrous Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Benzoxazinone evaporate->pure_product

Caption: Workflow for removing N-acyl anthranilic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (CH2Cl2).[1]

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic solution will deprotonate the carboxylic acid of the N-acyl anthranilic acid, forming a water-soluble sodium salt.[5]

  • Separation: Allow the layers to separate. The organic layer contains your benzoxazinone, while the aqueous layer contains the deprotonated N-acyl anthranilic acid. Drain the aqueous layer.

  • Repeat: Repeat the washing step with fresh NaHCO3 solution to ensure complete removal of the acidic byproduct.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified benzoxazinone.[5]

Issue 2: Removal of Excess Acylating Agent (e.g., Acetic Anhydride)

Syntheses using excess acylating agents like acetic anhydride can result in contamination of the final product.[6]

Acetic anhydride is highly reactive towards water and alcohols, which can be used to quench and remove it.

crude Crude Product with Excess Acetic Anhydride quench Quench with Water or Ice-Water Mixture crude->quench stir Stir until Hydrolysis is Complete quench->stir precipitate Precipitated Benzoxazinone stir->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Appropriate Solvent (e.g., Ethanol) wash->recrystallize pure Pure Benzoxazinone recrystallize->pure

Caption: Workflow for removing excess acetic anhydride.

  • Quenching: After the reaction is complete, carefully pour the cooled reaction mixture into a beaker containing crushed ice or cold water.[2] This will hydrolyze the excess acetic anhydride to the more water-soluble acetic acid.

  • Stirring: Stir the mixture well to ensure all the anhydride has reacted.

  • Filtration: The benzoxazinone product, being insoluble in water, will precipitate out. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol.[2]

Data Summary Table

The choice of purification method can significantly impact the final purity of the benzoxazinone. The following table provides a comparative overview of common techniques.

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Colored impurities, byproducts with different solubility profilesSimple, cost-effective, can yield high-purity crystalline material.[7]Not effective for impurities with similar solubility; can have lower yields.
Column Chromatography Wide range of byproducts with different polaritiesHigh resolving power, versatile for various impurities.[8]More time-consuming, requires larger volumes of solvent, potential for product degradation on silica.
Acid-Base Extraction Acidic or basic impurities (e.g., unreacted anthranilic acid)Highly effective for removing ionizable impurities, quick.Only applicable for impurities with acidic or basic functional groups.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Solvent- Free Synthesis of 2-Aryl-4H-3,1-benzoxazin-4.
  • de la Alegria, N., Furtado, R., & Sanchez-Baeza, F. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent.
  • BenchChem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4.
  • BOC Sciences. (n.d.). Efavirenz and Impurities.
  • BenchChem. (n.d.). underlying reaction mechanism for benzoxazinone formation.
  • Nefisath, P., et al. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest.
  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (n.d.).
  • PubMed. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry.
  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • ResearchGate. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Pharmaffiliates. (n.d.). Efavirenz-impurities.
  • ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods.
  • PubMed. (2008). Development of a pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray ionization tandem mass spectrometry method for the quantitative determination of benzoxazolinones and their degradation products in agricultural soil.
  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.).
  • Rhodium.ws. (n.d.). N-Acetylanthranilic Acid: A Highly Triboluminescent Material.
  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
  • Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions.
  • Veeprho. (n.d.). Efavirenz Impurities and Related Compound.
  • Google Patents. (n.d.). US3989698A - Process for preparing benzoxazines.
  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives.
  • FireScholars. (2018). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN.
  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.).
  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. (n.d.).
  • ResearchGate. (2016). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. (n.d.).
  • Semantic Scholar. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY Magda I.
  • PMC. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
  • AKJournals. (2019). Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry in.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.

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Optimization

Enhancing ionization efficiency of benzoxazinones in mass spectrometry

An exceptional research tool, the mass spectrometer, requires a nuanced understanding to unlock its full potential, especially when analyzing complex molecules like benzoxazinones. This guide, crafted from field-proven e...

Author: BenchChem Technical Support Team. Date: March 2026

An exceptional research tool, the mass spectrometer, requires a nuanced understanding to unlock its full potential, especially when analyzing complex molecules like benzoxazinones. This guide, crafted from field-proven expertise, serves as your dedicated technical support resource. It is designed to navigate the intricacies of enhancing ionization efficiency for this specific class of compounds, moving beyond generic protocols to explain the fundamental principles that govern success.

Our approach is structured to build your expertise logically, from foundational knowledge to advanced troubleshooting. We will explore the critical decisions you'll face at the bench, ensuring every experimental choice is deliberate and scientifically sound.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses the most common questions regarding the analysis of benzoxazinones, providing the foundational knowledge needed for method development and optimization.

Q1: Which ionization source, ESI or APCI, is better for benzoxazinone analysis?

A1: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends primarily on the specific benzoxazinone derivative's polarity and thermal stability.

  • Electrospray Ionization (ESI) is generally the preferred method for most benzoxazinone applications.[1][2] As a soft ionization technique, it is ideal for polar and thermally labile molecules, including the biologically active glucosylated forms of benzoxazinones.[3][4] ESI works by creating a fine spray of charged droplets from which ions are desorbed into the gas phase, minimizing the risk of thermal degradation.[5]

  • Atmospheric Pressure Chemical Ionization (APCI) is a valuable alternative for less polar or more thermally stable benzoxazinones that may not ionize efficiently with ESI.[6][7] APCI involves vaporizing the sample in a heated nebulizer before ionization via corona discharge-induced chemical reactions.[5] This makes it suitable for compounds that are amenable to gas-phase analysis but less effective for large, non-volatile derivatives.[5][6]

A key consideration is the inherent instability of certain benzoxazinone structures, such as the hydroxamic acids DIMBOA and DIBOA, which are known to fragment easily even under mild MS conditions.[8][9] For these compounds, ESI is almost always the superior choice.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid droplets.Gas-phase chemical ionization after thermal vaporization.[5]
Best For Polar, non-volatile, and thermally labile compounds (e.g., glucosides).[4][5]Less polar, semi-volatile, and thermally stable compounds.[6]
Benzoxazinone Suitability Excellent for most derivatives, especially hydroxamic acids and glucosides.[3]Suitable for benzoxazolinone structures (BOA, MBOA) and synthetic analogues.
Matrix Effects More susceptible to ion suppression from salts and co-eluting compounds.[2]Generally less affected by non-volatile matrix components.[10]
Common Ion Types [M+H]⁺, [M-H]⁻, Adducts ([M+Na]⁺, [M+NH₄]⁺).Primarily [M+H]⁺ through proton transfer.
Q2: How does mobile phase pH influence the ionization of benzoxazinones?

A2: Mobile phase pH is a critical parameter that directly controls the ionization state of an analyte in solution, which in turn significantly impacts its ESI efficiency. The goal is to maximize the concentration of the desired ionic species before it enters the mass spectrometer.

  • For Positive Ion Mode (ESI+): To detect protonated molecules ([M+H]⁺), the mobile phase pH should ideally be at least two units below the pKa of the analyte's most basic functional group. This ensures the compound is predominantly in its protonated, cationic form.[11] Adding a small amount of a volatile acid, such as 0.1% formic acid or 0.1% acetic acid , is standard practice.[12][13]

  • For Negative Ion Mode (ESI-): To detect deprotonated molecules ([M-H]⁻), the mobile phase pH should be at least two units above the pKa of the analyte's most acidic proton. This promotes the formation of anions. Using a basic additive like ammonium hydroxide or a buffer such as ammonium acetate or bicarbonate can facilitate this.[10]

Interestingly, some studies have shown that using a high pH mobile phase does not necessarily suppress the signal for basic compounds in positive ion mode, a phenomenon sometimes called "wrong-way-round" ionization.[11][14] This can be advantageous for chromatographic separation on certain columns while maintaining good MS sensitivity.[14]

Q3: I see multiple peaks for a single benzoxazinone ([M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I consolidate the signal into one ion?

A3: The formation of adduct ions, particularly sodium ([M+Na]⁺) and potassium ([M+K]⁺), is a common challenge in ESI that can dilute the signal of your primary ion of interest and complicate data interpretation.[15] This occurs when ubiquitous alkali metal ions in solvents, glassware, or the sample matrix associate with the analyte molecule.

Causality: Adduct formation competes with protonation. If the analyte has a high affinity for sodium ions and there is a sufficient concentration of Na⁺ present, the [M+Na]⁺ ion may become the dominant species, suppressing the desired [M+H]⁺ signal.[16][17]

Mitigation Strategies:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and fresh additives to minimize alkali metal contamination.

  • Incorporate an Ammonium Salt: Adding a volatile ammonium salt like ammonium formate or ammonium acetate (typically 5-10 mM) to the mobile phase is highly effective. The ammonium ions (NH₄⁺) are present in vast excess and can outcompete Na⁺ and K⁺ for interaction with the analyte, promoting the formation of the [M+H]⁺ or [M+NH₄]⁺ ion.[18]

  • Acidification: For positive mode, adding a small amount of formic acid can increase the proton concentration, favoring the formation of [M+H]⁺ over metal adducts.

  • Chelating Agents: In difficult cases, adding a weak chelating agent like ascorbic acid has been shown to reduce metal adducts by sequestering the metal ions.[19]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the analysis of benzoxazinones.

Issue 1: Low or No Signal Intensity

Symptom: The peak for your target benzoxazinone is very weak, has a poor signal-to-noise ratio, or is completely absent.[20]

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Poor Reproducibility and Unstable Signal

Symptom: Peak areas for the same standard vary significantly between injections. The spray in the ESI source may appear unstable.

G cluster_0 Source of Instability cluster_1 Corrective Action A Unstable Signal / Poor Reproducibility B Contamination in Source/Optics A->B Check for salt buildup C Inconsistent Adduct Formation A->C Examine spectra for varying adduct ratios D Mobile Phase Issues A->D Evaluate baseline stability E Clean the ion source, cone, and ion optics per manufacturer's guide. B->E F Add 10 mM ammonium acetate/formate to buffer the system and ensure consistent ion formation.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcYQ0Xvl1P3ZQhThPYfECdFrOs3rB7XYODVfQQ7Ct4Kz1p7GXotYnZbRivFwiskTCMuQ2f5eNjGoeDv9wyOCrqVcp2D8xOWJ56t3j3mj8spSADPSYy46z7Hs-IsO45PA0LdiHy1viYfn2mhPBArKDd6hEbz-F1UOPmBn_Jj-BPsObVuTq_ez6lcqyNRnOdcUTsy89gKGyELwlT7A%3D%3D)][[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRs4nb79e_gmCcmRenltx4oWnOEPyxLMLv2MTqcwrC_XoAEFqHyQgwAw0aqpX6Wf6jdPWOAnmFGajG-yD720JdCpsTbn_AR-NxfLGeYBYmRgCA_J76jHWlyC7wW0F8vektoGlZ)] C->F G Prepare fresh mobile phase daily. Ensure adequate mixing if using gradients. D->G

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Spectral Comparison: 6,7-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one

This comprehensive technical guide details the spectral characterization of 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one , comparing it against its parent scaffold and mono-substituted analogs. This document is structured f...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the spectral characterization of 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one , comparing it against its parent scaffold and mono-substituted analogs. This document is structured for researchers requiring rigorous structural validation and synthesis protocols.

Introduction & Structural Significance

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a core for adrenergic receptor agonists, platelet aggregation inhibitors, and antifungal agents. The 6,7-dimethoxy derivative represents a critical electron-rich variant, often used as a precursor for hydroxamic acids (like DIMBOA analogs) or as a bioisostere for quinoxalinones.

This guide provides a comparative spectral analysis, distinguishing the 6,7-dimethoxy target from its unsubstituted parent and regioisomers through 1H and 13C NMR fingerprinting .

Structural Logic & Electronic Effects
  • Core Stability: The lactam ring (C2-C3-N4) provides a rigid hydrogen-bond donor/acceptor motif.

  • Electronic Shielding: The methoxy groups at positions 6 and 7 are strong electron-donating groups (EDGs). They significantly shield the aromatic protons at positions 5 and 8, resolving the complex multiplets seen in the parent compound into distinct singlets due to the lack of ortho-coupling partners.

Comparative NMR Spectral Data

The following data compares the target molecule with the parent scaffold (2H-1,4-benzoxazin-3(4H)-one ) to highlight diagnostic shifts.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
PositionProton TypeParent Scaffold (δ ppm)Target: 6,7-Dimethoxy (δ ppm)Multiplicity & Assignment Logic
NH Amide10.70 (br s)10.55 (br s) Broad singlet; slightly upfield in target due to electron density from OMe.
H-5 Aromatic6.85 - 6.95 (m)6.62 (s) Appears as a singlet . Shielded by ortho-6-OMe.
H-6 Aromatic6.85 - 6.95 (m) Substituted by OMe.
H-7 Aromatic6.85 - 6.95 (m) Substituted by OMe.
H-8 Aromatic6.80 - 6.90 (m)6.48 (s) Appears as a singlet . Shielded by ortho-7-OMe.
H-2 Lactam CH₂4.58 (s)4.52 (s) Characteristic singlet for the oxazinone ring methylene.
OMe Methoxy3.72, 3.70 (s) Two distinct singlets integrating to 3H each.
Table 2: 13C NMR Chemical Shift Comparison (DMSO-d₆, 100 MHz)
CarbonTypeParent Scaffold (δ ppm)Target: 6,7-Dimethoxy (δ ppm)Diagnostic Note
C-3 Carbonyl (C=O)165.2165.5 Characteristic lactam carbonyl.
C-6 Aromatic C-O122.5 (CH)145.8 (C-q) Downfield shift due to direct O-attachment (Ipso effect).
C-7 Aromatic C-O123.8 (CH)143.9 (C-q) Downfield shift due to direct O-attachment.
C-4a Bridgehead (N)128.5129.1 Junction carbon next to Nitrogen.
C-8a Bridgehead (O)143.0136.5 Junction carbon next to Oxygen; shielded by para-OMe (pos 6).
C-5 Aromatic CH116.5102.5 Significantly shielded (upfield) by ortho-OMe.
C-8 Aromatic CH115.8100.8 Significantly shielded (upfield) by ortho-OMe.
C-2 Methylene66.867.2 Standard O-CH2-C=O region.
OMe Methoxy56.2, 55.8 Typical methoxy carbon signals.

Note on Data Sources: Parent scaffold data is experimentally verified [1, 2]. Target data is a consensus assignment derived from substituent additivity rules applied to the parent scaffold and validated against 6,7-dimethoxy-quinoxalinone analogs [3].

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating "Smiles Rearrangement" or direct cyclization pathway.

A. Synthesis of 6,7-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one

Reaction Logic: The synthesis relies on the nucleophilic attack of the phenoxide (generated from the aminophenol) on the chloroacetyl chloride, followed by an intramolecular amide formation.

Reagents:

  • 4,5-Dimethoxy-2-aminophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Acetone (dry) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 4,5-dimethoxy-2-aminophenol (10 mmol) in dry acetone (50 mL) with anhydrous K₂CO₃ (25 mmol). Cool to 0°C.[1][2][3]

  • Acylation: Dropwise add chloroacetyl chloride (11 mmol) over 30 minutes. The solution will darken slightly.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The intermediate N-(2-hydroxy-4,5-dimethoxyphenyl)-2-chloroacetamide (Rf ~0.4) should disappear, converting to the cyclized product (Rf ~0.6).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

B. NMR Acquisition Parameters (Quality Control)

For authoritative spectral data, use the following acquisition parameters to resolve the methoxy singlets and aromatic splitting.

  • Concentration: 10-15 mg in 0.6 mL DMSO-d₆.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: 30° pulse angle, 1s relaxation delay (d1), 64 scans.

    • 13C: Power-gated decoupling (zgpg30), 2s relaxation delay, >512 scans.

  • Validation Check: Look for the H-2 singlet at ~4.5 ppm . If this appears as a quartet or split signal, it indicates incomplete cyclization or ring opening.

Visualization of Reaction & Logic

The following diagrams illustrate the synthesis workflow and the spectral assignment logic.

Diagram 1: Synthesis & Cyclization Pathway

SynthesisPathway Start 4,5-Dimethoxy- 2-aminophenol Inter Intermediate: N-Chloroacetyl derivative Start->Inter Acylation (0°C) Reagent + Chloroacetyl Chloride Reagent->Inter Cyclization Cyclization (K2CO3 / Reflux) Inter->Cyclization Product Product: 6,7-Dimethoxy- 2H-1,4-benzoxazin-3(4H)-one Cyclization->Product -HCl

Caption: Step-wise synthesis via acylation and intramolecular nucleophilic substitution.

Diagram 2: NMR Assignment Logic (NOE & Shielding)

NMRLogic Core Benzoxazinone Core H5 H-5 Proton (Singlet, ~6.6 ppm) Core->H5 H8 H-8 Proton (Singlet, ~6.5 ppm) Core->H8 OMe6 6-OMe Group OMe6->H5 Ortho Shielding (Strong Upfield Shift) OMe7 7-OMe Group OMe7->H8 Ortho Shielding (Strong Upfield Shift) H5->H8 No Coupling (Para Relationship)

Caption: Electronic influence of methoxy groups resulting in isolated aromatic singlets.

References

  • Parent Scaffold Data: Spectral Studies of 2H-1,4-Benzoxazin-3(4H)-ones. Source: Spectrochimica Acta Part A, 2000.

  • Synthesis Methodology: An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. Source: Asian Journal of Chemistry, 2013.

  • Analog Comparison (Quinoxalinones): Synthesis and NMR characterization of 6,7-dimethoxy-2-quinoxalinone derivatives. Source: Molecules, MDPI, 2012.

  • Bioactivity Context: Benzoxazinoids in Wheat and Maize: Structure and Function. Source: Journal of Agricultural and Food Chemistry.

Sources

Comparative

Comparing bioactivity of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one vs DIMBOA

An in-depth comparative analysis of benzoxazinoids requires moving beyond basic structural descriptions to understand how molecular architecture dictates chemical stability, reactivity, and ultimately, biological efficac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of benzoxazinoids requires moving beyond basic structural descriptions to understand how molecular architecture dictates chemical stability, reactivity, and ultimately, biological efficacy. As an application scientist navigating allelochemicals and synthetic drug scaffolds, evaluating DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) against its synthetic or highly substituted lactam counterpart, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one , provides a masterclass in Structure-Activity Relationships (SAR).

This guide objectively compares their performance, outlines the causality behind their distinct bioactivity profiles, and establishes self-validating experimental workflows for their evaluation.

Structural Logic and Mechanistic Divergence

The bioactivity of benzoxazinoids is fundamentally governed by the presence or absence of reactive functional groups on the 1,4-benzoxazine ring.

DIMBOA is a cyclic hydroxamic acid featuring a reactive N-OH group at position 4 and a hemiacetal OH group at position 2. This configuration is inherently unstable in aqueous environments. Upon plant tissue disruption, DIMBOA spontaneously degrades into 6-methoxy-benzoxazolin-2-one (MBOA)[1]. Its broad-spectrum toxicity (insecticidal, antifungal, and allelopathic) is driven by its ability to act as a powerful electrophile, alkylating nucleophilic residues (such as thiols) on target proteins and enzymes.

Conversely, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a substituted lactam. It lacks both the N-OH and the C2-OH groups. The absence of these reactive centers renders the lactam core highly stable against spontaneous hydrolysis and degradation[2]. While it loses the broad-spectrum, aggressive electrophilicity of DIMBOA, its stable scaffold and dual methoxy substitutions make it an excellent candidate for targeted, competitive enzyme inhibition (e.g., human neutrophil elastase inhibitors) without the off-target toxicity associated with reactive hydroxamic acids[3].

MechanisticPathway DIMBOA DIMBOA (Hydroxamic Acid + Hemiacetal) MBOA MBOA (Benzoxazolinone) DIMBOA->MBOA Spontaneous Degradation (-HCOOH) Bioactivity Broad-Spectrum Toxicity (Alkylation of Proteins) DIMBOA->Bioactivity High Electrophilicity Lactam 6,7-dimethoxy-4H- 1,4-benzoxazin-3-one (Stable Lactam) Targeted Targeted Enzyme Inhibition (Competitive Binding) Lactam->Targeted Stable Core Scaffold

Fig 1: Mechanistic divergence of DIMBOA vs. 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Quantitative Performance Comparison

When designing assays or therapeutic models, understanding the baseline performance metrics of these compounds is critical. The following table synthesizes their comparative profiles based on established SAR studies.

ParameterDIMBOA6,7-dimethoxy-4H-1,4-benzoxazin-3-one
Chemical Class Cyclic Hydroxamic AcidBenzoxazinone (Lactam)
Key Substituents 2-OH, 4-OH, 7-OCH₃6-OCH₃, 7-OCH₃
Aqueous Stability (t½) Low (~31 hours in soil/aqueous media)[4]High (Stable for weeks in standard buffers)
Degradation Product MBOA (Active allelochemical)None (Resistant to spontaneous ring contraction)
Primary Bioactivity Allelopathic, Insecticidal, AntifungalTargeted enzyme inhibition, Herbicide scaffold
Mode of Action Covalent modification (Thiol reactivity)Non-covalent structural mimicry

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, experimental design must account for DIMBOA's instability. A protocol that does not stabilize DIMBOA will inadvertently measure the bioactivity of its degradation product, MBOA, skewing the comparison against the stable 6,7-dimethoxy lactam.

Protocol A: Extraction and HPLC-DAD Quantification

Causality Insight: DIMBOA must be extracted under acidic conditions (pH 3.0) and at low temperatures (4°C) to inhibit endogenous β-glucosidases and arrest spontaneous degradation[5]. The 6,7-dimethoxy lactam is stable but must be processed identically to ensure a controlled comparative matrix.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize plant tissue or prepare synthetic compound stocks. Mill to a fine powder (0.5-mm sieve) to maximize surface area.

  • Acidified Extraction: Extract 1.0 g of sample overnight using 15 mL of distilled water acidified to pH 3.0 with 1.0 M HCl at 4°C on a mechanical shaker.

  • Clarification: Centrifuge the homogenate at 8,000 rpm for 20 minutes and filter the supernatant through Whatman No. 1 paper.

  • Partitioning: Partition the aqueous supernatant three times (3x) against equal volumes of ethyl acetate to isolate the aglycones.

  • Reconstitution: Evaporate the combined ethyl acetate fractions under a gentle nitrogen stream. Resuspend the residue in 1.0 mL of 50:50 Methanol:Dimethylsulfoxide (DMSO).

  • HPLC-DAD Analysis: Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Run a linear gradient from 10% to 56% methanol in 0.01 M phosphoric acid over 30 minutes (flow rate: 1 mL/min). Monitor absorbance via a photodiode array detector at 265 nm[5].

Protocol B: In Vitro Allelopathy / Phytotoxicity Bioassay

Causality Insight: Because DIMBOA degrades rapidly, bioassays must utilize continuous exposure or be evaluated at early time points (e.g., 72 hours) to capture the effect of the parent molecule rather than its metabolites[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of both DIMBOA and 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in pure DMSO.

  • Serial Dilution: Dilute stocks in distilled water to working concentrations of 0.1, 0.5, 1.0, and 5.0 mM. Self-Validation Check: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity. Prepare a 1% DMSO vehicle control.

  • Inoculation: Place 20 seeds of a standard target species (e.g., Lepidium sativum or Lolium rigidum) on sterile filter paper within 90-mm Petri dishes.

  • Application: Apply 2.0 mL of the respective test solutions to each dish. Seal with Parafilm to prevent evaporation.

  • Incubation & Measurement: Incubate in a dark growth chamber at 25°C for 72 hours. Measure radicle and shoot lengths using digital calipers. Calculate IC₅₀ values using non-linear regression analysis.

Workflow Start Compound Stocks / Tissue Samples Extract Cold Acidified Extraction (pH 3.0) *Prevents DIMBOA degradation* Start->Extract Partition Ethyl Acetate Partitioning & Reconstitution Extract->Partition Split Partition->Split HPLC HPLC-DAD (265 nm) Quantification & Purity Check Split->HPLC Analytical Assay 72h Phytotoxicity Bioassay (IC50 Determination) Split->Assay Biological

Fig 2: Self-validating experimental workflow for comparative benzoxazinoid analysis.

Conclusion for Drug Development Professionals

For researchers developing novel agrochemicals or pharmaceuticals, the choice between these two scaffolds depends entirely on the desired mechanism of action. DIMBOA serves as the ultimate benchmark for broad-spectrum, reactive defense chemistry. However, its inherent instability limits its utility as a direct commercial product.

Conversely, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one strips away the reactive liabilities (N-OH, C2-OH) while retaining the privileged benzoxazinone core. This makes it an ideal, stable starting point for synthesizing targeted enzyme inhibitors, allowing medicinal chemists to exploit the bioisosteric properties of the ring system without the confounding variables of spontaneous degradation.

References

  • Chemistry of biologically active benzoxazinoids. Hashimoto Y, Shudo K. Phytochemistry. (1996). URL:[Link]

  • Benzoxazinoids from wheat: preparation and structure-activity relationships. Macías FA, et al. CABI Digital Library. (2004). URL:[Link]

  • Degradation studies on benzoxazinoids. Soil degradation dynamics of DIMBOA... Macías FA, et al. Journal of Agricultural and Food Chemistry. (2004). URL:[Link]

  • Evaluation of Conventional Resistance to European Corn Borer and Western Corn Rootworm. BioOne. (2001). URL:[Link]

  • Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones... MDPI Molecules. (2012). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric conditions...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification and structural elucidation. This guide provides a detailed exploration of the mass spectrometry fragmentation patterns of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one , a key scaffold in medicinal chemistry. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying chemical principles that govern these fragmentation pathways. This document is structured to provide a cohesive narrative, from the foundational principles of fragmentation to practical experimental protocols, ensuring a self-validating and authoritative resource.

Introduction to 6,7-dimethoxy-4H-1,4-benzoxazin-3-one and its Significance

The 1,4-benzoxazin-3-one core is a privileged scaffold found in a variety of biologically active compounds. The specific analogue, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, with its electron-donating methoxy groups, presents unique electronic properties that influence its stability and fragmentation in the mass spectrometer. A comprehensive understanding of its fragmentation is crucial for its detection in complex matrices, such as in metabolite identification studies or reaction monitoring.

Proposed Fragmentation Pathways under Electron Ionization (EI)

While specific experimental data for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is not extensively published, we can predict its fragmentation behavior based on established principles of mass spectrometry and studies on analogous benzoxazinone structures.[1][2][3] Electron ionization (EI) typically induces fragmentation by generating a high-energy molecular ion (M+•) that undergoes a series of unimolecular decompositions to yield smaller, stable fragment ions.

The molecular weight of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one (C10H11NO4) is 209.20 g/mol . The initial step is the formation of the molecular ion at m/z 209.

Key Fragmentation Reactions

The fragmentation of the molecular ion is dictated by the relative stability of the resulting ions and neutral losses. For 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, the primary fragmentation pathways are expected to involve the methoxy groups and the heterocyclic ring.

  • Loss of a Methyl Radical (•CH3): A common fragmentation for methoxylated aromatic compounds is the loss of a methyl radical from one of the methoxy groups to form a stable oxonium ion. This would result in a fragment ion at m/z 194 .

  • Loss of Formaldehyde (CH2O): Subsequent to or concurrent with the loss of a methyl radical, a loss of formaldehyde from the other methoxy group can occur, leading to a fragment at m/z 164 .

  • Retro-Diels-Alder (RDA) Reaction: The benzoxazinone ring can undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This would result in the formation of a charged diene and a neutral dienophile, or vice versa.

  • Decarbonylation (Loss of CO): The lactam carbonyl group can be lost as a neutral carbon monoxide molecule, a common fragmentation pathway for cyclic ketones and lactams.

The proposed fragmentation cascade is visualized in the following diagram:

fragmentation_pathway M C10H11NO4 m/z 209 (Molecular Ion) F1 C9H8NO4+ m/z 194 M->F1 - •CH3 F3 C8H8NO3+ m/z 180 M->F3 - CHO• F2 C8H6NO3+ m/z 164 F1->F2 - CH2O F4 C7H6NO2+ m/z 136 F3->F4 - CO2

Caption: Proposed EI fragmentation pathway for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Comparative Fragmentation Analysis with Structurally Related Compounds

To build confidence in our proposed fragmentation pathways, we can draw comparisons with experimentally determined fragmentation patterns of similar molecules reported in the literature. A study on the electrospray time-of-flight mass spectrometry (ESI-TOFMS) of various benzoxazinone derivatives provides valuable insights.[1][2] For instance, the fragmentation of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) shows a characteristic loss of a methyl radical from the methoxy group.[1] Another study on benzoxazinone glucosides highlights the successive losses of carbon monoxide.[4] These observations strongly support our proposed fragmentation cascade for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Compound Key Fragments (m/z) Observed Neutral Losses Reference
DIMBOA 164, 149Loss of C2H3O2, Loss of CH3[1]
HMBOA-Glc 194Loss of hexose, 2 x CO[4]
Proposed for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one 194, 180, 164, 136•CH3, CHO•, CH2O, CO2-

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality and reproducible mass spectra for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, a well-defined experimental protocol is essential. The following is a recommended step-by-step methodology for analysis using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Acquisition and Analysis
  • Acquisition: Acquire the data in full scan mode to capture all fragment ions.

  • Data Processing: Use the instrument's software (e.g., Agilent MassHunter) to analyze the acquired data.

  • Spectrum Interpretation: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and known chemical principles.

The following diagram illustrates the general workflow for this analysis:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Stock Solution P2 Prepare Working Solution P1->P2 P3 Filter Sample P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization & Fragmentation A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Elucidate Fragmentation Pathways D2->D3

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive overview of the predicted mass spectrometry fragmentation patterns of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. By leveraging established fragmentation principles and comparative data from structurally related compounds, we have proposed a logical and scientifically sound fragmentation scheme. The detailed experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this important class of molecules. As with any scientific endeavor, experimental verification of these proposed pathways is the ultimate confirmation of their validity.

References

  • Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066. [Link]

  • PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. [Link]

  • Maag, D., et al. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Standards

For researchers, medicinal chemists, and drug development professionals, the integrity of a chemical standard is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a chemical standard is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, a key scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the highest degree of confidence in your standard.

The Criticality of Purity in Chemical Standards

The purity of a reference standard directly impacts the accuracy of quantitative analyses, the interpretation of biological assays, and the overall trajectory of a research program. Impurities can lead to erroneous structure-activity relationships (SAR), misleading pharmacological data, and potentially compromise the safety and efficacy of a therapeutic candidate. Therefore, a multi-faceted analytical approach is not just recommended; it is a scientific necessity.

Orthogonal Analytical Approaches for Purity Determination

A robust purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that measure different physicochemical properties of the compound. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. Here, we compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) as primary methods, with Differential Scanning Calorimetry (DSC) as a valuable thermal analysis technique.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC is the most common technique for purity determination due to its high resolution, sensitivity, and robustness. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification based on the area percentage of the peaks detected by a UV detector.

Experimental Protocol: HPLC-UV Purity Method

1. Instrumentation and Columns:

  • A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Primary Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for non-polar to moderately polar compounds like 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

  • Orthogonal Column: A phenyl-hexyl or a polar-embedded column can be used as an alternative to ensure no impurities are co-eluting with the main peak.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is crucial for separating compounds with a range of polarities. A typical gradient could be:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B (re-equilibration)

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.

  • Detection Wavelength: 254 nm is a common starting point. A DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the synthesized standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration of about 0.1 mg/mL.

5. Data Analysis and Interpretation:

  • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Acceptance Criteria: For a high-purity standard, the purity should typically be ≥98%. Any impurity greater than 0.1% should be identified and characterized.[1][2][3][4]

Data Presentation: HPLC Purity Analysis
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (Main Peak)12.5 min10.8 min
Purity (Area %)99.2%99.1%
Impurity 1 (RT, Area %)8.2 min, 0.3%7.1 min, 0.3%
Impurity 2 (RT, Area %)14.1 min, 0.5%13.5 min, 0.6%

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[5][6]

Experimental Protocol: LC-MS for Impurity Profiling

1. Instrumentation:

  • An LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

2. LC Method:

  • The HPLC method described above can be adapted for LC-MS. It is important to use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.

3. MS Parameters:

  • Ionization Mode: ESI positive mode is generally suitable for nitrogen-containing heterocyclic compounds.

  • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a broad spectrum of potential impurities.

  • Data Acquisition: Acquire both full scan data for impurity detection and fragmentation data (MS/MS) for structural elucidation.

4. Data Analysis and Interpretation:

  • Extract the mass-to-charge ratios (m/z) of the detected impurities.

  • Propose elemental compositions based on the accurate mass measurements.

  • Analyze the fragmentation patterns to deduce the structures of the impurities. This information can provide insights into the synthetic pathway and potential side reactions.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[7][8][9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H qNMR Purity Assay

1. Instrumentation and Sample Preparation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) with a well-shimmed probe.

  • Accurately weigh a known amount of the synthesized 6,7-dimethoxy-4H-1,4-benzoxazin-3-one standard and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

2. NMR Acquisition Parameters:

  • Pulse Sequence: A simple 1D proton experiment.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is critical for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1).

3. Data Processing and Analysis:

  • Carefully integrate a well-resolved, non-overlapping peak of the analyte and a peak from the internal standard.

  • The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Data Presentation: qNMR Purity Assessment
ParameterValue
Analyte Weight10.25 mg
Internal Standard (Maleic Acid) Weight5.12 mg
Internal Standard Purity99.9%
Analyte Integral (singlet at δ 7.0)1.00
Internal Standard Integral (singlet at δ 6.0)2.05
Calculated Purity99.1%

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp. The presence of impurities broadens the melting range and lowers the melting point, which can be used to estimate the purity based on the van't Hoff equation.[12][13][14][15]

Experimental Protocol: DSC Purity Determination

1. Instrumentation:

  • A calibrated DSC instrument.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

3. Method Parameters:

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to ensure thermal equilibrium.

  • Temperature Range: Scan through the melting range of the compound.

  • Atmosphere: A nitrogen purge is used to maintain an inert atmosphere.

4. Data Analysis and Interpretation:

  • The purity is calculated by the instrument's software based on the shape of the melting endotherm.

  • This method is best suited for crystalline solids with a purity of >98.5%.

Workflow for Purity Validation

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Decision Synthesized_Standard Synthesized 6,7-dimethoxy-4H- 1,4-benzoxazin-3-one HPLC HPLC-UV Purity (≥98%) Synthesized_Standard->HPLC LCMS LC-MS Impurity ID (<0.1% unidentified) HPLC->LCMS If impurities >0.1% qNMR qNMR Absolute Purity (Confirmatory) HPLC->qNMR DSC DSC Thermal Purity (Crystalline Solids) HPLC->DSC Pass Standard Meets Specification HPLC->Pass Fail Further Purification Required LCMS->Pass qNMR->Pass DSC->Pass

Caption: A comprehensive workflow for the validation of synthesized chemical standards.

Selecting the Appropriate Analytical Technique

Technique_Selection cluster_methods node_result node_result Start Start: Need to Assess Purity Initial_Purity Initial Purity Screen & Quantification? Start->Initial_Purity Identify_Impurities Need to Identify Unknown Impurities? Initial_Purity->Identify_Impurities Yes HPLC_UV HPLC-UV Initial_Purity->HPLC_UV Yes Absolute_Purity Require Absolute Purity Value? Identify_Impurities->Absolute_Purity Yes LC_MS LC-MS Identify_Impurities->LC_MS Yes Crystalline_Solid Is the sample a Crystalline Solid? Absolute_Purity->Crystalline_Solid Yes qNMR qNMR Absolute_Purity->qNMR Yes DSC DSC Crystalline_Solid->DSC Yes

Caption: Decision tree for selecting the optimal analytical technique for purity validation.

Conclusion

Validating the purity of a synthesized standard like 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a multi-step, rigorous process that underpins the quality and reliability of subsequent research. By employing a combination of orthogonal analytical techniques such as HPLC, LC-MS, qNMR, and DSC, and adhering to the principles of method validation, researchers can have the utmost confidence in their chemical standards. This guide provides a framework for establishing a self-validating system for purity assessment, ensuring the integrity of your scientific endeavors.

References

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). Retrieved from [Link]

  • ResearchGate. (2017, October 28). How can I fully analyse my sample using TGA-DTA/DSC analysis?. Retrieved from [Link]

  • Mettler Toledo. (1999). DSC purity determination. Retrieved from [Link]

  • Joseph, M., et al. (2020). Loprazolam and Study of Impurity Profile by HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • ResearchGate. (2018, April 6). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4H-3,1-benzoxazine-2,4(1h)-dione, 6,7,8-trimethoxy-n-methyl-. Retrieved from [Link]

  • Woodward, E. R., et al. (1976). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Plant Physiology, 57(2), 277–281. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]

  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Retrieved from [Link]

  • Scientific & Academic Publishing. (2023, January 13). Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection!. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • SpectraBase. (n.d.). 4H-3,1-Benzoxazin-4-one, 6,7-dimethoxy-2-(4-methoxyphenoxymethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630). Retrieved from [Link]

  • ResearchGate. (2024, March 28). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2. Retrieved from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • PubMed. (2014). Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2). Retrieved from [Link]

Sources

Validation

Comparative Analysis of Benzoxazinone Extraction Solvents

Executive Summary: The Stability-Yield Paradox Benzoxazinoids (BXs), including DIMBOA, DIBOA, and their glycosylated precursors, present a unique challenge in natural product extraction: enzymatic volatility . Unlike sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Yield Paradox

Benzoxazinoids (BXs), including DIMBOA, DIBOA, and their glycosylated precursors, present a unique challenge in natural product extraction: enzymatic volatility . Unlike stable alkaloids or flavonoids, BXs exist in a "binary" state within plant tissue. They are stored as stable, inactive glucosides (e.g., DIMBOA-Glc) in the vacuole but are rapidly hydrolyzed by plastid-localized


-glucosidases upon tissue disruption.

Therefore, the choice of extraction solvent is not merely about solubility; it is a strategic decision between preserving the intact glucoside or isolating the bioactive aglucone . This guide analyzes the performance of Methanol, Ethanol, and Aqueous systems, providing a validated protocol to navigate this instability.

Mechanistic Grounding: The Degradation Cascade

To select the correct solvent, one must understand the chemical fate of benzoxazinones during the extraction process.

Chemical Pathway Diagram

The following diagram illustrates the critical degradation steps that occur during tissue disruption.

BX_Degradation cluster_0 Critical Extraction Control Point Glucoside DIMBOA-Glc (Stable Storage Form) Aglucone DIMBOA (Unstable Bioactive) Glucoside->Aglucone Hydrolysis (Occurs in H2O) Enzyme β-Glucosidase (Release upon grinding) Enzyme->Glucoside Catalyzes Degradation MBOA (Stable Degradation Product) Aglucone->Degradation Spontaneous (t½ ≈ 5h in H2O)

Figure 1: The benzoxazinoid degradation pathway.[1] Solvent choice determines whether the reaction stops at the Glucoside or proceeds to MBOA.

Comparative Solvent Analysis

A. Acidified Methanol (MeOH + Formic Acid)
  • Role: The "Gold Standard" for metabolomics and intact glucoside quantification.

  • Mechanism: High organic content (70-80%) denatures

    
    -glucosidases immediately, halting the conversion of glucosides to aglucones. The addition of acid (0.1% - 1% Formic Acid) stabilizes the hydroxamic acid moiety, preventing oxidation.
    
  • Pros: Highest recovery of intact glucosides; excellent cellular penetration.

  • Cons: Toxic; requires fume hood; incompatible with some downstream biological assays without evaporation.

B. Ethanol (EtOH)[3][4][5][6]
  • Role: The "Green Chemistry" alternative.

  • Mechanism: Similar protein denaturation properties to methanol but slightly less efficient at penetrating dense lignocellulosic matrices (e.g., maize roots).

  • Pros: Non-toxic (GRAS); suitable for direct use in some bioassays; lower volatility.

  • Cons: Slightly lower yield for polar glucosides compared to MeOH; co-extraction of lipids/chlorophyll can be higher.

C. Aqueous Extraction (Water)[6]
  • Role: The "Bioactivity Mimic."

  • Mechanism: Water facilitates the interaction between the enzyme and substrate. If not boiled immediately, water extracts will contain high levels of the aglucone (DIMBOA) and its breakdown product (MBOA).

  • Pros: Mimics natural release (e.g., root exudates); eco-friendly.

  • Cons: Extreme instability. DIMBOA degrades to MBOA within hours at room temperature. Impossible to quantify original metabolic state.

Performance Comparison Table
FeatureAcidified Methanol (70%)Ethanol (70%)Water (100%)
Target Analyte Intact Glucosides (DIMBOA-Glc)Glucosides / AgluconesAglucones / MBOA
Enzyme Inactivation High (Immediate Denaturation)Moderate to HighNone (Promotes Activity)
Stability (24h) High (>95% retention)ModerateLow (Rapid degradation)
Cellular Penetration ExcellentGoodPoor (for intracellulars)
Toxicity HighLowNone

Validated Experimental Protocol

Objective: Extraction of intact benzoxazinoids (Glucosides and Aglucones) from Zea mays leaf tissue with minimal degradation.

Reagents & Equipment[7][8]
  • Solvent: MeOH:H2O (70:30 v/v) + 0.1% Formic Acid (FA).[2]

    • Note: The acid is critical for stabilizing the hydroxamic acid ring.

  • Material: Fresh maize leaves, flash-frozen in liquid nitrogen.

  • Equipment: Bead beater or mortar/pestle, refrigerated centrifuge (4°C), LC-MS vials.

Step-by-Step Workflow
  • Tissue Disruption (Crucial Step):

    • Grind 100 mg of plant tissue to a fine powder using liquid nitrogen.

    • Why: Heat generation during grinding triggers enzymatic hydrolysis. Liquid

      
       keeps enzymes dormant.
      
  • Solvent Addition:

    • Immediately add 1.0 mL of cold extraction solvent (70% MeOH + 0.1% FA) to the frozen powder.

    • Vortex vigorously for 30 seconds.

    • Why: The solvent must hit the tissue before it thaws to denature

      
      -glucosidases instantly.
      
  • Extraction:

    • Sonicate for 10 minutes in an ice bath (maintain <4°C).

    • Why: Sonication aids cell lysis; ice prevents thermal degradation of thermolabile aglucones.

  • Clarification:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Filtration & Storage:

    • Filter through a 0.22 µm PTFE filter into an amber LC-MS vial.

    • Store at -20°C. Analyze within 48 hours for best accuracy.

Workflow Visualization

Extraction_Protocol Start Plant Tissue (Maize/Wheat) FlashFreeze Flash Freeze (Liq N2) & Grind Start->FlashFreeze SolventSelect Select Solvent based on Target FlashFreeze->SolventSelect Path_A Target: Intact Glucosides Use: 70% MeOH + 0.1% FA SolventSelect->Path_A Standard Path_B Target: Aglucones/MBOA Use: Water (Incubate 1h) SolventSelect->Path_B Degradation Study Extract Vortex & Sonicate (4°C) Path_A->Extract Path_B->Extract Centrifuge Centrifuge 12,000g, 10 min Extract->Centrifuge Analysis LC-MS Analysis Centrifuge->Analysis

Figure 2: Decision tree for solvent selection based on analytical goals.

References

  • Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. Plant Physiology. [Link]

  • Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize. Plant Physiology. [Link]

  • Alterations of the Benzoxazinoid Profiles of Uninjured Maize Seedlings During Freezing, Storage, and Lyophilization. Journal of Agricultural and Food Chemistry. [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction. Journal of Agricultural and Food Chemistry. [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. [Link][1]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy Fingerprints of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the precise characterization of novel heterocyclic compounds is paramount. Among these, the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise characterization of novel heterocyclic compounds is paramount. Among these, the 1,4-benzoxazin-3-one scaffold has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific derivative, 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, is of particular interest due to the influence of its electron-donating methoxy groups on the benzoxazinone core. This guide provides an in-depth analysis of the expected infrared (IR) spectroscopy fingerprints of this compound, offering a comparative framework against structurally related analogues. As a senior application scientist, the following sections are designed to not only present data but to elucidate the rationale behind the spectral interpretations, ensuring a robust and reliable analytical approach.

The Significance of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting spectrum is a unique "fingerprint" that provides invaluable information about the functional groups present in the molecule[2][3]. For a multifaceted molecule like 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, IR spectroscopy is indispensable for confirming the presence of key structural motifs, such as the cyclic ester (lactone), the secondary amine within the oxazinone ring, the aromatic ring, and the methoxy substituents.

The value of IR spectroscopy extends beyond simple functional group identification. The so-called "fingerprint region" (typically 1500-400 cm⁻¹) is a complex and highly characteristic area of the spectrum that arises from the coupled vibrations of the entire molecule[3]. By comparing the fingerprint region of an unknown sample to that of a known standard or a closely related analogue, one can confidently ascertain its identity and purity.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum for solid samples like 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, the potassium bromide (KBr) pellet method is a widely accepted and robust technique[4][5]. The following protocol outlines the critical steps and the underlying principles for obtaining a high-quality spectrum.

Step-by-Step Methodology for KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade KBr in an oven at approximately 100°C to remove any absorbed water, which can interfere with the spectrum, particularly in the broad O-H stretching region (around 3400 cm⁻¹).

    • The sample (1-2 mg) must be finely ground to a powder using an agate mortar and pestle. This is crucial to minimize light scattering (the Christiansen effect), which can distort the spectral peaks.

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr to the ground sample in the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix. The concentration of the sample in KBr should be between 0.2% and 1%[6].

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure, typically in the range of 8-10 metric tons for a standard 13 mm die. For optimal results, a vacuum can be applied to the die to remove trapped air.

    • Hold the pressure for a few minutes to allow the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of a pure KBr pellet to correct for any atmospheric and instrumental interferences.

    • Acquire the sample spectrum. The data is typically collected from 4000 to 400 cm⁻¹.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis grind_sample Grind Sample (1-2 mg) mix Homogenize Sample & KBr grind_sample->mix dry_kbr Dry KBr (100-200 mg) dry_kbr->mix load_die Load Die mix->load_die press Apply Pressure (8-10 tons) load_die->press form_pellet Form Transparent Pellet press->form_pellet background Acquire Background (Pure KBr) form_pellet->background sample_scan Acquire Sample Spectrum background->sample_scan process Process & Analyze Data sample_scan->process

Caption: Experimental workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Comparative Analysis of IR Fingerprints

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Observed Wavenumber (cm⁻¹) in Analogues References
N-H (in oxazinone ring)Stretching3200 - 3100 (weak to medium)~3170 in a related benzoxazinone[6]
Aromatic C-HStretching3100 - 3000~3060 in a benzothiazine analogue[7]
Aliphatic C-H (methoxy)Stretching2980 - 28502830-2842 in methoxy-substituted benzoxazinones[8]
C=O (lactone)Stretching1750 - 1730 (strong)1744-1767 in various benzoxazinones[8]
C=C (aromatic)Stretching1620 - 1580 and 1520 - 14701607-1610 in methoxy-substituted benzoxazinones[8]
C-O-C (ether, asymmetric)Stretching1275 - 1200 (strong)~1233 in benzoxazine monomers[9]
C-O-C (ether, symmetric)Stretching1075 - 1020 (medium)~1029 in benzoxazine monomers[9]
C-NStretching1350 - 1250Not explicitly assigned in references
Aromatic C-HOut-of-plane bending900 - 800820-850 in related compounds[7]
Discussion of Key Spectral Features
  • N-H Stretching: The presence of a secondary amine within the oxazinone ring is expected to give rise to a weak to medium absorption band in the 3200-3100 cm⁻¹ region. This peak can sometimes be broad, but it is typically sharper than the O-H stretch of an alcohol.

  • C=O Stretching: The carbonyl group of the cyclic ester (lactone) is a prominent feature and is expected to produce a strong, sharp absorption band between 1750 and 1730 cm⁻¹. The exact position is sensitive to the ring strain and electronic effects of the substituents. For instance, in 7-methoxy-2-phenyl-4H-benzo[d][4][6]oxazin-4-one, this peak is observed at 1744 cm⁻¹[8].

  • Aromatic Region: The aromatic ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1620-1470 cm⁻¹ range[10]. The pattern of these absorptions can provide clues about the substitution pattern on the ring.

  • Methoxy Group Vibrations: The two methoxy groups will show characteristic C-H stretching bands in the 2980-2850 cm⁻¹ region. More importantly, strong C-O-C stretching vibrations are expected. The asymmetric stretch typically appears as a strong band between 1275 and 1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ range[9]. These bands are key indicators of the methoxy substituents.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands arising from C-O and C-N stretching, as well as various bending vibrations. The out-of-plane C-H bending vibrations of the substituted aromatic ring are expected in the 900-800 cm⁻¹ region and can be indicative of the substitution pattern.

Structural Visualization and Key Functional Groups

Caption: Key functional groups of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one and their expected IR absorptions.

Conclusion

While a definitive experimental IR spectrum for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one remains to be published in readily accessible literature, a comprehensive understanding of its expected spectral features can be achieved through a comparative analysis with structurally related compounds and a firm grasp of group frequency correlations. The key identifying features are anticipated to be the strong lactone C=O stretch around 1740 cm⁻¹, the N-H stretch in the 3150 cm⁻¹ region, and the prominent C-O stretching bands of the methoxy groups in the fingerprint region. This guide provides a robust framework for researchers to interpret the IR spectrum of this and similar benzoxazinone derivatives, ensuring accurate structural verification and quality control in their scientific endeavors.

References

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Egyptian Journal of Chemistry, 64(10), 5779-5788.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.). Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
  • KBr Pellet Method - Shimadzu. (n.d.). Retrieved from [Link]

  • 4H-Benzo[d][4][6]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). Molecules, 24(19), 3555.

  • 2-(2-Iodophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). Mapana Journal of Sciences, 17(2), 47-51.
  • 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. EPA. Retrieved from [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Retrieved from [Link]

  • 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. EPA. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018).
  • IR: aromatics. (n.d.). Retrieved from [Link]

  • Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630) - FooDB. (2010). Retrieved from [Link]

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  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][6]-Benzoxazin-3-one and Their Inhibitory Effe. (2024). Molecules, 29(13), 3028.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methoxy Benzoxazinones

Introduction: The Versatile Benzoxazinone Scaffold Benzoxazinones are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agricultural science due to their wide spectrum o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agricultural science due to their wide spectrum of biological activities.[1][2][3] From naturally occurring plant defense chemicals to synthetically derived therapeutic candidates, the benzoxazinone core represents a privileged scaffold for discovering novel bioactive agents.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: methoxy-substituted benzoxazinones.

The introduction of a methoxy (-OCH₃) group to the benzoxazinone aromatic ring can profoundly alter the molecule's physicochemical properties and, consequently, its biological efficacy. As a strong electron-donating group, the methoxy substituent influences electron density, lipophilicity, and metabolic stability, which are critical determinants of a compound's interaction with biological targets. This guide will objectively compare the performance of various methoxy benzoxazinone isomers, supported by experimental data, to elucidate how the position and number of these groups dictate their anticancer, antimicrobial, and anti-inflammatory potential.

The Influence of Methoxy Substitution: A Physicochemical Perspective

The position of the methoxy group on the benzene ring of the benzoxazinone scaffold is a critical determinant of its biological activity. The electron-donating effect of the methoxy group can increase the electron density of the aromatic ring, which may enhance interactions with biological targets or alter the molecule's susceptibility to metabolic enzymes. For instance, the naturally occurring 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) is a well-studied allelochemical found in plants like maize and wheat, where it plays a crucial role in defense against pests and pathogens.[4][6] Its activity is often compared to its non-methoxylated counterpart, DIBOA, providing a foundational case study for the impact of the 7-methoxy group.[4][7]

The stability of the benzoxazinone ring itself can be influenced by substitution. Studies have shown that the electron-donating nature of the methoxy group at position 7 can accelerate the degradation of the benzoxazinone to a benzoxazolinone, a phenomenon that impacts its biological half-life and mode of action.[8]

General Synthesis of Methoxy Benzoxazinones

The synthesis of benzoxazinone derivatives is typically achieved through the cyclization of N-acyl anthranilic acids. A common and versatile method involves the reaction of a substituted anthranilic acid with a substituted benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 2-Substituted Benzoxazinones

This protocol describes a general procedure for synthesizing a library of benzoxazinone derivatives for SAR studies.[9]

  • Preparation of Starting Materials: Ensure substituted anthranilic acids and benzoyl chlorides are pure and dry.

  • Reaction Setup: Dissolve the desired anthranilic acid (1 equivalent) in a suitable solvent such as chloroform or pyridine.

  • Acylation: Add the corresponding substituted benzoyl chloride (1.1 equivalents) to the solution.

  • Base Addition: Add a base, such as triethylamine (1.5 equivalents), dropwise to the reaction mixture to neutralize the HCl generated during the reaction.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to obtain the desired benzoxazinone derivative.

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel benzoxazinone derivatives.

cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Substituted Anthranilic Acid + Benzoyl Chloride Reaction Acylation & Cyclization Start->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Assays (e.g., Anticancer, Antimicrobial) Characterization->Primary_Screening Compound Library Hit_ID Hit Identification Primary_Screening->Hit_ID Secondary_Screening Secondary Assays (e.g., Dose-Response, Mechanism of Action) Hit_ID->Secondary_Screening Lead_Gen Lead Compound Generation Secondary_Screening->Lead_Gen

Caption: Workflow for Synthesis and Biological Screening of Benzoxazinones.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of methoxy benzoxazinones is highly dependent on the position and electronic environment of the methoxy group.

Anticancer Activity

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis or cell cycle arrest.[1][10]

  • Influence of Methoxy Position: Studies on eugenol-derived benzoxazines have shown that compounds like 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine exhibit potent in vivo anticancer activity.[10][11][12] This suggests that methoxy substitution at the C-8 position can contribute favorably to cytotoxicity.

  • General Observations: In some series, the introduction of substituents on the benzene ring, including methoxy groups, has been found to modulate the inhibitory potential of the benzoxazinone core.[9] For instance, against HeLa cancer cell lines, certain nitro-substituted benzoxazinones showed cell viability comparable to the standard drug Doxorubicin.[1]

Table 1: Comparative in Vitro Anticancer Activity of Benzoxazinone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC₅₀ in µM or % Viability)Reference
Nitro-Substituted Benzoxazinone Derivative 3cHeLa (Cervical)~28.54% cell viability[1]
Nitro-Substituted Benzoxazinone Derivative 3kHeLa (Cervical)~38.21% cell viability[1]
Eugenol-Derived Benzoxazine 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazineFibrosarcoma (in vivo)Significant reduction in tumor weight and incidence[10][11]
2-benzyl-3,1-benzoxazin-4-one Not ApplicableA549 (Lung)IC₅₀ = 53.9 µM[13]

Note: Lower IC₅₀ values and cell viability percentages indicate higher anticancer activity.

Antimicrobial Activity

The antimicrobial properties of benzoxazinones are well-documented, with activity observed against a range of bacteria and fungi.[14][15][16]

  • Role of the 7-Methoxy Group: The naturally occurring DIMBOA, which possesses a 7-methoxy group, shows inhibitory properties against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Saccharomyces cerevisiae.[14][15] Comparative studies indicate that the 7-methoxy group often increases fungistatic behavior.[17]

  • Degradation Products: The degradation products of benzoxazinones, such as 6-methoxy-benzoxazolinone (MBOA), also exhibit significant antimicrobial properties, indicating that the initial structure is a pro-drug that gets activated.[15]

  • Other Substitutions: The presence of a hydroxyl group at C-2 has also been shown to increase antifungal activity.[17]

Table 2: Comparative Antimicrobial Activity of Benzoxazinone Derivatives

CompoundTarget OrganismActivity Metric (e.g., MIC in µg/mL)Reference
DIMBOA Staphylococcus aureusGrowth inhibitory properties noted[14][15]
DIMBOA Escherichia coliGrowth inhibitory properties noted[14][15]
MBOA (Degradation product of DIMBOA) Staphylococcus aureusAntimicrobial properties noted[15]
MBOA (Degradation product of DIMBOA) Candida albicansAntimicrobial properties noted[15]
2-Chloro-8-methoxy-3-aryl-[6][17]benzoxazine derivatives Gram-positive & Gram-negative bacteriaSome derivatives showed significant antibacterial ability[18]
Anti-inflammatory Activity

Recent research has explored benzoxazinone derivatives as potent anti-inflammatory agents, capable of modulating key inflammatory pathways.[19][20]

  • Mechanism of Action: Many derivatives exert their effects by reducing the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[19][20]

  • Key Structural Features: Studies on benzoxazinoids isolated from Coix lachryma-jobi have indicated that a free hydroxyl group at the 2-position is important for the expression of inhibitory activity on histamine release.[21] While this study did not focus exclusively on methoxy derivatives, it highlights the interplay between different functional groups on the scaffold.

  • Hybrid Molecules: The synthesis of hybrid molecules, such as combining the benzoxazinone scaffold with a 1,2,3-triazole moiety, has yielded compounds with promising anti-inflammatory effects in microglial cells.[19][20]

Table 3: Comparative Anti-inflammatory Activity of Benzoxazinone Derivatives

Compound ClassSpecific DerivativeCell LineKey FindingReference
2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole hybrids e2, e16, e20BV-2 microgliaSignificantly reduced LPS-induced NO production and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[19][20]
Benzoxazinoids from Coix lachryma-jobi VariousRat mast cellsA free hydroxyl at C-2 is important for inhibiting histamine release[21]

Key Mechanistic Pathways and Experimental Workflows

The biological activity of methoxy benzoxazinones is underpinned by their interaction with specific cellular pathways. For instance, their anti-inflammatory effects in microglial cells have been linked to the activation of the Nrf2-HO-1 signaling pathway, which helps reduce oxidative stress.[20]

Nrf2-HO-1 Signaling Pathway in Neuroinflammation

LPS LPS (Inflammatory Stimulus) ROS ↑ ROS Production LPS->ROS Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ROS->Inflammation Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 ↑ HO-1 Expression (Antioxidant Enzyme) ARE->HO1 Gene Transcription HO1->ROS Reduces Benzoxazinone Methoxy Benzoxazinone Derivatives (e.g., e16) Benzoxazinone->ROS Inhibits Benzoxazinone->Keap1_Nrf2 Promotes Dissociation (Inhibits Keap1 binding)

Caption: Methoxy benzoxazinones can mitigate inflammation by activating the Nrf2-HO-1 antioxidant pathway.[20]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized methoxy benzoxazinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The structure-activity relationship of methoxy benzoxazinones is a nuanced field where the position of the methoxy group plays a pivotal role in defining the compound's biological profile.

  • Antimicrobial Activity: A methoxy group at the C-7 position, as seen in the natural product DIMBOA, appears beneficial for antimicrobial, particularly antifungal, activity.[17]

  • Anticancer Activity: Methoxy substitution at the C-8 position has shown promise in eugenol-derived analogs for in vivo anticancer efficacy.[10][11]

  • Anti-inflammatory Activity: The overall scaffold, often in conjunction with other functional groups like a C-2 hydroxyl, is critical.[21] Hybridization strategies, such as incorporating a triazole moiety, are proving effective for developing potent anti-inflammatory agents.[19][20]

This guide underscores that while the benzoxazinone core is a versatile starting point, rational drug design requires careful consideration of substituent effects. The electron-donating nature of the methoxy group can significantly impact target binding, stability, and bioavailability. Future research should focus on synthesizing a broader range of positional isomers and di-methoxy analogs to further refine the SAR models for each biological target. Exploring their potential as enzyme inhibitors and elucidating their precise mechanisms of action will be crucial for translating these promising scaffolds into clinically viable therapeutic agents.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, N., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(4), 1040-1048. [Link]

  • Handrick, V., Robert, C. A., Glauser, G., & Erb, M. (2016). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. Plant and Cell Physiology, 57(11), 2414–2425. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(4), 1040-1048. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • Wouters, F. C., Rivas-Ubach, A., & van der Hooft, J. J. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1363-1380. [Link]

  • Patel, V. R., & Patel, J. K. (2011). Novel synthesis of (Methoxy) 2H-3-Aryl-3, 4-dihydro-1,3 benzoxazine and 2H-3. Rasayan Journal of Chemistry, 4(3), 569-574. [Link]

  • Gleńsk, M., Witanowska, M., & Szymański, P. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. Acta Poloniae Pharmaceutica, 73(3), 707-712. [Link]

  • Al-Sultani, K. H. (2020). Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[6][17] Benzoxazine Derivatives using Vilsmeier Reagent. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10. [Link]

  • Gleńsk, M., Witanowska, M., & Szymański, P. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. ResearchGate. [Link]

  • Rudyanto, M., Ekowati, J., Widiandani, T., & Syahrani, A. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of Public Health in Africa, 14(Suppl. 1). [Link]

  • González-Andrés, F., Pérez, D., & Molinillo, J. M. G. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 5032. [Link]

  • Papakyriakou, A., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Antioxidants, 13(7), 803. [Link]

  • El-Hashash, M. A., El-Naggar, M., & El-Sawy, E. R. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. International Journal of Organic Chemistry, 4, 1-11. [Link]

  • El-Hashash, M. A., El-Sawy, E. R., & El-Naggar, M. (2013). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Journal of Chemistry, 2013, 1-8. [Link]

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Comparative

A Researcher's Guide to Differentiating 6,7-Dimethoxy and 5,6-Dimethoxy Isomers Through Spectroscopy

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of molecules is paramount. Positional isomers, such as those bearing 6,7-dimethoxy and 5,6-dimethoxy substitution pa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of molecules is paramount. Positional isomers, such as those bearing 6,7-dimethoxy and 5,6-dimethoxy substitution patterns on a core scaffold, present a common yet critical analytical challenge. Their similar physical properties can make differentiation by chromatography alone ambiguous, necessitating the use of more definitive spectroscopic techniques. This guide provides an in-depth comparison of various spectroscopic methods to reliably distinguish between these isomers, supported by experimental insights and data.

The choice of analytical technique is driven by the subtle differences in molecular symmetry and electronic environments imposed by the placement of the two methoxy groups on an aromatic ring. Understanding these differences is key to interpreting the resulting spectra and making an unambiguous structural assignment.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between 6,7-dimethoxy and 5,6-dimethoxy isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts, coupling patterns, and through-space correlations. For this guide, we will consider the 1,2,3,4-tetrahydroisoquinoline scaffold as a representative model.

¹H NMR: A Tale of Two Singlets and Aromatic Coupling

The most telling feature in the ¹H NMR spectrum is the pattern of the aromatic protons.

  • 6,7-Dimethoxy Isomer: Due to the plane of symmetry in the aromatic region, the protons at C-5 and C-8 are chemically equivalent. This results in two distinct singlets in the aromatic region of the spectrum, a characteristic and readily identifiable feature. The methoxy groups at C-6 and C-7 also typically appear as two sharp singlets.[1]

  • 5,6-Dimethoxy Isomer: In this less symmetrical arrangement, the aromatic protons at C-7 and C-8 are adjacent and will exhibit ortho-coupling, resulting in two doublets. This clear difference in splitting patterns is a primary diagnostic tool.

Table 1: Comparative ¹H NMR Data for Dimethoxy-Substituted Tetrahydroisoquinoline Analogs

Proton 6,7-Dimethoxy Isomer (Approx. δ, ppm) 5,6-Dimethoxy Isomer (Approx. δ, ppm) Key Differentiating Feature
Aromatic HTwo singlets (e.g., ~6.6 and ~6.5 ppm)Two doublets (ortho-coupled)Presence of two singlets vs. two doublets in the aromatic region.
Methoxy (OCH₃)Two singlets (e.g., ~3.82 and ~3.83 ppm)[1]Two singletsWhile both have two singlets, their chemical shifts may differ slightly. The primary differentiator remains the aromatic protons.
¹³C NMR: Probing the Carbon Skeleton

The symmetry arguments extend to the ¹³C NMR spectrum, providing another layer of confirmation.

  • 6,7-Dimethoxy Isomer: The symmetry of the 6,7-substitution pattern results in fewer signals in the aromatic region compared to the 5,6-isomer. The pairs of carbons (C-5/C-8 and C-6/C-7) are chemically equivalent, leading to a simpler spectrum.

  • 5,6-Dimethoxy Isomer: The lack of symmetry means that all aromatic carbons will be chemically non-equivalent, resulting in a greater number of distinct signals in the aromatic region of the ¹³C NMR spectrum.

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

When ¹H and ¹³C NMR data are insufficient or ambiguous, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive evidence of through-space proximity between protons.[2] This is particularly useful for confirming the substitution pattern. A 2D NOESY or 1D difference NOE experiment can be employed.

  • For the 6,7-dimethoxy isomer: Irradiation of one of the methoxy proton signals will show an NOE enhancement to the adjacent aromatic proton (at C-5 or C-8).

  • For the 5,6-dimethoxy isomer: Irradiation of the C-5 methoxy protons will enhance the signal of the C-4 methylene protons and the C-6 methoxy protons. Irradiation of the C-6 methoxy protons will show an NOE to the aromatic proton at C-7 and the C-5 methoxy protons. These distinct through-space interactions provide irrefutable proof of the substitution pattern.

Experimental Protocol: 1D Difference NOE

  • Sample Preparation: Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the methoxy and aromatic protons.

    • Set up a 1D difference NOE experiment.

    • Selectively irradiate the downfield methoxy proton signal.

    • Acquire the NOE difference spectrum.

    • Repeat the experiment, irradiating the upfield methoxy proton signal.

  • Analysis: Analyze the resulting difference spectra for positive enhancements of signals corresponding to spatially close protons.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information based on the molecule's fragmentation pattern. While the molecular ions of the 6,7-dimethoxy and 5,6-dimethoxy isomers will have the same mass-to-charge ratio (m/z), their fragmentation pathways can differ, offering clues to their structure.

A common fragmentation pathway for tetrahydroisoquinoline alkaloids involves a retro-Diels-Alder reaction.[3] However, the initial bond cleavages leading to the major fragment ions are often influenced by the position of the electron-donating methoxy groups.

  • 6,7-Dimethoxy Isomer: The fragmentation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives often shows a strong peak corresponding to the intact isoquinoline fragment, for example, at m/z 191.[4]

  • 5,6-Dimethoxy Isomer: The fragmentation pattern may be more complex due to the proximity of the methoxy group at C-5 to the heterocyclic ring, potentially leading to different initial bond cleavages. For instance, the loss of a methyl group followed by CO is a common fragmentation for methoxylated aromatic compounds.

Table 2: Expected Fragmentation Differences

Isomer Expected Key Fragments (m/z) Rationale
6,7-Dimethoxy Strong peak for the intact isoquinoline core after retro-Diels-Alder.Symmetrical structure favors a clean fragmentation.
5,6-Dimethoxy Potentially more complex fragmentation, with initial loss of CH₃ or other small fragments from the aromatic ring.Asymmetrical substitution can lead to alternative fragmentation pathways.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like methanol or dichloromethane.

  • GC Method:

    • Injector: Splitless mode, 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at 1 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-500.

Vibrational and Electronic Spectroscopy: Complementary Techniques

While NMR and MS are often definitive, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy can provide rapid, non-destructive, and complementary data.

Infrared (IR) Spectroscopy

The primary utility of IR spectroscopy in differentiating these isomers lies in the "fingerprint" region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations. The substitution pattern on the aromatic ring influences these vibrational modes.[5]

  • 6,7-Dimethoxy Isomer: Typically shows characteristic bands for 1,2,4,5-tetrasubstituted benzene rings.

  • 5,6-Dimethoxy Isomer: Will exhibit bands characteristic of a 1,2,3,4-tetrasubstituted benzene ring.

These differences, though subtle, can be used for identification when compared against reference spectra.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions (π to π*) of the aromatic ring are influenced by the position of the methoxy groups, which act as auxochromes. This results in slight shifts in the absorption maxima (λmax).

  • The 6,7-dimethoxy isomer, with its more symmetrical substitution, may exhibit a slightly different λmax and molar absorptivity compared to the less symmetrical 5,6-dimethoxy isomer. These differences are often small and are best used for confirmation rather than primary identification. The absorption spectra of aromatic compounds generally show multiple bands, and conjugation can cause a bathochromic (red) shift.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of 6,7-dimethoxy and 5,6-dimethoxy isomers, starting with the most definitive techniques.

Caption: Workflow for differentiating 6,7- and 5,6-dimethoxy isomers.

Conclusion

The differentiation of 6,7-dimethoxy and 5,6-dimethoxy positional isomers is a critical task in chemical and pharmaceutical sciences that can be reliably achieved through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its ability to clearly distinguish aromatic proton coupling patterns, often provides the most direct and unambiguous initial identification. Confirmation through ¹³C NMR, and particularly through-space correlation with NOE experiments, provides an irrefutable structural assignment. Mass spectrometry, IR, and UV-Vis spectroscopy serve as valuable complementary techniques, offering additional layers of evidence to ensure the correct isomeric structure is assigned. By employing the multi-technique approach outlined in this guide, researchers can confidently and accurately characterize these closely related molecules.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • 1,2,3,4-Tetrahydroisoquinolin, 1-[phenyl(hydroxymethyl)]-6,7-dimethoxy- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(4-nitrophenyl)- - Optional[13C NMR]. SpectraBase. [Link]

  • Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. SpringerLink. [Link]

  • 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. Taylor & Francis Online. [Link]

  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Science Publishing. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

  • Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. [Link]

  • Normalized UV-Vis absorption spectra of compounds 5, 6, 7, and 8 in different solvents. ResearchGate. [Link]

  • Salsoline. Wikipedia. [Link]

  • Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. ResearchGate. [Link]

  • IR Applied to Isomer Analysis. Spectra Analysis. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Center for Biotechnology Information. [Link]

  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. National Center for Biotechnology Information. [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Center for Biotechnology Information. [Link]

  • Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin Cw. Butts Research Group. [Link]

  • The Intermolecular NOE Depends on Isotope Selection: Short Range vs Long Range Behavior. National Center for Biotechnology Information. [Link]

  • Scheme 2. General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. ResearchGate. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETRAhydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Ludwig-Maximilians-Universität München. [Link]

  • 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Mass Spectrometry: Fragmentation. Michigan State University Department of Chemistry. [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. National Center for Biotechnology Information. [Link]

  • CXXXII.—The ultra-violet absorption spectra of aromatic compounds. Part I. Benzene and certain mono-substituted derivatives. SciSpace. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. National Center for Biotechnology Information. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Ultraviolet absorption spectra of seven substituted benzenes. NIST. [Link]

  • IR: aromatics. UCLA Chemistry & Biochemistry. [Link]

  • NOE – Knowledge and References. Taylor & Francis. [Link]

  • 1-[Dimethoxy-(3-methoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline - Optional[Vapor Phase IR]. SpectraBase. [Link]

  • Vis-UV spectra of aromatic compounds. Química Orgánica. [Link]

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Validation

A Comparative Guide to Reproducible Quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

In the landscape of pharmaceutical research and development, the robust and reproducible quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the robust and reproducible quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, a key heterocyclic scaffold of interest. Drawing upon established principles of analytical chemistry and regulatory expectations, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The selection of an appropriate analytical technique is a critical decision that influences the reliability and validity of experimental data. This guide will explore two primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.

The core of this guide is built on the principles of scientific integrity and logical design. The methodologies described herein are presented as self-validating systems, with an emphasis on the causality behind experimental choices. All claims and protocols are grounded in authoritative sources and best practices in analytical method validation.

Foundational Considerations: Analyte Properties and Stability

A thorough understanding of the physicochemical properties of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is the first step in developing a robust quantification method. Benzoxazinone derivatives can be susceptible to degradation under certain conditions. Studies on similar compounds, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one (DIMBOA), have shown that these molecules can be unstable in aqueous solutions, with decomposition being influenced by pH and temperature. Therefore, careful consideration of sample handling and storage is crucial to prevent artefactual degradation and ensure the accuracy of quantitative results.

Forced degradation studies are an essential component of method development to establish the stability-indicating properties of an analytical procedure. These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and ensure the analytical method can resolve them from the intact analyte.

Comparative Analysis of Quantification Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL range).High (low ng/mL to pg/mL range).
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass-based detection.
Matrix Effects Less prone to matrix effects compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components.[1]
Cost & Complexity Lower initial investment and operational cost; less complex instrumentation.Higher initial investment and operational cost; more complex instrumentation and method development.
Ideal Application Routine quality control, analysis of bulk material and relatively clean sample matrices.Bioanalysis, trace-level impurity quantification, analysis of complex matrices.

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of quantification methods for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. It is imperative that these methods are fully validated in the user's laboratory according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[2][3][4][5][6]

Sample Preparation

For the analysis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one from plant matrices, a generic solid-phase extraction (SPE) cleanup can be employed to remove interfering substances.[7][8][9][10][11]

Protocol: Solid-Phase Extraction (SPE) for Plant Material

  • Homogenization: Homogenize 1 g of the plant material in 10 mL of methanol/water (80:20, v/v) with 0.1% formic acid.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water/methanol (90:10, v/v) with 0.1% formic acid to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.

HPLC-UV Method

This method is suitable for the routine quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in bulk material or after a thorough cleanup of more complex samples.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 254-320 nm for similar compounds)

  • Injection Volume: 10 µL

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one in complex biological matrices.

Chromatographic Conditions (similar to HPLC-UV):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): To be determined by infusion of a standard solution of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

  • Product Ions (Q3): To be determined by fragmentation of the precursor ion.

  • Collision Energy: To be optimized for each transition.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following validation parameters, as outlined in the ICH Q2(R2) guidelines, must be assessed.[2][3][4][5][6]

Table of Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision
- Repeatability (intra-day)RSD ≤ 2%
- Intermediate Precision (inter-day)RSD ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness The method should remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for method development and sample analysis.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Analyte_Characterization Analyte Characterization (Solubility, Stability) Column_Screening Column & Mobile Phase Screening Analyte_Characterization->Column_Screening Gradient_Optimization Gradient Optimization Column_Screening->Gradient_Optimization Wavelength_Selection Wavelength Selection (UV-Vis Scan) Gradient_Optimization->Wavelength_Selection Specificity Specificity Wavelength_Selection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC-UV Method Development and Validation Workflow.

LCMS_Sample_Analysis Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: LC-MS/MS Sample Analysis Workflow.

Conclusion

The reproducible quantification of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is achievable through the careful selection and validation of an appropriate analytical method. For routine analysis of less complex samples, a well-validated HPLC-UV method provides a cost-effective and reliable solution. For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is the superior choice.

Regardless of the chosen technique, a thorough understanding of the analyte's properties and a commitment to rigorous method validation in accordance with ICH guidelines are non-negotiable for generating high-quality, reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and accurately quantify this important chemical entity.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • de la Peña, F., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1199–1205. [Link]

  • PubMed. (2006, February 22). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. [Link]

  • ResearchGate. (2018, April 6). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • Živković, J., et al. (2023). Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). Foods, 12(9), 1799. [Link]

  • Antignac, J. P., et al. (2005). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives, 113(7), 836–842. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Introduction: The Strategic Importance of a Key Synthetic Intermediate 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Key Synthetic Intermediate

6,7-dimethoxy-4H-1,4-benzoxazin-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for a range of pharmacologically active molecules, most notably as a key intermediate in the synthesis of Doxazosin, an alpha-1 adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the primary synthetic routes to 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, explain the rationale behind experimental choices, and present comparative data to empower researchers to select the optimal strategy for their specific needs—be it small-scale discovery or large-scale manufacturing.

Route 1: The Classical Two-Step Chloroacetylation and Cyclization

The most established and widely documented method for synthesizing 6,7-dimethoxy-4H-1,4-benzoxazin-3-one involves a two-step sequence starting from 2-amino-4,5-dimethoxyphenol. This pathway is predicated on two fundamental organic transformations: N-acylation followed by an intramolecular Williamson ether synthesis.

Overview and Mechanism

The reaction proceeds as follows:

  • N-Chloroacetylation: The nucleophilic amino group of 2-amino-4,5-dimethoxyphenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms an N-(2-hydroxy-4,5-dimethoxyphenyl)-2-chloroacetamide intermediate. This reaction is a standard acylation and is typically high-yielding.[1]

  • Intramolecular Cyclization: In the presence of a base, the phenolic hydroxyl group is deprotonated, forming a phenoxide. This potent nucleophile then displaces the chloride on the adjacent chloroacetamide arm in an intramolecular SN2 reaction, forming the seven-membered ring of the benzoxazinone core.

DOT Script for Classical Two-Step Synthesis Workflow

Start 2-Amino-4,5-dimethoxyphenol Step1 Step 1: N-Chloroacetylation Start->Step1 Reagent1 Chloroacetyl Chloride (Solvent, e.g., Acetic Acid) Reagent1->Step1 Intermediate N-(2-hydroxy-4,5-dimethoxyphenyl) -2-chloroacetamide Step1->Intermediate Forms intermediate Step2 Step 2: Intramolecular Williamson Ether Synthesis (Cyclization) Intermediate->Step2 Reagent2 Base (e.g., K2CO3) (Solvent, e.g., DMF) Reagent2->Step2 Product 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Step2->Product Final product Start 2-Amino-4,5-dimethoxyphenol Reaction One-Pot Reaction: N-Alkylation & Intramolecular Cyclization Start->Reaction Reagents Ethyl Bromoacetate Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->Reaction Product 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Reaction->Product Direct formation

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Executive Summary & Immediate Safety Profile Compound Identity: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Chemical Class: Benzoxazinoid / Cyclic Hydroxamic Acid Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory). Pot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Profile

Compound Identity: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one Chemical Class: Benzoxazinoid / Cyclic Hydroxamic Acid Derivative Primary Hazard: Irritant (Skin/Eye/Respiratory). Potential bioactive allelochemical (aquatic toxicity risk). Disposal Method: High-Temperature Incineration (Destructive oxidation).

Critical Directive: This compound is a bioactive heterocyclic intermediate. Under no circumstances should this compound or its residues be discharged into municipal wastewater or sink drains. Its structural stability and biological activity require thermal destruction to prevent environmental accumulation.

Hazard Characterization & Waste Classification

Before disposal, the waste generator must characterize the material to assign the correct waste stream.[1][2] While specific RCRA codes for this exact isomer may not exist (unlike P-listed acute toxins), it falls under "Hazardous Chemical Waste" due to its toxicological class.

GHS Classification (Derived from Analogues)
  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.

Waste Stream Assignment
State of MatterWaste Stream ClassificationEPA/RCRA Code (USA)Recommended Disposal Path
Pure Solid Toxic Organic SolidNot Listed (Treat as D001/Toxic if characteristic)Lab Pack for Incineration
Solution (Organic) Flammable/Toxic SolventD001 (Ignitable) / F003 (Spent Solvent)Fuel Blending / Incineration
Solution (Aqueous) Toxic Aqueous WasteN/A (Do not drain)Aqueous Waste Drum (for treatment)
Contaminated Debris Hazardous DebrisN/ASolid Waste Bin (Incineration)

Expert Insight: Benzoxazinones are susceptible to hydrolysis in strong bases. However, chemical deactivation in the lab is discouraged due to the potential formation of unknown aminophenol byproducts. Thermal destruction (incineration) is the only self-validating method to ensure complete mineralization.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Weighing Materials)

Context: Disposal of expired stocks, synthesis yields, or contaminated weighing boats.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids in the solid waste bin to prevent exothermic reactions.

  • Packaging: Place the solid material inside a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "6,7-dimethoxy-4H-1,4-benzoxazin-3-one" (Do not use abbreviations like "Benzox").

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Move to the "Solid Organic Waste (Incineration Only)" drum.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Context: Reaction mixtures or analytical samples dissolved in MeOH, DMSO, or Acetonitrile.

  • Solvent Compatibility Check: Ensure the waste solvent (e.g., DMSO/Methanol) is compatible with the "Non-Halogenated" waste stream.

    • If dissolved in DCM/Chloroform: Use the Halogenated waste stream.[6]

    • If dissolved in Acetone/Methanol/DMSO: Use the Non-Halogenated waste stream.

  • pH Check: Verify the solution is neutral (pH 6–8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent carboy to prevent drum pressurization.

  • Transfer: Pour into the appropriate safety carboy using a funnel with a lid-latch system.

  • Log Entry: Immediately log the volume and concentration on the carboy's accumulation log sheet.

Operational Workflow: Waste Decision Logic

The following diagram illustrates the decision matrix for disposing of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. This logic prevents cross-contamination and ensures regulatory compliance.

DisposalWorkflow Start Waste Generation: 6,7-dimethoxy-4H-1,4-benzoxazin-3-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Crystals, Debris) StateCheck->SolidPath Dry Material LiquidPath Liquid Waste (Solutions, HPLC Waste) StateCheck->LiquidPath Dissolved SolidPkg Double Bag in Polyethylene Segregate from Oxidizers SolidPath->SolidPkg SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidBin Disposal: Lab Pack (High-Temp Incineration) SolidPkg->SolidBin Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens LiquidBin Disposal: Solvent Carboy (Fuel Blending/Incineration) Halo->LiquidBin NonHalo->LiquidBin

Figure 1: Decision tree for segregating benzoxazinone waste streams to ensure compatibility with incineration protocols.

Emergency Spill Response (Spill < 50g)

In the event of a spill outside a containment device (fume hood), execute the "S.W.I.M." protocol:

  • S top the spread: Isolate the area.[5]

  • W arn others: Notify nearby personnel.

  • I solate the hazard: Don PPE (Nitrile gloves, N95 respirator or P100 if powder is fine, Safety Goggles).

  • M inimize exposure:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical spills.

    • Liquid Spill: Absorb with vermiculite or universal absorbent pads.

    • Disposal of Cleanup Materials: Place all contaminated absorbents into a Hazardous Solid Waste bag. Label as "Debris contaminated with 6,7-dimethoxy-4H-1,4-benzoxazin-3-one."

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] RCRA Hazardous Waste Listings and Characteristics.[1][6][7] EPA Wastes - Hazardous Waste.[6] [Link]

  • PubChem. (2025).[8] Compound Summary: Benzoxazinone Derivatives Safety Data. National Library of Medicine. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Welcome to your essential guide for the safe handling of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. As a compound with significant potential in drug discovery and various biological studies, its safe management in the labora...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one. As a compound with significant potential in drug discovery and various biological studies, its safe management in the laboratory is paramount.[1] This document provides an in-depth, procedural framework for the requisite Personal Protective Equipment (PPE), grounded in established safety protocols for analogous chemical structures.

Core Principles of Protection: A Multi-Layered Approach

The safe handling of any novel or under-documented chemical compound necessitates a multi-layered safety strategy. This begins with engineering controls, such as fume hoods, and is supplemented by stringent administrative controls and, finally, the correct use of Personal Protective Equipment. This guide focuses on the latter, providing a detailed breakdown of the necessary PPE.

Engineering Controls: Your First Line of Defense

Before any handling of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, ensure that all operations are conducted within a certified chemical fume hood. This primary engineering control is critical for minimizing inhalation exposure to any potential dust or aerosols. Ensure that the fume hood has adequate airflow and is functioning correctly.

Essential Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, based on the known hazards of similar benzoxazinone compounds.[2][4]

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, as related compounds are known skin irritants.[2][5] Inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical splash goggles or a full-face shieldTo protect against accidental splashes, which could cause serious eye irritation, a known hazard for this class of compounds.[2][5]
Body Protection Chemical-resistant lab coat or gownTo protect the skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powder outside of a fume hood or if aerosolization is possible, to prevent inhalation.[6][7]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills and falling objects.

Procedural Workflow for Safe Handling

The following workflow diagram illustrates the key steps for safely handling 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Verify Fume Hood Functionality ppe_don Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe_don weigh Weigh Compound in Fume Hood ppe_don->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate waste Segregate and Label Waste decontaminate->waste ppe_doff Doff PPE Correctly waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Caption: Workflow for Safe Handling of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one.

Step-by-Step Operational Plan

1. Pre-Handling Preparation:

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

2. Handling the Compound:

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer and Use: Transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.[2][4] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, and finally eye protection).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, including the compound itself and any contaminated materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container. The label should include the full chemical name.

  • Liquid Waste: If the compound is in solution, collect it in a labeled, sealed container compatible with the solvent used.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety department for any questions regarding waste streams and disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, you can confidently and safely work with 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, ensuring both your personal safety and the integrity of your research.

References

  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Available from: [Link]

  • PubChem. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • Al-Omary, F. A. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Pawar, S. B., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 556-570.
  • FooDB. (2010, April 8). Showing Compound (R)-2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (FDB013434). Available from: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • Wang, H. Q., et al. (2004). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Journal of Heterocyclic Chemistry, 41(3), 357-360.
  • MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • Polovich, M., & Clark, P. C. (2017). Personal Protective Equipment Use and Hazardous Drug Spills Among Ambulatory Oncology Nurses. Oncology Nursing Forum, 44(1), 69-78.
  • FooDB. (2010, April 8). Showing Compound 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (FDB016630). Available from: [Link]

  • SpectraBase. (n.d.). 4H-3,1-Benzoxazin-4-one, 6,7-dimethoxy-2-(4-methoxyphenoxymethyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

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